2,5-Dimethylphenylacetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRANTBLOIKHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626477 | |
| Record name | (2,5-Dimethylphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55312-97-5 | |
| Record name | 2,5-Dimethylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride
CAS Number: 55312-97-5
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetyl chloride, a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, significant applications, and essential safety information.
Core Chemical Identity and Properties
This compound is a reactive acyl chloride compound, primarily utilized in organic synthesis to introduce the 2,5-dimethylphenylacetyl moiety into a molecule. Its utility stems from the high reactivity of the acyl chloride group, making it an excellent acylating agent.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55312-97-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO | [3][4] |
| Molecular Weight | 182.65 g/mol | [3][5][6] |
| Appearance | Liquid; Colorless or pale yellow clear liquid | [3][7] |
| Boiling Point | 323.57 °C | [3] |
| Melting Point | 156.6 °C | [3] |
| Density | 1.11 g/cm³ | [1] |
| Purity | Typically >97.0% (GC) | [5][6] |
Table 2: Spectroscopic and Computational Data
| Data Type | Value | Source(s) |
| InChI Key | PZRANTBLOIKHJY-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=CC=C(C)C(CC(=O)Cl)=C1 | [1] |
| LogP | 2.61130 | [8] |
| PSA | 17.07000 | [8] |
| Index of Refraction | 1.529 | [8] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the acylation of its precursor, 2,5-dimethylphenylacetic acid. This precursor is commonly synthesized from p-xylene through multi-step reactions.
Synthesis of 2,5-Dimethylphenylacetic Acid
A common industrial method involves a Friedel-Crafts reaction followed by several transformation steps.
Experimental Protocol: Friedel-Crafts Acylation Route [5][9][10]
-
Friedel-Crafts Acylation: In a suitable reaction vessel, p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. The reaction is typically carried out using an excess of p-xylene as the solvent.
-
Ketal Formation: The resulting ketone is then reacted with a diol (e.g., neopentyl glycol) to form the corresponding ketal. This step protects the ketone group for the subsequent rearrangement.
-
Rearrangement: The ketal undergoes a rearrangement reaction, often catalyzed by heat, to yield a mixture of hydroxyalkyl 2,5-dimethylphenylacetates and bis(2,5-dimethylphenylacetic acid) diesters.
-
Hydrolysis: The mixture from the rearrangement step is then hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to yield the final product, 2,5-dimethylphenylacetic acid.
Synthesis of this compound
The final step is the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol: Acyl Chlorination [8]
-
Reaction Setup: 2,5-Dimethylphenylacetic acid is dissolved in an inert solvent.
-
Acylating Agent Addition: Thionyl chloride (SOCl₂) is added to the solution. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the product.
-
Reaction Conditions: The mixture is heated to facilitate the reaction. The reaction temperature can range from 20-100 °C, with a preferred range of 60-80 °C.[11]
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed, often by distillation under reduced pressure, to yield this compound. The purity of the product is typically assessed by Gas Chromatography (GC). A purity of over 99.0% can be achieved through this method.[11]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various commercially important molecules, particularly in the agrochemical and pharmaceutical sectors.
Agrochemicals
A primary application of this compound is in the production of Spirotetramat, a modern insecticide.[8] Spirotetramat is a tetramic acid derivative known for its unique two-way systemic action (moving through both xylem and phloem), making it effective against a wide range of sucking insect pests.[6][12]
The mode of action for Spirotetramat involves the inhibition of lipid biosynthesis in insects.[12][13][14] Specifically, it targets and disrupts the activity of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis.[12] This disruption prevents the proper growth, development, and reproduction of the target insects.[12]
Pharmaceuticals
This compound is also a precursor in the synthesis of certain pharmaceutical compounds. For example, it can be used in the synthesis of derivatives like Cinnarizine, a first-generation antihistamine.[3] Cinnarizine is primarily used to manage nausea, vomiting, motion sickness, and vertigo.[3]
Cinnarizine exhibits a multimodal mechanism of action.[3] It functions as a calcium channel blocker, inhibiting the contraction of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[8] Additionally, it has been shown to bind to and antagonize histamine H1 receptors, dopamine D2 receptors, and muscarinic acetylcholine receptors.[1][8] This diverse receptor activity contributes to its therapeutic effects on the vestibular system and its anti-emetic properties.
Safety and Handling
This compound is classified as a corrosive substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| H290 | May be corrosive to metals |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Handling: Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a corrosion-resistant container. Keep the container tightly closed and away from moisture, as it can react violently with water.[1][3]
-
PPE: Wear protective gloves, protective clothing, and eye/face protection.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical advice.[1]
This guide is intended for informational purposes for trained professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. weylchem.com [weylchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]
- 4. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]
- 5. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]
- 6. This compound | CAS#:55312-97-5 | Chemsrc [chemsrc.com]
- 7. 55312-97-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 55312-97-5 [chemicalbook.com]
- 9. 2,5-Dimethylphenol(95-87-4) 13C NMR spectrum [chemicalbook.com]
- 10. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,5-DIMETHYLHEXANE(592-13-2) 13C NMR [m.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 2,5-Dimethylbenzyl chloride(824-45-3) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 2,5-Dimethylphenylacetyl chloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. This document outlines its core chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Chemical Properties
The fundamental molecular and physical properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO[1][2][3][4] |
| Molecular Weight | 182.65 g/mol [2][3][5][6] |
| CAS Number | 55312-97-5 |
| Appearance | Colorless to pale yellow clear liquid[1][7] |
| Boiling Point | 235-237 °C at 760 mmHg[1] |
| Density | Approximately 1.06 - 1.102 g/mL at 25 °C[1][7] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acylation of 2,5-dimethylphenylacetic acid. A detailed, multi-step industrial preparation method is outlined below, culminating in the final acylation reaction.
Overall Synthesis Strategy:
The industrial synthesis starts from p-xylene and proceeds through a four-step reaction sequence: chloromethylation, cyanidation, hydrolysis, and finally, acyl chlorination, to yield the target compound.[1] This method is efficient, with a reported total yield of 75% and a final product purity exceeding 99.0%.[1]
Step 1: Chloromethylation of p-Xylene
-
Objective: To produce a p-xylene solution of 2,5-dimethylbenzyl chloride.
-
Procedure: p-xylene is mixed with a hydrochloric acid solution and a suitable catalyst. Formaldehyde is then added to initiate the chloromethylation reaction.[1] The molar ratio of p-xylene, hydrochloric acid, and formaldehyde is typically controlled at 1:1-10:0.1-1.0.[1]
Step 2: Cyanidation of 2,5-Dimethylbenzyl Chloride
-
Objective: To convert the benzyl chloride intermediate to 2,5-dimethylbenzyl acetonitrile.
-
Procedure: A catalyst and an aqueous solution of sodium cyanide or potassium cyanide (10-50% concentration) are added to the p-xylene solution of 2,5-dimethylbenzyl chloride from the previous step. The reaction is maintained at a temperature between 20-90 °C until the starting material is consumed.[1] Post-reaction treatment yields a p-xylene solution of the acetonitrile intermediate.[1]
Step 3: Hydrolysis of 2,5-Dimethylbenzyl Acetonitrile
-
Objective: To hydrolyze the acetonitrile group to a carboxylic acid, forming 2,5-dimethylphenylacetic acid.
-
Procedure: The p-xylene solution of 2,5-dimethylbenzyl acetonitrile is added to an acidic aqueous solution (e.g., sulfuric or hydrochloric acid, 30-70% mass fraction). The reaction mixture is heated to 90-160 °C to drive the hydrolysis.[1] The molar ratio of the acetonitrile to acid is kept in the range of 1:1-8.[1]
Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
-
Objective: To convert the carboxylic acid to the final product, this compound.
-
Procedure: The p-xylene mixed solution containing 2,5-dimethylphenylacetic acid is reacted with thionyl chloride (SOCl₂).[1][8] The reaction temperature is maintained between 20-100 °C, with a preferred range of 60-80 °C.[1] After the reaction is complete, the mixture is treated to isolate the final product, this compound.[1] Excess thionyl chloride can be removed under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the four-step synthesis process for this compound, starting from p-xylene.
Caption: Synthetic pathway for this compound.
References
- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 3. brainly.in [brainly.in]
- 4. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]
- 7. 55312-97-5|this compound|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dimethylphenylacetyl chloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] The information is presented to support research and development activities where this chemical is utilized.
Core Physical and Chemical Data
This compound, with the CAS number 55312-97-5, is an organic compound with the chemical formula C₁₀H₁₁ClO.[1] Its structural and physical characteristics are fundamental to its application in organic synthesis.
Summary of Physical Properties
A compilation of the key physical data for this compound is presented below. This data is essential for designing and executing chemical reactions and for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol [2][3] |
| Appearance | Colorless to light yellow or pale yellow clear liquid[1][4] |
| Melting Point | -7 °C[1] |
| Boiling Point | 235-237 °C at 760 mmHg[1] or 240-245 °C at 760 mmHg[4] |
| Density | Approximately 1.06 g/mL[1] |
| Specific Gravity | 1.102 at 25 °C[4] |
| Vapor Pressure | 2 mmHg at 20 °C[1] |
| Solubility | Soluble in organic solvents such as ether, chloroform, and dichloromethane; insoluble in water.[1] |
| Purity | Typically available at 99% purity (GC)[2] |
Experimental Protocols: Synthesis
The primary method for the preparation of this compound involves the acylation of 2,5-dimethylphenylacetic acid.
Synthesis from 2,5-Dimethylphenylacetic Acid
The most common laboratory and industrial synthesis of this compound is achieved by reacting 2,5-dimethylphenylacetic acid with thionyl chloride (SOCl₂).[1] This reaction effectively converts the carboxylic acid group into an acyl chloride.
A generalized experimental protocol is as follows:
-
2,5-dimethylphenylacetic acid is charged into a reaction vessel equipped with a stirrer, a condenser, and a gas outlet to handle the hydrogen chloride and sulfur dioxide byproducts.
-
An excess of thionyl chloride is slowly added to the reaction mixture.
-
The mixture is heated, often to reflux, to drive the reaction to completion.
-
Upon completion, the excess thionyl chloride is removed, typically by distillation, to yield the crude this compound.
-
The final product can be purified by vacuum distillation.
Multi-step Synthesis from p-Xylene
A patented method describes a four-step synthesis starting from p-xylene, which proceeds without the purification of intermediates.[5] The overall yield for this four-step process is reported to be 75%, with a product purity of over 99.0%.[5] The reaction sequence is as follows:
-
Chloromethylation: p-Xylene is reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to produce 2,5-dimethylbenzyl chloride.[5]
-
Cyanidation: The resulting 2,5-dimethylbenzyl chloride is treated with an aqueous solution of sodium cyanide or potassium cyanide to form 2,5-dimethylbenzyl cyanide.[5]
-
Hydrolysis: The 2,5-dimethylbenzyl cyanide is then hydrolyzed in an acidic aqueous solution to yield 2,5-dimethylphenylacetic acid.[5]
-
Acyl Chlorination: Finally, the 2,5-dimethylphenylacetic acid is reacted with thionyl chloride to produce the final product, this compound.[5]
Logical Relationships in Synthesis
The synthesis of this compound from p-xylene can be visualized as a sequential four-step process.
Caption: Multi-step synthesis of this compound from p-xylene.
The more direct and common laboratory-scale synthesis is a single-step conversion.
Caption: Direct synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5), an important intermediate in organic synthesis. The document outlines key physical constants, detailed experimental protocols for their determination, and a schematic for its synthesis.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. It is important to note the variability in reported values across different sources, which may be attributed to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| Boiling Point | 235-237 °C | [1] |
| 323.57 °C | [2] | |
| 240-245 °C | [3] | |
| Density | Approx. 1.06 g/mL | [1] |
| Specific Gravity | 1.102 at 25 °C | [3] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2][4] |
| Molecular Weight | 182.65 g/mol | [4] |
| Melting Point | -7 °C | [1] |
| Appearance | Colorless or light yellow liquid | [1] |
| Pale yellow clear liquid | [3] |
Experimental Protocols
Accurate determination of boiling point and density is critical for the characterization and application of this compound. Standard methodologies are detailed below.
Boiling Point Determination (Thiele Tube Method)
This micro-boiling point method is suitable when only a small sample volume is available.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or oil bath)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Sample Preparation: Add a few milliliters of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer. The bulb of the thermometer should be level with the sample.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[4]
Density Determination (Pycnometer Method)
The pycnometer method provides a precise measurement of liquid density.
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it on the analytical balance. Record this mass.
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.
-
Temperature Equilibration: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25 °C) until the sample reaches thermal equilibrium.
-
Mass of Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass.
-
Calculation: The density is calculated using the following formula:
-
Density (ρ) = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer
-
The exact volume of the pycnometer can be determined by performing the same procedure with a reference liquid of known density, such as deionized water.
-
Synthesis Pathway
This compound is commonly synthesized via the acylation of 2,5-dimethylphenylacetic acid. The reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent.[1]
Caption: Synthesis of this compound.
References
A Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylphenylacetyl Chloride
Introduction
2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5) is a reactive organic compound and a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides.[1][2] Its molecular structure, consisting of a substituted aromatic ring linked to an acyl chloride functional group via a methylene bridge, presents a distinct spectroscopic fingerprint. Accurate characterization of this compound is critical for ensuring reaction success, product purity, and quality control in research and development settings.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established spectroscopic principles and data from analogous structures, offering a predictive framework for researchers. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁ClO | [3][4] |
| Molecular Weight | 182.65 g/mol | [3][4] |
| CAS Number | 55312-97-5 | [5][6] |
| Appearance | Clear to light yellow liquid | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure by mapping the unique chemical environments of the hydrogen and carbon atoms.
Experimental Protocol: NMR
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | s | 1H | Ar-H (H6) | Aromatic proton adjacent to the CH₂COCl group. Expected to be a singlet due to minimal coupling with distant protons. |
| ~7.05 | d | 1H | Ar-H (H4) | Aromatic proton ortho to a methyl group and meta to the acetyl chloride group. Expected to be a doublet. |
| ~6.95 | d | 1H | Ar-H (H3) | Aromatic proton meta to both the acetyl chloride and a methyl group. Expected to be a doublet. |
| ~4.10 | s | 2H | -CH₂ -COCl | Methylene protons are deshielded by the adjacent carbonyl group. Expected to be a sharp singlet. |
| ~2.35 | s | 6H | Ar-CH₃ (2x) | The two aromatic methyl groups are in similar electronic environments and are expected to resonate as a single peak or two closely spaced singlets. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield.[7] |
| ~136-130 | Ar-C (quaternary) | The four quaternary aromatic carbons (including those bonded to the methyl and acetyl groups). |
| ~130-126 | Ar-C H (tertiary) | The three tertiary aromatic carbons. |
| ~45 | -CH₂ - | The methylene carbon, deshielded by the adjacent carbonyl group. |
| ~21 | Ar-CH₃ (2x) | The two methyl carbons attached to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. The acyl chloride group has a highly characteristic and intense absorption band.
Experimental Protocol: IR
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Characteristic IR Absorptions
The IR spectrum will be dominated by the intense carbonyl stretch of the acyl chloride.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the methyl and methylene groups. |
| ~1800 | Strong, Sharp | C=O Stretch (Acyl Chloride) | This is the most diagnostic peak. The high frequency (compared to ~1715 cm⁻¹ for a ketone) is due to the strong electron-withdrawing inductive effect of the chlorine atom.[8][9] |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~800-600 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretching vibration. This region can sometimes be complex.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol: MS
Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule to form a positively charged molecular ion (M•⁺).[10][11]
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.
-
Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be highly characteristic.
-
Molecular Ion (M•⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (182.65). Due to the presence of chlorine, an isotope peak at M+2 with approximately one-third the intensity of the M•⁺ peak is expected, corresponding to the natural abundance of ³⁷Cl.
-
Base Peak (Acylium Ion): The most significant fragmentation pathway for acyl chlorides is the loss of the chlorine radical (Cl•) to form a very stable acylium ion, [M-Cl]⁺. This ion is resonance-stabilized and will likely be the base peak (most intense peak) in the spectrum.
-
m/z = 182 - 35 = 147
-
-
Further Fragmentation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a benzyl-type cation.
-
m/z = 147 - 28 = 119
-
Visualization of Fragmentation Pathway
The primary fragmentation pathway can be visualized as follows:
Caption: Primary EI-MS fragmentation of this compound.
Summary of Key Ions
| m/z | Predicted Ion | Significance |
| 184 | [M+2]•⁺ | Isotope peak confirming the presence of one chlorine atom. |
| 182 | [M]•⁺ | Molecular ion. |
| 147 | [M-Cl]⁺ | Base Peak , characteristic acylium ion. |
| 119 | [M-Cl-CO]⁺ | Result of CO loss from the acylium ion. |
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary analytical toolkit for the unambiguous identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon skeleton. The IR spectrum provides immediate confirmation of the critical acyl chloride functional group via its intense C=O stretch at a characteristic high wavenumber. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acylium ion. By following robust experimental protocols and understanding these key spectroscopic signatures, researchers can confidently verify the structure and purity of this important chemical intermediate.
References
- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]
- 4. weylchem.com [weylchem.com]
- 5. This compound | CAS#:55312-97-5 | Chemsrc [chemsrc.com]
- 6. This compound | 55312-97-5 [chemicalbook.com]
- 7. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Solubility of 2,5-Dimethylphenylacetyl Chloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction to 2,5-Dimethylphenylacetyl Chloride
This compound is a colorless to light yellow liquid with the chemical formula C₁₀H₁₁ClO.[1] As an acyl chloride, it is a highly reactive compound, primarily used as an acylating agent to introduce the 2,5-dimethylphenylacetyl group into molecules. Its reactivity, particularly with nucleophiles, makes it a versatile reagent in the synthesis of esters and amides.[2] However, this reactivity also necessitates careful solvent selection, as acyl chlorides can react with protic solvents like water and alcohols.[3][4]
Physical Properties:
Solubility Profile
Quantitative solubility data for this compound is not extensively documented. However, based on qualitative reports and the behavior of structurally similar compounds like phenylacetyl chloride, a general solubility profile can be established.
Qualitative Solubility
This compound is reported to be soluble in common organic solvents and insoluble in water.[1] Like other acyl chlorides, it does not dissolve in water but instead reacts, often vigorously, to form the corresponding carboxylic acid (2,5-dimethylphenylacetic acid) and hydrochloric acid.[4]
The analogous compound, phenylacetyl chloride, is known to be soluble in chloroform, ether, and benzene.[2] It is also described as miscible with alcohol and ether.[3] This suggests that this compound will exhibit good solubility in a range of aprotic organic solvents, both polar and non-polar.
Probable Solvents for Quantitative Analysis
The following table summarizes solvents that are likely to be suitable for dissolving this compound, based on available data. Researchers should empirically verify solubility for their specific application.
| Solvent Class | Specific Solvent | Expected Solubility | Notes |
| Chlorinated | Dichloromethane (DCM) | High | Commonly used as a reaction solvent for acyl chlorides.[1][7] |
| Chloroform | High | A common solvent for acyl chlorides.[1][2] | |
| Ethers | Diethyl Ether | High | Reported as a good solvent for both the target compound and its analogues.[1][2] |
| Tetrahydrofuran (THF) | High | A common polar aprotic solvent; should be anhydrous as it can contain water. | |
| Aromatics | Toluene | High | A non-polar solvent, analogous to benzene, which is a good solvent for phenylacetyl chloride.[2] |
| Benzene | High | A known solvent for the analogous phenylacetyl chloride.[2] | |
| Hydrocarbons | Hexane / Heptane | Moderate to Low | Solubility is expected to be lower than in more polar solvents. Useful for purification/crystallization. |
| Polar Aprotic | Acetonitrile | High | A polar aprotic solvent suitable for a wide range of organic compounds. |
| Protic Solvents | Water | Insoluble (Reacts) | Reacts to form 2,5-dimethylphenylacetic acid and HCl.[1][4] |
| Alcohols (e.g., EtOH) | Miscible (Reacts) | Reacts to form the corresponding ester. While miscible, it is not an inert solvent system.[3] |
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for determining the solubility of this compound in a given anhydrous solvent at a specific temperature. This method requires strict adherence to anhydrous conditions due to the compound's reactivity with moisture.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous organic solvent of choice
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated glass pipettes and syringes
-
Drying oven
-
Inert atmosphere (Nitrogen or Argon gas)
-
0.2 µm PTFE syringe filters
Procedure
-
Preparation:
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Pre-weigh and label several empty, dry glass vials.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial under an inert atmosphere. The excess is crucial to ensure a saturated solution is formed.
-
Using a calibrated pipette or syringe, add a precise volume (e.g., 2.00 mL) of the selected anhydrous solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation is reached. The presence of undissolved solute should be visible.
-
-
Sample Extraction and Measurement:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, ensuring no solid material is disturbed.
-
Immediately pass the solution through a 0.2 µm PTFE syringe filter into a pre-weighed vial. This step removes any suspended microparticles.
-
Record the exact weight of the filtered solution plus the vial.
-
-
Solvent Evaporation:
-
Place the vials containing the filtered solution in a fume hood and remove the solvent under a gentle stream of inert gas at room temperature or under a slight vacuum. Avoid heating, which could degrade the sample.
-
Once the solvent is fully evaporated, place the vials in a vacuum oven at a low temperature (e.g., 30-40 °C) for several hours to remove any residual solvent traces.
-
-
Final Weighing and Calculation:
-
Allow the vials to cool to room temperature in a desiccator.
-
Weigh the vials containing the dried solute.
-
The solubility (S) can be calculated in g/L using the following formula:
S (g/L) = (Weight of vial + solute) - (Weight of empty vial) / (Volume of supernatant extracted)
-
-
Data Validation:
-
Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,5-Dimethylphenylacetyl chloride. It is intended for use by researchers, scientists, and professionals involved in chemical synthesis and drug development.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₀H₁₁ClO.[1][2] It is a derivative of phenylacetic acid, featuring two methyl groups on the benzene ring at positions 2 and 5, and an acetyl chloride functional group.
Structure:
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 55312-97-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [2] |
| Appearance | Colorless or light yellow liquid | [4] |
| Melting Point | -7°C | [4] |
| Boiling Point | 235-237°C at 760 mmHg; 260.272°C at 760 mmHg | [4][5] |
| Density | ~1.06 g/mL; 1.118 g/cm³ | [4][5] |
| Solubility | Soluble in organic solvents (ether, chloroform, dichloromethane); Insoluble in water | [4] |
| Purity | Commercially available in 98% and 99% purity | [2] |
| Flash Point | 113.995°C | [5] |
| Vapor Pressure | 2 mmHg at 20°C | [4] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | m | 3H | Aromatic protons (Ar-H) |
| ~ 4.1 - 4.3 | s | 2H | Methylene protons (-CH₂-) |
| ~ 2.35 | s | 3H | Methyl protons (-CH₃) |
| ~ 2.30 | s | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 172 | Carbonyl carbon (-C=O) |
| ~ 136 - 138 | Aromatic carbons (-C-CH₃) |
| ~ 130 - 135 | Aromatic carbons (-CH=) |
| ~ 128 - 130 | Aromatic carbon (-C-CH₂-) |
| ~ 50 | Methylene carbon (-CH₂-) |
| ~ 21 | Methyl carbon (-CH₃) |
| ~ 19 | Methyl carbon (-CH₃) |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2950 - 2850 | Aliphatic C-H stretch |
| ~ 1800 | C=O stretch (acyl chloride) |
| ~ 1600, 1485 | Aromatic C=C stretch |
| ~ 1450 | CH₂ bend |
| ~ 850 - 550 | C-Cl stretch |
Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Ion |
| 182/184 | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| 147 | [M - Cl]⁺ |
| 119 | [M - COCl]⁺, Tropylium-like ion |
| 91 | Tropylium ion from further fragmentation |
Synthesis of this compound
This compound is primarily synthesized through two main routes. The first involves the chlorination of its corresponding carboxylic acid, while the second is a multi-step synthesis starting from p-xylene.
Synthesis from 2,5-Dimethylphenylacetic Acid
This is a direct and common method for preparing acyl chlorides.
Reaction Scheme: 2,5-Dimethylphenylacetic acid + Thionyl chloride → this compound + SO₂ + HCl
Experimental Protocol:
-
To a solution of 2,5-dimethylphenylacetic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) in slight excess.
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (SO₂ and HCl) ceases.
-
The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.
Multi-step Synthesis from p-Xylene
A more elaborate synthesis starting from readily available p-xylene has been reported, with a total yield of 75% and a product purity of over 99.0%.[6]
Workflow Diagram:
Figure 1: Multi-step synthesis of this compound from p-xylene.
Experimental Protocol (Summarized from Patent Literature[6]):
-
Step 1: Chloromethylation: p-Xylene is reacted with a hydrochloric acid solution and formaldehyde in the presence of a catalyst to produce 2,5-dimethylbenzyl chloride.
-
Step 2: Cyanidation: The resulting 2,5-dimethylbenzyl chloride is treated with an aqueous solution of sodium cyanide or potassium cyanide to yield 2,5-dimethylbenzyl cyanide.
-
Step 3: Hydrolysis: The cyanide is then hydrolyzed using an acidic aqueous solution (e.g., sulfuric acid) to form 2,5-dimethylphenylacetic acid.
-
Step 4: Acyl Chlorination: The obtained 2,5-dimethylphenylacetic acid is reacted with thionyl chloride to give the final product, this compound.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various organic molecules, including pesticides and potentially pharmaceuticals.[4]
Synthesis of Spirotetramat
A prominent application of this compound is in the synthesis of the insecticide spirotetramat.[6]
Reaction Scheme: this compound + Ethyl 1-amino-4-methoxycyclohexanecarboxylate → Spirotetramat precursor
Experimental Protocol for Spirotetramat Precursor Synthesis:
-
Dissolve ethyl 1-amino-4-methoxycyclohexanecarboxylate and triethylamine in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0-10°C.
-
Add a solution of this compound in anhydrous THF dropwise to the cooled mixture.
-
Stir the reaction mixture at room temperature and monitor its completion by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture and redissolve it in a mixture of 0.5N HCl and methylene chloride.
-
Separate the organic phase, dry it, and concentrate to obtain the crude product, ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate, which can be further purified.
Role in Drug Development
While it is stated that this compound is an intermediate for analgesics, anti-inflammatory, and anti-cancer drugs, specific examples of marketed drugs synthesized from this compound are not readily found in public literature.[4] However, as an acyl chloride, it is a versatile reagent for introducing the 2,5-dimethylphenylacetyl moiety into molecules via acylation reactions, primarily forming amides and esters. These functional groups are prevalent in a wide range of biologically active compounds.
Biological Activity of Derivatives: The Case of Spirotetramat
The pesticide spirotetramat, synthesized from this compound, acts as a lipid biosynthesis inhibitor (LBI).[7] Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[7][8]
Signaling Pathway Diagram:
Figure 2: Mechanism of action of Spirotetramat, an insecticide derived from this compound.
This inhibition disrupts the production of essential lipids required for the growth, development, and reproduction of piercing-sucking insects like aphids and mites, ultimately leading to their demise.[7][9]
Safety and Handling
This compound is a corrosive compound that can cause irritation and burns upon contact with skin and eyes.[4] It is also moisture-sensitive and will react with water. Standard laboratory safety precautions should be followed when handling this chemical:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.
-
Avoid inhalation of vapors.[4]
In case of accidental exposure, seek immediate medical attention.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | 55312-97-5 [chemicalbook.com]
- 3. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 7. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 9. medicilon.com [medicilon.com]
An In-depth Technical Guide to the Reactivity of 2,5-Dimethylphenylacetyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2,5-dimethylphenylacetyl chloride with various nucleophiles. Due to its specific substitution pattern, this acyl chloride presents unique electronic and steric characteristics that influence its reactivity in nucleophilic acyl substitution reactions. This document details the synthesis of this compound, explores its reactions with common nucleophiles such as amines and alcohols, and discusses the anticipated effects of the dimethyl substitution on reaction mechanisms and rates. While specific kinetic data for this compound is limited in publicly available literature, this guide consolidates information on analogous systems to provide a predictive framework for its reactivity. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to support researchers in their practical applications.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a phenylacetyl chloride backbone with two methyl groups on the aromatic ring, imparts a combination of lipophilicity and specific steric and electronic properties. Understanding the reactivity of this molecule with various nucleophiles is crucial for its effective utilization in the synthesis of target compounds, such as amides and esters.
This guide will delve into the fundamental aspects of the reactivity of this compound, focusing on the well-established nucleophilic addition-elimination mechanism characteristic of acyl chlorides. The influence of the 2,5-dimethyl substitution pattern on the electrophilicity of the carbonyl carbon and the accessibility of the reaction center will be a key point of discussion.
Synthesis of this compound
The preparation of this compound is typically achieved from its corresponding carboxylic acid, 2,5-dimethylphenylacetic acid. This precursor can be synthesized through various routes, with one common method involving a Friedel-Crafts acylation followed by subsequent transformations. A patented method describes a four-step synthesis starting from p-xylene, which proceeds through chloromethylation, cyanidation, hydrolysis to 2,5-dimethylphenylacetic acid, and finally acyl chlorination to yield this compound with a purity of over 99%.[1]
Experimental Protocol: Synthesis of 2,5-Dimethylphenylacetic Acid
A common industrial synthesis of 2,5-dimethylphenylacetic acid involves the Friedel-Crafts reaction of p-xylene with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate then undergoes a series of reactions, including ketalization, rearrangement, and hydrolysis, to yield the final product.
Step 1: Friedel-Crafts Acylation In a reaction vessel, p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out at a controlled temperature to afford 2-chloro-1-(2,5-dimethylphenyl)ethanone.
Step 2: Ketalization, Rearrangement, and Hydrolysis The resulting 2-chloro-1-(2,5-dimethylphenyl)ethanone can be converted to 2,5-dimethylphenylacetic acid through a multi-step process involving protection of the ketone, rearrangement, and subsequent hydrolysis. A detailed procedure can be found in the patent literature.
Experimental Protocol: Synthesis of this compound
The conversion of 2,5-dimethylphenylacetic acid to its acyl chloride is a standard transformation in organic synthesis.
Materials:
-
2,5-Dimethylphenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2,5-dimethylphenylacetic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by TLC or by the disappearance of the starting carboxylic acid.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.
The synthesis pathway from p-xylene to this compound is depicted below.
Reactivity with Nucleophiles: A Mechanistic Overview
The reactions of this compound with nucleophiles proceed via a nucleophilic addition-elimination mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. A nucleophile attacks this carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the chloride ion, which is an excellent leaving group, to form the final substitution product.
Electronic Effects of 2,5-Dimethyl Substitution
The two methyl groups on the phenyl ring are electron-donating groups through an inductive effect. This electron donation slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetyl chloride, which may lead to a modest decrease in reaction rates.
Steric Effects of the Ortho-Methyl Group
The methyl group at the 2-position (ortho to the acetyl chloride moiety) introduces steric hindrance around the electrophilic carbonyl carbon. This steric bulk can impede the approach of the nucleophile, potentially slowing down the rate of the addition step, especially with bulky nucleophiles.
Reactions with Amine Nucleophiles (Amidation)
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted-2-(2,5-dimethylphenyl)acetamides. These reactions are typically fast and exothermic. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Amidation
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Tertiary amine base (e.g., Triethylamine, 1.2 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Dry glassware under an inert atmosphere
Procedure:
-
Dissolve the amine and triethylamine in the anhydrous solvent and cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The workflow for a typical amidation reaction is illustrated below.
Quantitative Data for Amidation Reactions
| Nucleophile (Amine) | Expected Product | Expected Yield (%) |
| Aniline | N-phenyl-2-(2,5-dimethylphenyl)acetamide | > 90 |
| Benzylamine | N-benzyl-2-(2,5-dimethylphenyl)acetamide | > 90 |
| Diethylamine | N,N-diethyl-2-(2,5-dimethylphenyl)acetamide | > 85 |
| Morpholine | 1-(2-(2,5-dimethylphenyl)acetyl)morpholine | > 90 |
Note: The expected yields are estimates based on general amidation reactions of acyl chlorides and may vary depending on the specific reaction conditions and the nature of the amine.
Reactions with Alcohol Nucleophiles (Esterification)
The reaction of this compound with alcohols produces the corresponding esters. These reactions are generally slower than amidations and may require heating or the use of a catalyst, such as a tertiary amine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.
Experimental Protocol: General Esterification
Materials:
-
This compound
-
Alcohol (1.0 - 1.5 eq)
-
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.2 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Dry glassware under an inert atmosphere
Procedure:
-
Dissolve the alcohol and the base in the anhydrous solvent and cool to 0 °C.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating may be required for less reactive alcohols.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in the amidation protocol (Section 4.1).
-
Purify the crude product by distillation or column chromatography.
Quantitative Data for Esterification Reactions
Similar to amidation, specific kinetic data for the esterification of this compound is scarce. The following table presents expected yields for esterification reactions based on analogous systems.
| Nucleophile (Alcohol) | Expected Product | Expected Yield (%) |
| Methanol | Methyl 2,5-dimethylphenylacetate | > 85 |
| Ethanol | Ethyl 2,5-dimethylphenylacetate | > 85 |
| Isopropanol | Isopropyl 2,5-dimethylphenylacetate | 70 - 80 |
| Phenol | Phenyl 2,5-dimethylphenylacetate | 60 - 75 |
Note: The expected yields are estimates. Reactions with more sterically hindered alcohols like isopropanol and less nucleophilic alcohols like phenol are expected to be slower and may result in lower yields.
Characterization of Products
The amide and ester products derived from this compound can be characterized using standard spectroscopic techniques.
Representative Spectroscopic Data
The following tables provide representative spectroscopic data for compounds structurally related to the products of interest.
Table 1: Representative ¹H NMR Data for an N-substituted-2-(2,5-dimethylphenyl)acetamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic H |
| ~5.8 | br s | 1H | N-H |
| ~3.6 | s | 2H | -CH₂-CO- |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
Table 2: Representative ¹³C NMR Data for an N-substituted-2-(2,5-dimethylphenyl)acetamide
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~135-138 | Aromatic C-CH₃ |
| ~128-132 | Aromatic C-H |
| ~45 | -CH₂-CO- |
| ~21 | Ar-CH₃ |
| ~19 | Ar-CH₃ |
Table 3: Representative IR Data for an N-substituted-2-(2,5-dimethylphenyl)acetamide
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1650 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
Table 4: Representative Spectroscopic Data for an Alkyl 2,5-dimethylphenylacetate
| ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
| ~7.0-7.2 (m, 3H, Ar-H) | ~172 (C=O) | ~1740 (C=O stretch) |
| ~4.1 (q, 2H, -O-CH₂-) | ~135-138 (Ar C-CH₃) | ~1200 (C-O stretch) |
| ~3.6 (s, 2H, -CH₂-CO-) | ~128-132 (Ar C-H) | |
| ~2.3 (s, 3H, Ar-CH₃) | ~60 (-O-CH₂-) | |
| ~2.2 (s, 3H, Ar-CH₃) | ~40 (-CH₂-CO-) | |
| ~1.2 (t, 3H, -CH₃) | ~21 (Ar-CH₃) | |
| ~19 (Ar-CH₃) | ||
| ~14 (-CH₃) |
Conclusion
This compound is a versatile reagent for the synthesis of a variety of amide and ester derivatives. Its reactivity is governed by the principles of nucleophilic acyl substitution, with the 2,5-dimethyl substitution pattern introducing subtle electronic and more significant steric effects. The electron-donating methyl groups may slightly decrease reactivity by reducing the electrophilicity of the carbonyl carbon. The ortho-methyl group, in particular, can sterically hinder the approach of nucleophiles, potentially leading to lower reaction rates, especially with bulky reactants.
While specific kinetic data for this compound is not extensively documented, this guide provides a solid foundation for understanding its chemical behavior based on established principles and data from analogous systems. The detailed experimental protocols and representative characterization data offer practical guidance for researchers utilizing this important synthetic intermediate in their work. Further kinetic studies on this specific molecule would be beneficial to provide a more quantitative understanding of its reactivity profile.
References
Key Intermediates for Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pivotal intermediates in pharmaceutical synthesis. The document focuses on the synthesis, quantitative data, and experimental protocols for key structural motifs that form the backbone of numerous therapeutic agents. Additionally, it visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Heterocyclic Intermediates: The Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of biologically active molecules, including nucleic acids.[1][2] Its derivatives are integral to the development of anticancer, antiviral, and antimicrobial agents.[3][4] The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
A common route to functionalized pyrimidines involves the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)pyrimidine hydrochloride.[5] This reaction allows for the introduction of various aryl amines, leading to a diverse library of compounds for drug discovery.
Experimental Protocol: N-alkylation of Anilines with 2-(Chloromethyl)pyrimidine hydrochloride [6]
-
Reaction Setup: To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Addition of Reagents: Stir the suspension at room temperature for 20-30 minutes. Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[6]
Experimental Workflow
Synthesis of 4,6-Dichloro-5-methylpyrimidine
4,6-dichloro-5-methylpyrimidine is a key intermediate for various pharmaceuticals, including antiviral and anticancer drugs.[1] Its synthesis typically involves a two-step process starting from ethyl methylmalonate and formamide.
Experimental Protocol: Synthesis of 4,6-Dichloro-5-methylpyrimidine [7]
-
Step 1: Synthesis of 4,6-dihydroxy-5-methylpyrimidine:
-
Quickly mix 18.9g of methanol solution with 28% sodium methoxide and 4.7g of formamide.
-
Heat the mixture under reflux and slowly add a methanol solution (30ml) containing 5g of ethyl methylmalonate over 3 hours.
-
Continue to heat and reflux with stirring for 10 hours.
-
Cool the mixture and concentrate the suspension under reduced pressure.
-
Add 10ml of water to the residue and acidify with concentrated hydrochloric acid.
-
Filter the precipitate by suction and dry under reduced pressure to obtain 4,6-dihydroxy-5-methylpyrimidine.[7]
-
-
Step 2: Synthesis of 4,6-dichloro-5-methylpyrimidine:
-
To a reaction vessel at 0°C, add 2.8g of 4,6-dihydroxy-5-methylpyrimidine, 5.00g of phosphorus trichloride, and 3.3g of diisopropylethylamine.
-
Stir the mixture at 80°C for 2 hours.
-
Cool the mixture and pour it into ice water.
-
Stir the mixture for an additional 30 minutes and then extract with ethyl acetate.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution.
-
Dry the organic layer with anhydrous magnesium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography to obtain 2.4g of 4,6-dichloro-5-methylpyrimidine.[7]
-
A similar two-step synthesis of 4,6-dichloro-2-methylpyrimidine starting from acetamidine hydrochloride and diethyl malonate reports a 91.2% yield for the first step and an 82.6% yield for the chlorination step.[8] Another method for the synthesis of 4,6-dichloro-2-methylpyrimidine using triphosgene reports a yield of 90-92%.[9]
Chiral Intermediates: The Building Blocks of Asymmetric Drugs
The production of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry due to the stereospecific nature of biological targets.[10] Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions.[10][11]
Biocatalytic Reductive Amination for Chiral Amine Synthesis
Chiral amines are crucial components of many pharmaceuticals.[12] Reductive amination of ketones using amine dehydrogenases (AmDHs) is an efficient method for their asymmetric synthesis.[13]
Experimental Protocol: Biocatalytic Reductive Amination of a Prochiral Ketone [13]
-
Reaction Mixture: Prepare a reaction mixture containing the ketone substrate (50 mM), NAD⁺ (1 mM), and the amine dehydrogenase (AmDH) in an ammonium formate buffer (1 M, pH 8.5).
-
Cofactor Recycling: Include a cofactor recycling system, such as formate dehydrogenase from Candida boidinii (Cb-FDH).
-
Reaction Conditions: Incubate the reaction at 30°C for 24 hours with agitation.
-
Monitoring and Analysis: Monitor the conversion and enantiomeric excess by appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Biocatalytic Reductive Amination
| Substrate (Ketone) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | AmDH | >99 | >99 (R) |
| 2-Hexanone | AmDH | >99 | >99 (R) |
| Cyclohexanone | AmDH | >99 | >99 (R) |
| 4-Phenyl-2-butanone | AmDH | >99 | >99 (R) |
| Data adapted from a study on the biocatalytic reductive amination of carbonyl compounds.[13] |
Logical Relationship in Biocatalytic Reductive Amination
Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
(S)-N-Boc-3-hydroxyadamantylglycine is a key intermediate in the synthesis of the antidiabetic drug Saxagliptin.[14][15] While biocatalytic routes using phenylalanine dehydrogenase exist, chemical synthesis methods have been developed to be more cost-effective for large-scale production.[14][15] A multi-step chemical synthesis starting from 1-adamantanecarboxylic acid has been reported with an overall yield of 38%.[15] Another route also starting from 1-adamantanecarboxylic acid reports an overall yield of approximately 35% with an enantiomeric excess (ee) of 99%.[16]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the construction of carbon-carbon bonds and are widely used in the synthesis of pharmaceutical intermediates.[2][17]
Suzuki-Miyaura Coupling for Biphenyl Synthesis
The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[2][18] The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[19]
Experimental Protocol: Suzuki-Miyaura Coupling [19]
-
Reaction Setup: To a round-bottom flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and a palladium catalyst (e.g., 0.1 mol% of a suitable Pd catalyst).
-
Solvent: Add distilled water (5.0 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: After cooling to room temperature, extract the mixture with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.[19]
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 96 |
| 4-Chlorobiphenyl | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 98 |
| 2-Bromotoluene | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 92 |
| Data adapted from a study on ligand-free Suzuki reaction in aqueous phase.[10] |
Heck Reaction for the Synthesis of Trisubstituted Alkenes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that couples aryl or vinyl halides with alkenes.[17] It is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in drug synthesis.
Experimental Protocol: Green Heck Reaction [17]
-
Reaction Setup: In a microwave vial, add the aryl bromide (1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).
-
Solvent and Reagent: Add ethanol (2 mL) and the alkene (1 equiv.).
-
Reaction Conditions: Heat the reaction mixture using microwave irradiation at 140°C for 30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted, extracted, and the crude product is purified by chromatography.[17]
Quantitative Data for the Green Heck Reaction
| Aryl Bromide | Alkene | Yield (%) |
| 2-Bromonaphthalene | Ethyl crotonate | 50 |
| 4-Bromoacetophenone | Ethyl crotonate | 65 |
| 4-Bromobenzonitrile | Ethyl crotonate | 70 |
| Methyl 4-bromobenzoate | Ethyl crotonate | 62 |
| Data adapted from a study on a green Heck reaction protocol.[17] |
Biological Context: The EGFR Signaling Pathway
Many pharmaceutical intermediates are used to synthesize drugs that target specific biological pathways involved in disease. For example, pyrimidine derivatives are often used to create inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[4]
The EGFR signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[3] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, which then recruit adaptor proteins and activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways.[5]
EGFR Signaling Pathway Diagram
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. benchchem.com [benchchem.com]
The Pivotal Role of 2,5-Dimethylphenylacetyl Chloride in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetyl chloride, a reactive acyl chloride derivative, serves as a critical building block in the synthesis of modern agrochemicals. Its specific chemical structure allows for its incorporation into complex molecules, imparting desirable properties to the final active ingredient. This technical guide provides an in-depth examination of the role of this compound in agrochemical production, with a primary focus on its application in the synthesis of the advanced insecticide, Spirotetramat. This document will detail the synthetic pathways, experimental protocols, and quantitative data associated with its use, providing a comprehensive resource for researchers and professionals in the field.
Core Application: Synthesis of the Insecticide Spirotetramat
This compound is a key intermediate in the industrial production of Spirotetramat, a tetramic acid derivative insecticide.[1] Spirotetramat exhibits a unique mode of action, inhibiting lipid biosynthesis in insects, and possesses bidirectional systemicity, allowing it to be transported both upwards and downwards within the plant to target pests.[1] The synthesis of Spirotetramat involves the acylation of an amino acid derivative with this compound to form a crucial amide intermediate.
Synthesis of the Precursor: this compound
The efficient synthesis of this compound is paramount for the cost-effective production of Spirotetramat. One common industrial method involves a four-step reaction sequence starting from p-xylene.[1]
Quantitative Data for the Synthesis of this compound [1]
| Parameter | Value |
| Starting Material | p-Xylene |
| Key Reaction Steps | Chloromethylation, Cyanidation, Hydrolysis, Acyl Chlorination |
| Overall Yield | 75% |
| Product Purity | >99.0% |
Experimental Protocol: Synthesis of this compound from p-Xylene[1]
This protocol outlines a four-step synthesis of this compound.
Step 1: Chloromethylation of p-Xylene
-
Materials: p-Xylene, hydrochloric acid, formaldehyde, catalyst (e.g., a phase transfer catalyst).
-
Procedure: A mixture of p-xylene, hydrochloric acid, and a catalyst is prepared. Formaldehyde is then added to the mixture, and the reaction is carried out to yield 2,5-dimethylbenzyl chloride.
Step 2: Cyanidation of 2,5-Dimethylbenzyl Chloride
-
Materials: 2,5-Dimethylbenzyl chloride solution in p-xylene, aqueous sodium cyanide or potassium cyanide solution, catalyst.
-
Procedure: The p-xylene solution of 2,5-dimethylbenzyl chloride is reacted with an aqueous solution of sodium or potassium cyanide in the presence of a catalyst to produce 2,5-dimethylphenylacetonitrile.
Step 3: Hydrolysis of 2,5-Dimethylphenylacetonitrile
-
Materials: 2,5-Dimethylphenylacetonitrile solution in p-xylene, acidic aqueous solution (e.g., sulfuric acid, hydrochloric acid).
-
Procedure: The p-xylene solution of 2,5-dimethylphenylacetonitrile is added to an acidic aqueous solution and heated to hydrolyze the nitrile group, forming 2,5-dimethylphenylacetic acid.
Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
-
Materials: 2,5-Dimethylphenylacetic acid solution in p-xylene, thionyl chloride.
-
Procedure: The solution of 2,5-dimethylphenylacetic acid in p-xylene is reacted with thionyl chloride to yield the final product, this compound. The product is then purified.
Synthesis Pathway of this compound
Synthesis of this compound from p-Xylene.
Experimental Protocol: Synthesis of a Spirotetramat Precursor
The following protocol describes the acylation reaction that forms the core of the Spirotetramat molecule.
-
Materials: this compound, ethyl 1-amino-4-methoxycyclohexanecarboxylate, triethylamine, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of ethyl 1-amino-4-methoxycyclohexanecarboxylate and triethylamine in anhydrous THF is prepared and cooled to 0-10°C.
-
A solution of this compound in anhydrous THF is added dropwise to the cooled mixture with stirring.
-
The reaction is allowed to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product, ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate, a direct precursor to Spirotetramat.
-
Logical Workflow for Spirotetramat Precursor Synthesis
Experimental workflow for the synthesis of a Spirotetramat precursor.
Other Potential Applications
While the primary and most well-documented application of this compound in the agrochemical industry is for the synthesis of Spirotetramat, its nature as a reactive intermediate suggests potential for its use in the synthesis of other novel active ingredients. As a substituted phenylacetyl chloride, it can be used to introduce the 2,5-dimethylphenylacetyl moiety into various molecular scaffolds, a common strategy in the discovery of new pesticides. However, at present, publicly available literature does not highlight other major commercial agrochemicals derived from this specific intermediate.
Conclusion
This compound is a vital intermediate in the production of the advanced insecticide Spirotetramat. Its synthesis from readily available starting materials and its subsequent reaction to form the core of the Spirotetramat molecule are well-established industrial processes. The detailed protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in agrochemical synthesis and development. While its current major role is linked to Spirotetramat, the chemical reactivity of this compound makes it a potentially valuable tool for the future development of new and effective crop protection agents.
References
2,5-Dimethylphenylacetyl Chloride: A Versatile Building Block in the Synthesis of Fine Chemicals and Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylphenylacetyl chloride is a reactive acyl chloride that serves as a important building block in organic synthesis. Its utility is most prominently demonstrated in the production of agrochemicals and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This technical guide details the synthesis of this compound, its physicochemical properties, and its significant applications in the development of fine chemicals, with a particular focus on its role in the synthesis of the antihistamine drug Bilastine and as a scaffold for novel antimicrobial agents. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support researchers in its application.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to light yellow liquid.[1] It is soluble in common organic solvents like ether, chloroform, and dichloromethane, but insoluble in water.[1] Due to its reactivity with water and atmospheric moisture, it should be handled under inert conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55312-97-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [2] |
| Boiling Point | 235-237 °C | [1] |
| Density | ~1.06 - 1.118 g/mL | [1][2] |
| Melting Point | -7 °C | [1] |
| Flash Point | 113.995 °C | [2] |
| Refractive Index | 1.5290 to 1.5330 | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Predicted chemical shifts: Aromatic protons (~7.0-7.2 ppm), Methylene protons (-CH₂-) (~4.0-4.2 ppm), Methyl protons (-CH₃) (~2.2-2.3 ppm). | [5][6] |
| ¹³C NMR | Predicted chemical shifts: Carbonyl carbon (C=O) (~170-172 ppm), Aromatic carbons (~128-136 ppm), Methylene carbon (-CH₂-) (~50-55 ppm), Methyl carbons (-CH₃) (~19-21 ppm). | [5][7] |
| IR Spectroscopy | Characteristic strong absorption for the C=O stretch of an acyl chloride is expected around 1780-1815 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 182, with a characteristic M+2 peak for the ³⁷Cl isotope. | [9] |
Synthesis of this compound
The primary route to this compound is a two-step process starting from p-xylene. The first step involves the synthesis of the precursor, 2,5-dimethylphenylacetic acid, which is then converted to the acyl chloride.
Synthesis of 2,5-Dimethylphenylacetic Acid
Several patented methods exist for the synthesis of 2,5-dimethylphenylacetic acid from p-xylene. One common industrial method involves a Friedel-Crafts acylation followed by a series of transformations.[5][9][10] An alternative route proceeds via chloromethylation, cyanation, and subsequent hydrolysis.[11]
Workflow for the Synthesis of 2,5-Dimethylphenylacetic Acid
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:55312-97-5 | Chemsrc [chemsrc.com]
- 3. weylchem.com [weylchem.com]
- 4. This compound | 55312-97-5 [chemicalbook.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 10. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 11. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
Safety and Handling of 2,5-Dimethylphenylacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5). It is intended for laboratory personnel and professionals in drug development who handle this chemical. The information herein is compiled from various safety data sheets for structurally similar compounds and available data for the specific substance.
Hazard Identification and Classification
This compound is a corrosive liquid that poses significant health risks upon exposure. It is classified as a substance that may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]
GHS Hazard Pictograms:
-
GHS05: Corrosive [2]
Signal Word: Danger [2]
Hazard Statements:
Supplemental Hazard Information:
-
EUH014: Reacts violently with water.[3] This reaction can produce toxic and corrosive hydrogen chloride gas.[5]
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H11ClO | [6][7] |
| Molecular Weight | 182.65 g/mol | [2][6] |
| Physical State | Liquid | [2][7] |
| Boiling Point | 323.57 °C | [7] |
| Melting Point | 156.6 °C | [7] |
| Relative Density | 1.11 | [2] |
| Flash Point | 102 °C / 215.6 °F | [8] |
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[4][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3][9]
-
Wash hands and skin thoroughly after handling.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][10]
-
All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[10]
-
Handle under an inert atmosphere and prevent contact with water or moist air.[10]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[1][7][8][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and metals.[8][9][11]
-
Recommended storage temperature is 2 - 8 °C.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Ensure eyewash stations are readily accessible.[12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Butyl rubber) and protective clothing to prevent skin contact.[5] Immediately remove and launder contaminated clothing before reuse.[1][3][10]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors).[1][5]
First Aid Measures
In case of exposure, immediate medical attention is required.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][4][9] If breathing is difficult or has stopped, provide artificial respiration.[5][10] Call a physician or poison center immediately.[1][4]
-
Skin Contact: Immediately take off all contaminated clothing.[1][3][4] Rinse the affected skin with plenty of water or shower for at least 15 minutes.[1][4][10] Call a physician immediately.[1][4][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4] Immediately call an ophthalmologist or physician.[1][3]
-
Ingestion: Rinse mouth with water.[1][4][8] Do NOT induce vomiting.[1][4][9][10] Call a physician immediately.[1][4][8][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[1][8]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.[5]
-
Specific Hazards: The substance is combustible.[1][3] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[1][3][8] Vapors are heavier than air and may travel to an ignition source and flash back.[3][5] Containers may explode when heated.[5]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][12]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel from the area.[1][3] Ensure adequate ventilation.[1][3][8] Avoid contact with the spilled material and do not breathe vapors.[1][3] Wear appropriate PPE.[8]
-
Environmental Precautions: Prevent the product from entering drains.[1][3]
-
Methods for Cleaning Up: Absorb the spill with inert, non-combustible material such as dry sand or earth.[5][8] Collect the absorbed material into a suitable, closed container for disposal.[8] Do not use water for cleanup.[5]
Experimental Workflow: Spill Response
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. 55312-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,5-dimethylphenyl Acetyl Chloride | 55312-97-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide on the GHS Hazard Classification of 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2,5-Dimethylphenylacetyl chloride. It is intended to be a resource for researchers, scientists, and professionals in drug development who handle this chemical. This guide details the nature of its hazards, the experimental basis for this classification, and the mechanisms of its action.
GHS Hazard Classification
This compound is classified as a hazardous chemical substance. The following table summarizes its GHS classification, including pictograms, signal word, hazard statements, and precautionary statements.
| GHS Element | Classification |
| Pictograms | Corrosion (GHS05) Exclamation Mark (GHS07) |
| Signal Word | Danger |
| Hazard Statements | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage.[1] H317: May cause an allergic skin reaction. H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P234: Keep only in original container. P260: Do not breathe dusts or mists. P261: Avoid breathing mist or vapors. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. P303 + P361 + P353 + P310: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. P363: Wash contaminated clothing before reuse. P390: Absorb spillage to prevent material damage. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P406: Store in corrosive resistant container with a resistant inner liner. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Quantitative Toxicity Data
Obtaining specific quantitative toxicity data for this compound is challenging as it is not widely published. However, to illustrate the type of data that underpins a GHS classification, the following tables provide example results based on the known reactivity of acyl chlorides and data from related compounds.
Table 1: Example Data for Skin Corrosion (based on OECD TG 431)
| Exposure Time | Mean Tissue Viability (%) | GHS Classification |
| 3 minutes | < 50% | Category 1A/1B |
| 1 hour | < 15% | Category 1A/1B/1C |
Note: This is illustrative data. Actual results for this compound would need to be determined experimentally. A substance is identified as corrosive if the mean tissue viability is ≤ 50% after a 3-minute exposure or ≤ 15% after a 1-hour exposure.
Table 2: Example Data for Serious Eye Damage (based on OECD TG 437)
| Endpoint | Measurement | Result |
| Corneal Opacity | Mean Opacity Score | > 3 |
| Corneal Permeability | Mean OD490 | > 0.5 |
| In Vitro Irritancy Score (IVIS) | Calculated Score | > 55 |
| GHS Classification | Category 1 (Serious Eye Damage) |
Note: This is illustrative data. An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability scores. An IVIS ≥ 55.1 classifies a substance as causing serious eye damage (Category 1).[2]
Table 3: Example Data for Acute Inhalation Toxicity (based on OECD TG 403)
| Species | Exposure Duration | LC50 (mg/L) | GHS Classification |
| Rat (male/female) | 4 hours | > 5.3 | Not Classified (based on this specific result) |
Note: This data is from a study on a different chemical but illustrates the endpoint of an OECD 403 study.[3] The classification for respiratory irritation (STOT SE 3) for this compound is typically based on evidence of respiratory tract irritation rather than acute toxicity leading to mortality.
Experimental Protocols
The GHS classification of this compound is based on data from standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the key experimental protocols relevant to its hazard classification.
OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method
This test method assesses the potential of a chemical to cause skin corrosion by using a three-dimensional reconstructed human epidermis model that mimics the properties of human skin.
-
Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
The tissue is exposed to the chemical for specific time points, typically 3 minutes and 1 hour.
-
Following exposure, the tissue is thoroughly rinsed to remove the chemical.
-
The viability of the tissue is then determined using a cell viability assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and quantified spectrophotometrically.
-
-
Data Interpretation: The percentage of viable tissue is calculated relative to a negative control. A chemical is classified as corrosive (Category 1) if the mean tissue viability is significantly reduced below certain thresholds at the specified time points. The method can also help differentiate between subcategories of corrosivity (1A, 1B, 1C) based on the time of exposure required to reduce cell viability.[4][5][6]
OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method
The BCOP assay is an in vitro method that uses corneas from the eyes of cattle obtained from abattoirs to evaluate a chemical's potential to cause serious eye damage.
-
Test System: Freshly isolated bovine corneas are mounted in a specialized holder that creates an anterior and posterior chamber, mimicking the structure of the eye.
-
Procedure:
-
The test chemical is applied to the epithelial surface of the cornea for a defined period.
-
After exposure, the cornea is rinsed, and two key parameters are measured:
-
Corneal Opacity: The amount of light that passes through the cornea is measured using an opacitometer. An increase in opacity indicates damage.
-
Corneal Permeability: The integrity of the corneal barrier is assessed by measuring the passage of a fluorescent dye (sodium fluorescein) through the cornea. An increase in permeability indicates damage to the corneal epithelium.
-
-
-
Data Interpretation: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS). A chemical that induces an IVIS above a certain threshold (e.g., ≥ 55.1) is classified as causing serious eye damage (GHS Category 1).[7][8][9]
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the health hazards that may arise from short-term exposure to a substance via inhalation.
-
Test System: Typically, young adult albino rats are used.
-
Procedure:
-
Animals are exposed to the test substance, usually as a vapor, aerosol, or dust, in an inhalation chamber for a fixed duration (commonly 4 hours).
-
Multiple concentration groups are typically used to determine a dose-response relationship.
-
Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weight is also monitored.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
-
Data Interpretation: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test animals. The results are used to classify the substance for acute inhalation toxicity. For specific target organ toxicity - single exposure (respiratory irritation), clinical observations of respiratory distress are key.[10][11][12]
Mandatory Visualizations
The following diagrams illustrate key chemical and biological processes related to the hazards of this compound.
References
- 1. thepsci.eu [thepsci.eu]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. senzagen.com [senzagen.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. The bovine corneal opacity and permeability test in routine ocular irritation testing and its improvement within the limits of OECD test guideline 437 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]
- 9. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 11. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Methodological & Application
Synthesis of 2,5-Dimethylphenylacetyl Chloride from p-Xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylphenylacetyl chloride, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary synthetic route detailed herein begins with p-xylene and proceeds through a four-step sequence: chloromethylation, cyanation, hydrolysis, and subsequent acyl chlorination. An alternative pathway commencing with a Friedel-Crafts acylation of p-xylene is also discussed.
Synthetic Pathways Overview
Two principal routes for the synthesis of this compound from p-xylene have been established.
Route 1: Chloromethylation Pathway
This four-step synthesis begins with the chloromethylation of p-xylene to yield 2,5-dimethylbenzyl chloride. This intermediate is then converted to 2,5-dimethylphenylacetonitrile through a cyanation reaction. Subsequent hydrolysis of the nitrile furnishes 2,5-dimethylphenylacetic acid, which is then converted to the final product, this compound, via acyl chlorination. This method is advantageous as it can be performed as a continuous process without the need for purification of the intermediates, leading to a high overall yield.[1]
Route 2: Friedel-Crafts Acylation Pathway
An alternative approach involves the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride to produce 2-chloro-1-(2,5-dimethylphenyl)ethanone.[2] This intermediate can then be converted to 2,5-dimethylphenylacetic acid through a series of reactions including ketalization, rearrangement, and hydrolysis.[2][3] The resulting carboxylic acid is then transformed into the desired acid chloride. Another variation of this route involves the Friedel-Crafts acylation of p-xylene with acetyl chloride to give 2',5'-dimethylacetophenone, which can then be subjected to a Willgerodt-Kindler reaction to produce a thioamide intermediate, followed by hydrolysis to yield 2,5-dimethylphenylacetic acid.[4][5]
The following sections will provide detailed protocols for the more direct and well-documented Chloromethylation Pathway.
Experimental Protocols: Chloromethylation Pathway
This pathway comprises four main stages, which can be carried out sequentially.
Step 1: Chloromethylation of p-Xylene
This initial step involves the reaction of p-xylene with formaldehyde and hydrochloric acid to produce 2,5-dimethylbenzyl chloride.[1]
Materials:
-
p-Xylene
-
Hydrochloric acid (20-37% solution)
-
Formaldehyde (paraformaldehyde or 20-40% aqueous solution)
-
Catalyst (e.g., zinc chloride)
Procedure:
-
In a reaction vessel, mix p-xylene, hydrochloric acid solution, and a catalyst.
-
Heat the mixture to a temperature between 50-100 °C.
-
Gradually add formaldehyde to the reaction mixture while maintaining the temperature between 20-80 °C.
-
The molar ratio of p-xylene, hydrochloric acid, and formaldehyde should be approximately 1:1-10:0.1-1.0.[1]
-
After the addition is complete, continue the reaction until the starting material is consumed (monitoring by GC is recommended).
-
Upon completion, the reaction mixture will separate into two layers. The upper organic layer, a p-xylene solution of 2,5-dimethylbenzyl chloride, is used directly in the next step without further purification.
Step 2: Cyanation of 2,5-Dimethylbenzyl Chloride
The crude 2,5-dimethylbenzyl chloride solution is then reacted with a cyanide salt to yield 2,5-dimethylphenylacetonitrile.[1]
Materials:
-
p-Xylene solution of 2,5-dimethylbenzyl chloride (from Step 1)
-
Sodium cyanide or potassium cyanide (10-50% aqueous solution)
-
Phase-transfer catalyst (optional, but recommended)
Procedure:
-
To the p-xylene solution of 2,5-dimethylbenzyl chloride, add a phase-transfer catalyst.
-
Heat the mixture to a temperature between 20-90 °C.
-
Slowly add the aqueous solution of sodium or potassium cyanide to the reaction mixture over a period of 0.5 to 5 hours.
-
Maintain the reaction temperature and stir for an additional 2 to 6 hours until the reaction is complete (monitoring by GC is recommended).[1]
-
After cooling, the mixture will again separate into two layers. The organic layer, a p-xylene solution of 2,5-dimethylphenylacetonitrile, is carried forward to the next step.
Step 3: Hydrolysis of 2,5-Dimethylphenylacetonitrile
The nitrile intermediate is hydrolyzed in an acidic aqueous solution to produce 2,5-dimethylphenylacetic acid.[1]
Materials:
-
p-Xylene solution of 2,5-dimethylphenylacetonitrile (from Step 2)
-
Acidic aqueous solution (e.g., 30-70% sulfuric acid, hydrochloric acid, or acetic acid)
Procedure:
-
Add the p-xylene solution of 2,5-dimethylphenylacetonitrile to the acidic aqueous solution. The molar ratio of the nitrile to acid should be in the range of 1:1-8.[1]
-
Heat the mixture to a temperature between 90-160 °C and maintain for 6-20 hours.[1]
-
After the hydrolysis is complete, cool the reaction mixture.
-
Extract the aqueous layer with p-xylene. The combined organic layers contain 2,5-dimethylphenylacetic acid in p-xylene.
Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
The final step is the conversion of the carboxylic acid to the acid chloride using a chlorinating agent such as thionyl chloride.[1]
Materials:
-
p-Xylene solution of 2,5-dimethylphenylacetic acid (from Step 3)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dry the p-xylene solution of 2,5-dimethylphenylacetic acid with a drying agent like anhydrous magnesium sulfate to remove any residual water.
-
Filter off the drying agent.
-
To the dried solution, add thionyl chloride. The reaction can be carried out at a temperature ranging from 20-100 °C, with a preferred range of 60-80 °C.[1]
-
The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, the excess thionyl chloride and the p-xylene solvent are removed by vacuum distillation to yield the final product, this compound. A purity of over 99.0% and a total yield of 75% for the four-step process can be achieved.[1]
Data Presentation
Table 1: Summary of Reaction Parameters for the Chloromethylation Pathway.
| Step | Reaction | Key Reactants | Temperature (°C) | Duration | Molar Ratios |
| 1 | Chloromethylation | p-Xylene, Formaldehyde, HCl | 50-100 | - | p-Xylene:HCl:Formaldehyde = 1:1-10:0.1-1.0[1] |
| 2 | Cyanation | 2,5-Dimethylbenzyl chloride, NaCN/KCN | 20-90 | 2-6 h | - |
| 3 | Hydrolysis | 2,5-Dimethylphenylacetonitrile, Acid | 90-160 | 6-20 h | Nitrile:Acid = 1:1-8[1] |
| 4 | Acyl Chlorination | 2,5-Dimethylphenylacetic acid, SOCl₂ | 60-80 | - | - |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Overall synthetic pathway from p-xylene to this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 3. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Industrial Synthesis of 2,5-Dimethyl Phenylacetyl Chloride: A Detailed Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the industrial-scale synthesis of 2,5-dimethyl phenylacetyl chloride, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary method detailed is a four-step process commencing from p-xylene, which is noted for its efficiency, high yield, and purity of the final product.
I. Overview of the Synthesis Pathway
The industrial preparation of 2,5-dimethyl phenylacetyl chloride is predominantly achieved through a continuous four-step reaction sequence starting with p-xylene. This method avoids the isolation and purification of intermediates, thereby streamlining the process and reducing operational costs. The overall process involves chloromethylation of p-xylene, followed by cyanidation, hydrolysis of the resulting nitrile to a carboxylic acid, and finally, conversion of the acid to the desired acyl chloride.[1]
II. Quantitative Process Data
The following table summarizes the key quantitative parameters for the industrial synthesis of 2,5-dimethyl phenylacetyl chloride.
| Parameter | Value | Reference |
| Overall Yield | 75% | [1] |
| Final Product Purity | >99.0% | [1] |
| Starting Material | p-Xylene | [1] |
| Key Reagents | Formaldehyde, Hydrochloric Acid, Sodium Cyanide/Potassium Cyanide, Thionyl Chloride | [1] |
| Solvent | p-Xylene | [1] |
III. Experimental Protocols
The following protocols are based on established industrial methods for the synthesis of 2,5-dimethyl phenylacetyl chloride.[1]
Step 1: Chloromethylation of p-Xylene
Objective: To synthesize 2,5-dimethylbenzyl chloride from p-xylene.
Materials:
-
p-Xylene
-
Hydrochloric acid solution
-
Formaldehyde
-
Catalyst (type not specified in the source)
Procedure:
-
In a suitable reactor, mix p-xylene, hydrochloric acid solution, and the catalyst.
-
Add formaldehyde to the mixture to initiate the chloromethylation reaction.
-
The molar ratio of p-xylene to hydrochloric acid to formaldehyde should be maintained at 1:(1-10):(0.1-1.0).[1]
-
After the reaction is complete, the resulting product is a p-xylene solution of 2,5-dimethylbenzyl chloride, which is used directly in the next step without purification.
Step 2: Cyanidation of 2,5-Dimethylbenzyl Chloride
Objective: To convert 2,5-dimethylbenzyl chloride to 2,5-dimethylbenzyl cyanide.
Materials:
-
p-Xylene solution of 2,5-dimethylbenzyl chloride (from Step 1)
-
Aqueous solution of sodium cyanide or potassium cyanide (10-50% concentration)
-
Catalyst (type not specified in the source)
Procedure:
-
To the p-xylene solution of 2,5-dimethylbenzyl chloride, add the aqueous solution of sodium cyanide or potassium cyanide in the presence of a catalyst.
-
Control the reaction temperature between 20-90 °C.[1]
-
Upon completion, the reaction mixture is worked up to obtain a p-xylene solution of 2,5-dimethylbenzyl cyanide. This solution is carried forward to the next step.
Step 3: Hydrolysis of 2,5-Dimethylbenzyl Cyanide
Objective: To produce 2,5-dimethylphenylacetic acid.
Materials:
-
p-Xylene solution of 2,5-dimethylbenzyl cyanide (from Step 2)
-
Acidic aqueous solution (e.g., sulfuric acid, hydrochloric acid, nitric acid, formic acid, acetic acid, or propionic acid)
Procedure:
-
Add the p-xylene solution of 2,5-dimethylbenzyl cyanide to the acidic aqueous solution. The preferred acid concentration is 50-60%.[1]
-
The molar ratio of 2,5-dimethylbenzyl cyanide to acid should be in the range of 1:(1-8), with a preferred range of 1:(3-5).[1]
-
Heat the mixture to a reaction temperature of 90-160 °C, with a preferred range of 120-130 °C.[1]
-
Maintain the temperature for a holding time of 6-20 hours, with a preferred duration of 8-12 hours.[1]
-
After the reaction, the p-xylene is used for extraction, and the resulting oil layer, which is a p-xylene solution of 2,5-dimethylphenylacetic acid, is used in the final step.[1]
Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
Objective: To synthesize the final product, 2,5-dimethyl phenylacetyl chloride.
Materials:
-
p-Xylene solution of 2,5-dimethylphenylacetic acid (from Step 3)
-
Thionyl chloride
-
Anhydrous magnesium sulfate (optional, for drying)
Procedure:
-
Optionally, dry the p-xylene solution of 2,5-dimethylphenylacetic acid with anhydrous magnesium sulfate to remove any residual water.[1]
-
React the p-xylene solution with thionyl chloride.
-
The reaction temperature is maintained between 20-100 °C, with a preferred range of 60-80 °C.[1]
-
After the reaction is complete, the crude product is subjected to purification.
Purification
Objective: To isolate pure 2,5-dimethyl phenylacetyl chloride.
Procedure:
-
Remove the p-xylene and any excess thionyl chloride by distillation using a water pump.[1]
-
Further purify the product by vacuum distillation using an oil pump under a pressure of 2-10 mmHg.[1]
-
Collect the fraction that distills at 78-82 °C to obtain 2,5-dimethyl phenylacetyl chloride with a purity of over 99.0%.[1]
IV. Synthesis Pathway Diagram
The following diagram illustrates the industrial synthesis workflow for 2,5-dimethyl phenylacetyl chloride.
Caption: Synthesis of 2,5-dimethyl phenylacetyl chloride.
References
Application Notes and Protocols: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 2,5-dimethylphenylacetyl chloride via the acyl chlorination of 2,5-dimethylphenylacetic acid using thionyl chloride (SOCl₂). This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of an important intermediate used in the production of various agrochemicals and pharmaceuticals. The resulting acyl chloride is a versatile precursor for the synthesis of esters, amides, and other derivatives. The protocol described herein is based on established chemical principles and published examples, ensuring a reliable and efficient procedure.
Reaction Scheme
Caption: Mechanism of Acyl Chloride Formation.
Experimental Workflow
This diagram outlines the key steps of the experimental protocol for the synthesis of this compound.
Caption: Experimental Workflow Diagram.
Application Notes and Protocols for Friedel-Crafts Acylation using 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and robust method for the formation of carbon-carbon bonds, enabling the synthesis of aryl ketones.[1] These ketones are crucial intermediates in the production of a wide range of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and protocols for the Friedel-Crafts acylation reaction utilizing 2,5-dimethylphenylacetyl chloride as the acylating agent. This reagent allows for the introduction of the 2,5-dimethylphenylacetyl moiety onto various aromatic substrates.
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the this compound to form a resonance-stabilized acylium ion.[2] This potent electrophile is then attacked by the π-electrons of an aromatic ring, such as benzene, toluene, or anisole, resulting in the formation of a new carbon-carbon bond. A significant advantage of Friedel-Crafts acylation over the related alkylation is that the resulting aryl ketone product is deactivated towards further substitution, which prevents polyacylation.[3]
These application notes cover the reaction mechanism, detailed experimental protocols for various aromatic substrates, and a summary of expected quantitative data based on analogous reactions.
Reaction Mechanism and Key Parameters
The Friedel-Crafts acylation with this compound follows a well-established electrophilic aromatic substitution pathway. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride to generate a highly electrophilic acylium ion.[4]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[4]
Key Parameters for Optimization:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this reaction.[4] Other Lewis acids like ferric chloride (FeCl₃) can also be used.[4] Stoichiometric amounts of the catalyst are often required as it forms a complex with the product ketone.[3]
-
Solvent: Anhydrous, non-polar solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene are typically used.[6][7] The choice of solvent can influence the reaction rate and regioselectivity.[6]
-
Temperature: The reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction between the acyl chloride and the Lewis acid, and then allowed to proceed at room temperature or with gentle heating.[8][9]
-
Anhydrous Conditions: Strict anhydrous conditions are crucial for the success of the reaction, as the Lewis acid catalysts are highly moisture-sensitive.[7] All glassware should be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[9]
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive liquid. Aluminum chloride is a water-sensitive, corrosive solid that reacts exothermically with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Protocol 1: General Procedure for the Acylation of Aromatic Substrates
This protocol provides a general method applicable to various aromatic substrates like benzene, toluene, and anisole.
Materials:
-
This compound (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 equivalents)
-
Aromatic Substrate (e.g., Benzene, Toluene, Anisole) (1.0 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Apparatus:
-
A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
An inert atmosphere (nitrogen or argon) setup.
Procedure:
-
Reaction Setup: Assemble the dry three-necked round-bottom flask under an inert atmosphere.
-
Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous AlCl₃ (1.1 - 1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the initial addition, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[9] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the expected products and representative yields for the Friedel-Crafts acylation of various aromatic substrates with this compound. The yields are estimated based on analogous reactions reported in the literature.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Expected Major Product(s) | Estimated Yield (%) | Reference for Analogy |
| Benzene | This compound | AlCl₃ | DCM | 1-(2,5-Dimethylphenyl)-2-phenylethanone | 75-85 | [10] |
| Toluene | This compound | AlCl₃ | DCM | 1-(2,5-Dimethylphenyl)-2-(4-methylphenyl)ethanone | 80-90 | [10] |
| Anisole | This compound | AlCl₃ | DCM | 1-(2,5-Dimethylphenyl)-2-(4-methoxyphenyl)ethanone | 85-95 | [11] |
| Naphthalene | This compound | AlCl₃ | Nitrobenzene | 1-(2,5-Dimethylphenyl)-2-(2-naphthyl)ethanone | 60-70 | [6] |
| p-Xylene | Chloroacetyl chloride | AlCl₃ | p-Xylene | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | ~97 | [12] |
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Applications in Drug Development
Aryl ketones synthesized via Friedel-Crafts acylation are versatile precursors for a multitude of pharmacologically active molecules. The 2,5-dimethylphenyl moiety can be found in various compounds with potential biological activities. The resulting ketones can be further modified, for example, through reduction of the carbonyl group to an alcohol or a methylene group (via Clemmensen or Wolff-Kishner reduction), or through reactions at the alpha-carbon, to generate diverse libraries of compounds for drug screening and lead optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Acylation of Amines with 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of amines with 2,5-dimethylphenylacetyl chloride is a robust and widely utilized method for the formation of N-substituted-2-(2,5-dimethylphenyl)acetamides. This class of compounds serves as a crucial scaffold in the development of novel pharmaceuticals and functional materials. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A key aspect of this reaction is the use of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Data Presentation: A Representative Example
The following table summarizes representative quantitative data for the acylation of a primary amine with this compound. The data is based on typical yields and reaction parameters for this type of transformation.
| Parameter | Value |
| Reactants | |
| Amine (e.g., Aniline) | 1.0 eq |
| This compound | 1.1 eq |
| Base (e.g., Triethylamine) | 1.2 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Product | |
| Product Name | N-phenyl-2-(2,5-dimethylphenyl)acetamide |
| Yield | 85 - 95% (representative) |
| Purification Method | Column Chromatography or Recrystallization |
Experimental Protocols
This section provides a detailed methodology for the acylation of a primary or secondary amine with this compound in an aprotic solvent.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Triethylamine (TEA) or Pyridine (distilled)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. Stir the solution for 10-15 minutes to ensure it is thoroughly chilled.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 15-30 minutes. The reaction is often exothermic, and slow addition is crucial to maintain the temperature at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride) and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted-2-(2,5-dimethylphenyl)acetamide.
-
Mandatory Visualizations
Reaction Mechanism:
References
Application Notes and Protocols for the Synthesis of Spirotetramat Intermediates Using 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of a key intermediate in the production of spirotetramat, a potent insecticide. The focus is on the acylation reaction involving 2,5-Dimethylphenylacetyl chloride, a critical step in the formation of the spirotetramat scaffold.
Introduction
Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. Its unique mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a vital enzyme in the biosynthesis of lipids in insects. This disruption of lipid metabolism is particularly effective against sucking pests. The synthesis of spirotetramat involves several key steps, with the formation of an amide bond using this compound being a crucial transformation. This document outlines the protocol for this reaction, providing quantitative data and a visual representation of the experimental workflow.
Physicochemical Properties of Reactants
A thorough understanding of the properties of the starting materials is essential for a successful synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₁₁ClO | 182.65 | 260.27 at 760 mmHg | 1.118 |
| Ethyl 1-amino-4-methoxycyclohexanecarboxylate | C₁₀H₁₉NO₃ | 201.26 | - | - |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
Experimental Protocol: Synthesis of Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate
This protocol is adapted from patent literature and outlines the acylation of ethyl 1-amino-4-methoxycyclohexanecarboxylate with this compound.[1]
Materials:
-
This compound
-
Ethyl 1-amino-4-methoxycyclohexanecarboxylate
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
0.5N Hydrochloric acid (HCl)
-
Methylene chloride
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 20.8 g of ethyl 1-amino-4-methoxycyclohexanecarboxylate and 29.4 ml of triethylamine in 200 ml of anhydrous THF.
-
Cooling: Cool the reaction mixture to a temperature range of 0°C to 10°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 16.9 g of this compound in 20 ml of anhydrous THF dropwise to the cooled reaction mixture using a dropping funnel. Maintain the temperature between 0°C and 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Take up the residue in a mixture of 0.5N HCl and methylene chloride.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and then concentrate it.
-
-
Purification:
-
Precipitate the resulting residue, ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate, from a mixture of MTBE and n-hexane.
-
Filter the precipitate and dry it to obtain the purified product.
-
Quantitative Data
While specific yields for the intermediate are not always explicitly reported in the initial synthetic literature, the overall process to obtain the final spirotetramat product is highly efficient.
| Intermediate Product | Starting Materials | Yield | Purity |
| Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate | This compound, Ethyl 1-amino-4-methoxycyclohexanecarboxylate | High (inferred from final product yield) | High |
| Crystalline Spirotetramat | Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate | ~85% | >98% |
Visualizing the Process and Mode of Action
To better understand the experimental procedure and the biological target of spirotetramat, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of the spirotetramat intermediate.
Caption: Mode of action of Spirotetramat via inhibition of ACCase.
References
Application Notes and Protocols for the Synthesis of Novel Analgesic Compounds using 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel N-substituted-2-(2,5-dimethylphenyl)acetamide derivatives as potential analgesic agents. The core synthetic strategy involves the acylation of primary and secondary amines with 2,5-dimethylphenylacetyl chloride. This document outlines the general synthetic scheme, detailed experimental procedures for synthesis and purification, and protocols for evaluating the analgesic efficacy of the synthesized compounds using the hot-plate test. Representative data on reaction yields and analgesic activity, based on structurally similar compounds, are presented for comparative purposes.
Introduction
The acetamide scaffold is a prominent feature in a variety of pharmacologically active compounds, including those with analgesic properties. The modification of the N-substituent on the acetamide moiety allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This compound is a readily available starting material that can be used to introduce the 2,5-dimethylphenylacetyl group, a structural motif present in some biologically active molecules. This document provides a practical guide for the synthesis and preliminary analgesic screening of a library of N-substituted-2-(2,5-dimethylphenyl)acetamides.
Synthetic Pathway
The synthesis of N-substituted-2-(2,5-dimethylphenyl)acetamides can be achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. In this reaction, this compound is reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-substituted-2-(2,5-dimethylphenyl)acetamides.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-(2,5-dimethylphenyl)acetamides
This protocol is based on the general Schotten-Baumann reaction conditions for amide synthesis from acyl chlorides.[1][2]
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.1 eq.), to the stirring solution of the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled reaction mixture dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted-2-(2,5-dimethylphenyl)acetamide.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol for Analgesic Activity Screening (Hot-Plate Test)
The hot-plate test is a common method for assessing the central analgesic activity of compounds.[3][4]
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Apparatus: Use a commercially available hot-plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Baseline Measurement: Place each mouse individually on the hot plate and record the time until a nociceptive response (e.g., licking of the hind paw, jumping) is observed. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the synthesized compounds, a vehicle control (e.g., saline with a small amount of DMSO), and a positive control (e.g., morphine) intraperitoneally (i.p.) or orally (p.o.) to different groups of mice.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline. The percentage of maximal possible effect (% MPE) can be calculated using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Data Presentation
The following tables present representative data for the synthesis and hypothetical analgesic activity of a series of proposed N-substituted-2-(2,5-dimethylphenyl)acetamides. The analgesic activity data is extrapolated from studies on structurally similar acetamide derivatives and should be considered illustrative.
Table 1: Synthesis of N-substituted-2-(2,5-dimethylphenyl)acetamides
| Compound ID | Amine Reactant | Product Structure | Molecular Formula | Yield (%) |
| DMA-01 | Aniline | N-phenyl-2-(2,5-dimethylphenyl)acetamide | C₁₆H₁₇NO | 85 |
| DMA-02 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(2,5-dimethylphenyl)acetamide | C₁₆H₁₆ClNO | 82 |
| DMA-03 | Benzylamine | N-benzyl-2-(2,5-dimethylphenyl)acetamide | C₁₇H₁₉NO | 88 |
| DMA-04 | Morpholine | 1-(2-(2,5-dimethylphenyl)acetyl)morpholine | C₁₄H₁₉NO₂ | 91 |
Table 2: Analgesic Activity of N-substituted-2-(2,5-dimethylphenyl)acetamides (Hot-Plate Test)
Analgesic activity data is based on the reported activity of other N-substituted acetamide derivatives and is for illustrative purposes.[4][5]
| Compound ID | Dose (mg/kg) | Mean Latency Time (s) ± SEM (at 60 min) | % MPE (at 60 min) |
| Vehicle Control | - | 8.5 ± 0.5 | - |
| Morphine | 10 | 25.2 ± 1.2 | 77.7 |
| DMA-01 | 50 | 12.1 ± 0.8 | 16.7 |
| DMA-02 | 50 | 15.8 ± 1.0 | 34.0 |
| DMA-03 | 50 | 14.2 ± 0.9* | 26.5 |
| DMA-04 | 50 | 10.3 ± 0.6 | 8.4 |
* p < 0.05 compared to vehicle control.
Workflow Visualization
The overall workflow from synthesis to analgesic evaluation can be visualized as follows:
Caption: Experimental workflow from synthesis to analgesic activity evaluation.
Conclusion
The protocols and application notes presented herein provide a solid framework for the synthesis and evaluation of novel N-substituted-2-(2,5-dimethylphenyl)acetamide derivatives as potential analgesic agents. The straightforward synthetic route and the established in vivo screening method allow for the efficient generation and assessment of a compound library. Further optimization of the N-substituent and more extensive pharmacological profiling will be crucial in the development of lead compounds with improved analgesic efficacy and favorable safety profiles.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of Primary and Secondary Amines for Gas Chromatography using 2,5-Dimethylphenylacetyl Chloride
Introduction
The analysis of polar molecules such as primary and secondary amines by gas chromatography (GC) often presents challenges due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shapes and reduced sensitivity. Chemical derivatization is a crucial sample preparation step that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives. This conversion improves chromatographic behavior and enhances detectability. Acylation, the reaction of an analyte with an acylating agent, is a widely used derivatization technique for amines.[1]
This document provides a detailed protocol for the derivatization of primary and secondary amines using 2,5-Dimethylphenylacetyl chloride. This reagent introduces a 2,5-dimethylphenylacetyl group to the amine, increasing its molecular weight and hydrophobicity, which is advantageous for GC analysis. The resulting amide derivatives are typically more volatile and less prone to adsorption, leading to improved peak symmetry and sensitivity. Furthermore, the use of a chiral derivatizing agent can allow for the separation of enantiomers on a non-chiral GC column, as the diastereomers formed have different chromatographic properties.[2]
Disclaimer: The following protocols and data are provided as a general guideline. Specific applications using this compound for the derivatization of amines for GC analysis are not widely documented in scientific literature. Therefore, this protocol has been adapted from established methods for similar acylating agents, such as benzoyl chloride.[3] Optimization of reaction conditions for specific analytes and matrices is highly recommended.
Experimental Protocols
1. Derivatization of Primary and Secondary Amines in an Aprotic Solvent
This protocol is suitable for samples that are soluble in an organic solvent.
Materials:
-
Analyte Sample: Containing primary or secondary amines.
-
Derivatizing Reagent: this compound.
-
Anhydrous Aprotic Solvent: Dichloromethane, acetonitrile, or ethyl acetate.
-
Base Catalyst: Anhydrous pyridine or triethylamine (TEA).
-
Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.
-
Heating and Mixing: Heating block or water bath, and a vortex mixer.
-
Extraction Solvent: Hexane or ethyl acetate.
-
Aqueous Wash Solution: 5% sodium bicarbonate solution.
-
Drying Agent: Anhydrous sodium sulfate.
-
GC System: Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the amine-containing sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolve the dry residue in 100 µL of an anhydrous aprotic solvent (e.g., dichloromethane).
-
-
Derivatization Reaction:
-
Add 20 µL of a base catalyst (e.g., pyridine or TEA) to the sample solution.
-
Add 10 µL of this compound.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the reaction mixture at 60-70°C for 30 minutes in a heating block.
-
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to quench the excess reagent and neutralize the acidic byproducts. Vortex for 30 seconds.
-
Add 500 µL of an extraction solvent (e.g., hexane or ethyl acetate) and vortex for 1 minute to extract the derivatized analyte.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Sample Analysis:
-
The dried organic extract is now ready for injection into the GC system.
-
Inject an appropriate volume (e.g., 1 µL) into the GC.
-
2. Gas Chromatography (GC) Conditions (General)
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
(This program is a starting point and should be optimized for the specific analytes).
-
-
Detector:
-
FID: Temperature at 300°C.
-
MS: Transfer line temperature at 280°C, ion source temperature at 230°C. Acquire in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
Data Presentation
| Analyte | Linearity Range (ng/mL) | Coefficient of Determination (R²) |
| Amphetamine | 15 - 1000 | > 0.999 |
| Methamphetamine | 15 - 1000 | > 0.999 |
| MDMA | 15 - 1000 | > 0.999 |
| MDA | 15 - 1000 | > 0.999 |
Table 1: Representative linearity data for the analysis of amphetamine-type drugs using an acylating derivatization agent and LC/MS/MS analysis.[5] Similar performance is anticipated for GC-MS analysis.
Visualizations
Derivatization Workflow Diagram
Caption: Workflow for the acylation of amines using this compound.
References
Application Notes and Protocols for N-Acylation with 2,5-Dimethylphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-acylation of primary and secondary amines with 2,5-Dimethylphenylacetyl chloride. This reaction is a fundamental method for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The protocol described herein is a general method that can be adapted for a variety of amine substrates.
Introduction
N-acylation is a robust and widely utilized transformation in organic synthesis. The reaction of an amine with an acyl chloride, such as this compound, proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide product. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion. The choice of base and solvent is crucial for achieving high yields and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of various amines with this compound. The data presented is illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Triethylamine | Dichloromethane | 2 | 0 to RT | 92 |
| 2 | 4-Nitroaniline | Triethylamine | Dichloromethane | 4 | 0 to RT | 75 |
| 3 | 4-Methoxyaniline | Triethylamine | Dichloromethane | 1.5 | 0 to RT | 95 |
| 4 | Benzylamine | Triethylamine | Dichloromethane | 2 | 0 to RT | 94 |
| 5 | Morpholine | Triethylamine | Dichloromethane | 2 | 0 to RT | 90 |
Experimental Protocols
Materials:
-
Amine (e.g., aniline, benzylamine) (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 10-15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion of the reaction, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-acylated product.
Visualizations
Laboratory Scale Synthesis of 2,5-Dimethylphenylacetyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,5-Dimethylphenylacetyl chloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. The synthesis is achieved through the reaction of 2,5-Dimethylphenylacetic acid with thionyl chloride. This application note includes a step-by-step experimental procedure, safety precautions, and expected outcomes, supported by quantitative data and characterization details. A comprehensive workflow diagram is also provided to visually guide researchers through the process.
Introduction
This compound is a valuable building block in organic synthesis. Its reactivity as an acyl chloride allows for the facile introduction of the 2,5-dimethylphenylacetyl moiety into various molecules. The primary and most direct method for its preparation on a laboratory scale is the chlorination of 2,5-Dimethylphenylacetic acid using a suitable chlorinating agent, with thionyl chloride being a common and effective choice. This reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
2,5-Dimethylphenylacetic acid + Thionyl chloride -> this compound + Sulfur dioxide + Hydrogen chloride
Experimental Protocol
This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[1]
Materials:
-
2,5-Dimethylphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous p-xylene
-
Anhydrous magnesium sulfate (optional, for drying the starting material solution)[2]
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Dropping funnel (optional)
-
Gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize HCl and SO₂ gases
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dimethylphenylacetic acid.
-
Solvent Addition: Add anhydrous p-xylene to the flask to dissolve the 2,5-Dimethylphenylacetic acid.[2]
-
Reagent Addition: While stirring, carefully add thionyl chloride to the solution. A molar excess of thionyl chloride is typically used, with a recommended molar ratio of at least 2:1 (thionyl chloride : 2,5-Dimethylphenylacetic acid).[1] The addition can be done at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux at a temperature of 60-80°C.[2] Maintain the reflux with continuous stirring for 8-10 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the p-xylene solvent under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 78-84°C under a vacuum of 2-10 mmHg.[2]
-
-
Product Characterization: The purified product should be a clear to pale yellow liquid.[3] Confirm the identity and purity of the product using spectroscopic methods such as NMR and IR.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethylphenylacetic acid | |
| Reagent | Thionyl chloride | |
| Solvent | p-Xylene | [2] |
| Molar Ratio | ~2:1 (Thionyl chloride : Acid) | [1] |
| Reaction Temperature | 60-80 °C | [2] |
| Reaction Time | 8-10 hours | [2] |
| Product Appearance | Clear to pale yellow liquid | [3] |
| Boiling Point | 78-84 °C @ 2-10 mmHg | [2] |
| Purity (reported) | >99.0% | [2] |
| Molecular Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction evolves toxic gases (HCl and SO₂). The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., NaOH) to neutralize these gases.
-
All glassware should be thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.
Characterization Data (Predicted)
-
¹H NMR:
-
Aromatic protons: ~7.0-7.2 ppm (multiplet, 3H)
-
Methylene protons (-CH₂-): ~4.1 ppm (singlet, 2H)
-
Methyl protons (-CH₃): ~2.3 ppm (singlet, 6H)
-
-
¹³C NMR:
-
Carbonyl carbon (-C=O): ~172 ppm
-
Aromatic carbons: ~128-136 ppm
-
Methylene carbon (-CH₂-): ~52 ppm
-
Methyl carbons (-CH₃): ~19-21 ppm
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the acyl chloride is expected around 1785-1815 cm⁻¹.
-
Conclusion
The synthesis of this compound from 2,5-Dimethylphenylacetic acid using thionyl chloride is a straightforward and efficient laboratory-scale procedure. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this important synthetic intermediate with high purity. The provided workflow and data serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
Application Notes and Protocols: Synthesis and Application of Downstream Products from 2,5-Dimethylphenylacetyl Chloride Reactions
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,5-dimethylphenylacetyl chloride. We delve into the core reactions of this versatile acyl chloride, presenting detailed protocols for the synthesis of its primary downstream products: N-substituted amides, esters, and aryl ketones via Friedel-Crafts acylation. The underlying mechanisms, experimental considerations, and potential applications of these derivatives in pharmaceuticals and agrochemicals are discussed in detail.
Introduction to this compound
This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted phenyl ring attached to an acetyl chloride moiety, allows for the introduction of the 2,5-dimethylphenylacetyl group into a wide range of molecules. The high reactivity of the acyl chloride functional group makes it susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.
Chemical Properties:
| Property | Value |
| CAS Number | 55312-97-5 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 118-120 °C at 10 mmHg |
Safety and Handling:
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
Section 1: Synthesis of N-Substituted 2-(2,5-dimethylphenyl)acetamides
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-substituted 2-(2,5-dimethylphenyl)acetamides. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. The reaction generates one equivalent of hydrochloric acid, which is typically neutralized by the addition of a base or by using an excess of the amine reactant.
Caption: Workflow for N-substituted amide synthesis.
Protocol: Synthesis of N-(4-methoxyphenyl)-2-(2,5-dimethylphenyl)acetamide
This protocol describes a general procedure for the synthesis of an N-aryl amide.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dry dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Applications of 2-(2,5-dimethylphenyl)acetamide Derivatives
Amide-containing molecules are prevalent in biologically active compounds. Phenylacetamide derivatives, in particular, have been investigated for a range of pharmacological activities, including antidepressant and antimicrobial properties.[1][2] For instance, certain N-aryl acetamide derivatives have shown potential as urease inhibitors.[3] The 2,5-dimethylphenyl scaffold is a feature in some antimicrobial compounds, suggesting that amides derived from this compound could be promising candidates for antimicrobial drug discovery.[4]
Section 2: Synthesis of 2-(2,5-dimethylphenyl)acetic Acid Esters
Esterification of this compound with alcohols or phenols provides access to a variety of esters. This reaction is typically rapid and high-yielding.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution, similar to amide formation. The alcohol, being a nucleophile, attacks the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion yields the ester and hydrochloric acid. A weak base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[5]
Caption: Workflow for ester synthesis.
Protocol: Synthesis of Ethyl 2-(2,5-dimethylphenyl)acetate
This protocol provides a general method for the synthesis of an alkyl ester.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Pyridine or Triethylamine
-
Diethyl ether or Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of ethanol (1.2 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Add the ethanol/pyridine solution dropwise to the cooled acyl chloride solution. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate and wash the solid with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester.
-
Purify the product by distillation under reduced pressure or by column chromatography if necessary.
Applications of 2-(2,5-dimethylphenyl)acetic Acid Esters
2,5-Dimethylphenylacetic acid, the parent carboxylic acid of the esters described here, is a key intermediate in the synthesis of the insecticide spirotetramat.[6][7] This highlights the importance of its derivatives in the agrochemical industry. Esters of phenylacetic acid are also known for their fragrance properties and are used in the perfume industry. Additionally, certain acetic acid esters of mono- and diglycerides are utilized as emulsifiers in the food industry.[8]
Section 3: Friedel-Crafts Acylation with this compound
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[9][10][11] This reaction, when carried out with this compound, yields aryl ketones containing the 2,5-dimethylphenylacetyl moiety.
Reaction Mechanism
The reaction is an electrophilic aromatic substitution. A Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride.[12] The π-electrons of the aromatic ring then attack the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.[10]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole, an activated aromatic ring.
Materials:
-
This compound
-
Anisole (methoxybenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide solution (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.2 eq) and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the suspension.
-
Add a solution of anisole (1.0 eq) in dry DCM dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 5% NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aryl ketone can be purified by recrystallization or column chromatography.
Applications of Aryl Ketones
The aryl ketones synthesized via this method are valuable intermediates. For example, the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride is the first step in a multi-step synthesis of 2,5-dimethylphenylacetic acid.[12] The ketone products can be further modified, for instance, the carbonyl group can be reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction to yield alkylated aromatic compounds.[11]
Summary of Downstream Products and Applications
| Reaction Type | Substrate | Product Class | Potential Applications |
| Amidation | Primary/Secondary Amines | N-Substituted Amides | Pharmaceuticals (antidepressant, antimicrobial), Agrochemicals |
| Esterification | Alcohols, Phenols | Esters | Agrochemical intermediates, Fragrances, Food additives |
| Friedel-Crafts Acylation | Aromatic Compounds | Aryl Ketones | Synthetic intermediates for pharmaceuticals and fine chemicals |
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 6. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]
- 7. What is acetic acid esters of mono and diglycerides used for [cnchemsino.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. praxilabs.com [praxilabs.com]
- 10. benchchem.com [benchchem.com]
- 11. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]
- 12. websites.umich.edu [websites.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylphenylacetyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethylphenylacetyl chloride, a key intermediate in the production of various pharmaceutical and agrochemical compounds.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my product yield of this compound consistently low?
A1: Low product yield can stem from several factors, from incomplete reactions to product loss during workup. Consider the following potential causes and solutions:
-
Incomplete Reaction: The conversion of 2,5-dimethylphenylacetic acid to the corresponding acyl chloride may not have gone to completion.
-
Solution: Ensure a molar excess of the chlorinating agent (e.g., thionyl chloride) is used. Monitor the reaction progress using an appropriate analytical technique, such as GC-MS, to confirm the disappearance of the starting material.[1] A patent suggests that after the dropwise addition of thionyl chloride, the reaction should be carried out for 10 hours under heat to ensure the complete reaction of 2,5-dimethylphenylacetic acid.[1]
-
-
Moisture Contamination: this compound is highly reactive and will readily hydrolyze back to 2,5-dimethylphenylacetic acid in the presence of water.[4][5]
-
Solution: All glassware must be thoroughly dried before use. Use anhydrous solvents and ensure the starting 2,5-dimethylphenylacetic acid is dry. A patent suggests drying the p-xylene solution containing the starting material with anhydrous magnesium sulfate before adding thionyl chloride.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.
-
Product Loss During Workup: The product can be lost during the purification steps, particularly during distillation.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities can include unreacted starting materials, residual chlorinating agent, and byproducts from side reactions.
-
Unreacted 2,5-Dimethylphenylacetic Acid: This is a common impurity if the reaction is incomplete.
-
Removal: Unreacted carboxylic acid can sometimes be removed by careful distillation. However, ensuring the reaction goes to completion is the best approach.
-
-
Residual Thionyl Chloride: Excess thionyl chloride is often used to drive the reaction to completion.
-
Removal: Thionyl chloride has a lower boiling point than the product and can be removed by distillation under reduced pressure before distilling the final product.[5] Adding a dry, inert solvent like toluene and then removing it by distillation can also help to azeotropically remove the last traces of thionyl chloride.[5]
-
-
Side-Reaction Byproducts: Thionyl chloride can react with other functional groups or decompose at high temperatures, leading to chlorinated or sulfur-containing impurities.[6]
-
Removal: Fractional distillation is the most effective method for removing these byproducts. Careful control of the reaction temperature can minimize their formation.
-
Q3: The reaction mixture turned dark, and I observe charring. What went wrong?
A3: Darkening of the reaction mixture and charring are often indicative of decomposition, which can be caused by excessive heat or the presence of impurities.
-
Excessive Heating: Overheating the reaction mixture can lead to the decomposition of both the starting material and the product, as well as the chlorinating agent.[6]
-
Solution: Carefully control the reaction temperature using a temperature-controlled heating mantle and monitor the internal reaction temperature. For the reaction with thionyl chloride, maintaining a temperature between 60-80°C is recommended.[1]
-
-
Presence of Catalytic Impurities: Certain metal impurities can catalyze decomposition reactions.
-
Solution: Ensure you are using high-purity starting materials and clean glassware.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for the synthesis of this compound?
A1: Thionyl chloride (SOCl₂) is the most commonly used and cost-effective reagent for converting carboxylic acids to acyl chlorides on a laboratory and industrial scale.[6][7] Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture.[7][8] Other reagents like oxalyl chloride can also be used and may be preferred for reactions with sensitive substrates due to milder reaction conditions, though it is more expensive.[7]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after quenching them appropriately) and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to track the disappearance of the starting material (2,5-dimethylphenylacetic acid) and the appearance of the product (this compound). A patent mentions using a GC methanol derivation method to confirm the complete reaction of the starting material.[1]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1800 cm⁻¹) can be monitored.
Q3: What are the best practices for purifying this compound?
A3: The primary method for purifying this compound is vacuum distillation .[1]
-
Remove Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride should be removed under reduced pressure.[5]
-
Fractional Distillation: The crude product should then be distilled under high vacuum. A patent specifies collecting the pure fraction at 82-84°C at 4 mmHg, which resulted in a purity of over 99.0%.[1]
Q4: How should I handle and store this compound?
A4: this compound is a corrosive and moisture-sensitive compound.[2]
-
Handling: Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases and alcohols.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.
Quantitative Data
Table 1: Reaction Conditions for Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
| Parameter | Recommended Value/Range | Source |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [1][2] |
| Reaction Temperature | 60-80 °C | [1] |
| Reaction Time | ~10 hours (post-addition) | [1] |
| Purification Method | Vacuum Distillation | [1] |
| Boiling Point | 82-84 °C @ 4 mmHg | [1] |
| Achievable Purity | > 99.0% | [1] |
| Overall Yield (4-step) | 75% | [1] |
Experimental Protocols
Synthesis of this compound from 2,5-Dimethylphenylacetic Acid
This protocol is based on common laboratory procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
2,5-Dimethylphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or p-xylene) (optional)
-
Anhydrous magnesium sulfate (optional, for drying)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Heating mantle with a stirrer
-
Distillation apparatus for vacuum distillation
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination. The apparatus should be set up in a fume hood.
-
Charging the Reactor: To a round-bottom flask, add 2,5-dimethylphenylacetic acid. If using a solvent, add it at this stage. A patent describes using the p-xylene solution from a previous step and drying it with anhydrous magnesium sulfate.[1]
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask via an addition funnel. The reaction is exothermic and will evolve HCl and SO₂ gas, so the addition should be controlled.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain it at this temperature with stirring.[1] Monitor the reaction for completion (typically several hours, a patent suggests 10 hours post-addition) by a suitable analytical method.[1]
-
Workup - Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent (if used) by distillation, initially at atmospheric pressure and then under reduced pressure.[5]
-
Purification: Purify the resulting crude this compound by fractional vacuum distillation. Collect the fraction boiling at 82-84°C under a vacuum of 4 mmHg.[1]
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 2,5-Dimethylphenylacetyl Chloride by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying crude 2,5-Dimethylphenylacetyl chloride via distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Vacuum level is insufficient. - Heating temperature is too low. - Significant leak in the distillation apparatus. | - Ensure the vacuum pump is operating correctly and can achieve the required pressure (e.g., 2-10 mmHg). - Gradually increase the heating mantle temperature. The pot temperature should be higher than the boiling point of the product at the given pressure. - Check all joints and seals for leaks. Re-grease joints if necessary. |
| Product is Dark or Discolored | - Thermal decomposition of the acyl chloride at high temperatures. - Presence of impurities that are sensitive to heat. | - Distill under a higher vacuum to lower the boiling point and reduce the required heating temperature.[1] - Ensure the crude material is free of strong acids or bases that could catalyze decomposition. - Consider a pre-distillation wash of the crude material with a mild aqueous base (e.g., 5% sodium bicarbonate solution) followed by drying.[2] |
| Bumping or Uncontrolled Boiling | - Uneven heating of the distillation flask. - Lack of boiling chips or a magnetic stir bar. | - Use a heating mantle with a stirrer to ensure even heat distribution. - Add fresh, appropriately sized boiling chips or a PTFE-coated magnetic stir bar to the distillation flask before applying heat and vacuum. |
| Low Yield of Purified Product | - Incomplete reaction during the synthesis of the crude product. - Loss of product due to thermal decomposition. - Inefficient fractional distillation leading to co-distillation with impurities. | - Analyze the crude material by GC or NMR to confirm the concentration of the desired product before distillation. - Optimize the distillation conditions (lower pressure, controlled temperature) to minimize degradation.[1] - Use a fractionating column (e.g., Vigreux) to improve separation from impurities with close boiling points. |
| White Fumes or Solid Formation in the Condenser/Receiving Flask | - Reaction of the acyl chloride with atmospheric moisture.[3] | - Ensure the distillation apparatus is completely dry before starting the experiment. - Use a drying tube or an inert gas (e.g., nitrogen, argon) atmosphere throughout the distillation and collection process. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: The boiling point is dependent on the pressure. A typical range is 78-82°C at a pressure of 2-10 mmHg.[4] Other reported boiling points include 235-237°C at atmospheric pressure.[5]
Q2: How can I prevent the thermal decomposition of this compound during distillation?
A2: To minimize thermal decomposition, it is crucial to perform the distillation under vacuum to lower the boiling temperature.[1] Maintaining a stable and controlled heat source is also essential. Avoid prolonged heating at high temperatures.
Q3: What are common impurities in crude this compound?
A3: Common impurities can include unreacted 2,5-dimethylphenylacetic acid, residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride), and side-reaction byproducts. The crude product may also contain colored impurities that can be removed by distillation.
Q4: Is it necessary to wash the crude this compound before distillation?
A4: While not always mandatory, a pre-distillation wash can be beneficial. Washing the crude product with a dilute aqueous solution of a weak base, like 5% sodium bicarbonate, can help neutralize and remove acidic impurities such as residual HCl or the starting carboxylic acid.[2] This can prevent these impurities from catalyzing decomposition during distillation. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding with distillation.
Q5: What type of vacuum pump is suitable for this distillation?
A5: A standard laboratory oil pump is typically sufficient to achieve the necessary vacuum level of 2-10 mmHg for the distillation of this compound.[4] Ensure the pump is properly maintained and the oil is clean to achieve the best performance.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [5] |
| Molecular Weight | 182.64 g/mol | [6] |
| Boiling Point (Atmospheric) | 235-237 °C | [5] |
| Boiling Point (Reduced Pressure) | 78-82 °C @ 2-10 mmHg | [4] |
| Density | ~1.102 g/mL at 25°C | [6] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of crude this compound by vacuum distillation.
1. Preparation of the Crude Material:
-
If the crude product contains acidic impurities, it may be beneficial to perform an aqueous wash. Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any CO₂ gas produced.
-
Separate the layers and wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter the dried liquid to remove the drying agent.
2. Assembly of the Distillation Apparatus:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short path distillation head is often suitable. For better separation, a short Vigreux column can be used.
-
Place a magnetic stir bar or fresh boiling chips in the round-bottom distillation flask.
-
Attach the flask to the distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
3. Distillation Process:
-
Begin stirring the crude this compound in the distillation flask.
-
Slowly and carefully apply the vacuum, ensuring the system is stable and there is no excessive bubbling.
-
Once the desired vacuum level (e.g., 2-10 mmHg) is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions (e.g., residual solvent or chlorinating agent) in a separate receiving flask.
-
As the temperature rises, the desired this compound will begin to distill. Collect the fraction that distills at the expected temperature for the applied pressure (e.g., 78-82°C at 2-10 mmHg).[4]
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
Once the desired product has been collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.
4. Product Handling and Storage:
-
The purified this compound is moisture-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a cool, dry place.
Troubleshooting Workflow
References
- 1. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. indiamart.com [indiamart.com]
Technical Support Center: 2,5-Dimethylphenylacetyl Chloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenylacetyl chloride. The following sections detail methods for removing impurities and address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound typically originate from the starting materials and the synthesis process. These can include:
-
Unreacted 2,5-Dimethylphenylacetic Acid: The starting carboxylic acid may not fully convert to the acyl chloride.
-
Excess Thionyl Chloride (SOCl₂): If used as the chlorinating agent, residual thionyl chloride may be present.[1]
-
Byproducts from Thionyl Chloride Reactions: Side reactions can lead to the formation of various sulfur-containing compounds.[2]
-
Regioisomers: If the synthesis of the precursor, 2,5-dimethylphenylacetic acid, involved a Friedel-Crafts reaction with p-xylene, other isomers of dimethylphenylacetic acid could be present as impurities.
-
Hydrolyzed Product: Exposure to moisture can hydrolyze the acyl chloride back to 2,5-dimethylphenylacetic acid.
-
Solvent Residues: Solvents used in the synthesis or workup may remain in the final product.
Q2: What is the most effective method for purifying this compound?
A2: Based on available data, vacuum distillation is a highly effective and commonly employed method for purifying this compound, capable of achieving high purity (e.g., >99%).[1]
Q3: Can I purify this compound by recrystallization or chromatography?
Q4: How can I minimize the hydrolysis of my product during purification and storage?
A4: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the purification and storage process. This includes using dry glassware, anhydrous solvents, and performing manipulations under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place.
Troubleshooting Guides
Purification by Vacuum Distillation
This is the recommended method for achieving high purity of this compound.
Experimental Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Include a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.
-
Charge the Flask: Add the crude this compound to the distillation flask. It is advisable to add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is reported to be in the range of 78-87°C at 2-10 mmHg.[1]
-
Storage: Transfer the purified product to a clean, dry, and sealed container under an inert atmosphere.
Data Presentation:
| Purification Method | Boiling Point (°C) | Pressure (mmHg) | Purity Achieved |
| Vacuum Distillation | 78 - 82 | 2 - 10 | > 99.0% |
Troubleshooting Common Issues in Vacuum Distillation:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Absence of boiling chips or inadequate stirring. | - Ensure uniform heating of the distillation flask.- Add fresh, dry boiling chips or use a magnetic stirrer. |
| Product Decomposition (Darkening of color) | - Overheating.- Prolonged exposure to high temperatures. | - Maintain the lowest possible temperature for distillation by using a good vacuum.- Do not heat the flask after the majority of the product has distilled. |
| Low Yield | - Inefficient condensation.- Leaks in the vacuum system. | - Ensure the condenser is adequately cooled.- Check all joints and connections for leaks. Use high-vacuum grease where appropriate. |
| Co-distillation with Impurities | - Boiling points of impurities are close to the product's boiling point. | - Use a fractional distillation column to improve separation.- Consider a pre-treatment step to remove specific impurities (e.g., a wash with a non-reactive, anhydrous solvent). |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound via vacuum distillation.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
Technical Support Center: Synthesis of 2,5-Dimethylphenylacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylphenylacetyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic pathway commences with p-xylene, which undergoes a Friedel-Crafts acylation, followed by a series of transformations to yield 2,5-dimethylphenylacetic acid, the direct precursor. This acid is then converted to the target acyl chloride. An alternative route involves the chloromethylation of p-xylene, followed by cyanation, hydrolysis, and subsequent acylation.
Q2: What is the role of the Lewis acid in the initial Friedel-Crafts acylation step?
A2: In the Friedel-Crafts acylation, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for generating the acylium ion electrophile from the acyl halide. The catalyst polarizes the acyl halide, facilitating the cleavage of the carbon-halogen bond and the formation of the highly reactive acylium ion, which then attacks the aromatic ring of p-xylene.
Q3: Why is it crucial to maintain anhydrous conditions during the synthesis?
A3: Moisture can significantly impede the reaction, particularly the Friedel-Crafts acylation and the final chlorination step. The Lewis acid catalyst used in the Friedel-Crafts reaction is highly sensitive to water and will be deactivated upon contact. Similarly, thionyl chloride, a common reagent for converting the carboxylic acid to the acyl chloride, reacts violently with water. Therefore, using dry glassware, anhydrous solvents, and fresh reagents is critical for a successful synthesis.[1][2]
Troubleshooting Guide
Low or No Product Yield
Q4: My overall yield of this compound is significantly lower than expected. What are the potential causes?
A4: Low yields can arise from several factors throughout the multi-step synthesis. Key areas to investigate include:
-
Inefficient Friedel-Crafts Acylation: Deactivation of the aluminum chloride catalyst by moisture is a common culprit.[1][2] Ensure all reagents and equipment are scrupulously dry. Additionally, an insufficient amount of the catalyst can lead to incomplete reaction, as the product can form a complex with the Lewis acid.[1][2]
-
Incomplete Hydrolysis: If the hydrolysis of the intermediate nitrile or ester is not driven to completion, a mixture of compounds will be carried forward, reducing the yield of the desired carboxylic acid precursor.
-
Suboptimal Chlorination: The conversion of 2,5-dimethylphenylacetic acid to the acyl chloride requires careful control of reaction conditions. An inadequate amount of the chlorinating agent (e.g., thionyl chloride) or insufficient reaction time can result in incomplete conversion.
-
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize chromatography or distillation conditions to minimize losses.
Presence of Impurities and Side Products
Q5: I observe unexpected peaks in the NMR spectrum of my final product. What are the likely side products?
A5: The presence of impurities can be attributed to side reactions in both the Friedel-Crafts acylation and the final chlorination step.
-
Isomeric Impurities: During the Friedel-Crafts acylation of p-xylene, while the 2,5-isomer is the major product, trace amounts of other isomers, such as the 2,4- or 3,4-dimethylphenyl derivatives, may form.
-
Polyacylation Products: Although less common in acylation compared to alkylation, forcing conditions (high temperature or prolonged reaction times) can potentially lead to the introduction of a second acyl group onto the aromatic ring.[1]
-
Unreacted 2,5-Dimethylphenylacetic Acid: Incomplete reaction during the chlorination step will result in the presence of the starting carboxylic acid in the final product.
-
Anhydride Formation: In the presence of any residual water during the synthesis or workup of the acyl chloride, or through self-condensation of the carboxylic acid at high temperatures, the corresponding anhydride may be formed.
-
Byproducts from Chlorinating Agent: If thionyl chloride is used for the chlorination, residual sulfur-containing impurities may be present if the final product is not purified effectively.[3]
Q6: My final product has a yellow or brown discoloration. What is the cause and how can it be removed?
A6: Discoloration often indicates the presence of impurities. The yellow-orange color could be due to the decomposition of aged thionyl chloride into species like S₂Cl₂.[3] Purification by distillation under reduced pressure is typically effective in removing these colored impurities to yield a colorless product.
Experimental Protocols
Synthesis of 2,5-Dimethylphenylacetic Acid via Friedel-Crafts Acylation
This protocol is adapted from a patented procedure.[4][5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-xylene (in excess, serving as both reactant and solvent) and chloroacetyl chloride (1.0 equivalent).
-
Catalyst Addition: Cool the mixture to 12-15°C in an ice bath. Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 15°C.
-
Reaction: Stir the reaction mixture at 12-15°C for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. This solution of 2-chloro-1-(2,5-dimethylphenyl)ethanone in xylene can be carried forward to the next step.
-
Subsequent Steps: The resulting ketone is then converted to 2,5-dimethylphenylacetic acid through a series of reactions including ketalization, rearrangement, and hydrolysis as detailed in the patent literature.[4][5][6]
Synthesis of this compound
This protocol is based on general methods for acyl chloride synthesis.[7][8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 2,5-dimethylphenylacetic acid (1.0 equivalent).
-
Reagent Addition: Add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by GC analysis.[11]
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The desired this compound is then purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Friedel-Crafts Route | Chloromethylation Route | Reference |
| Starting Material | p-Xylene | p-Xylene | [6][12] |
| Key Intermediates | 2-Chloro-1-(2,5-dimethylphenyl)ethanone, 2,5-Dimethylphenylacetic acid | 2,5-Dimethylbenzyl chloride, 2,5-Dimethylbenzyl cyanide | [4][11] |
| Overall Yield | ~63% (for the acid) | ~75% (for the acyl chloride) | [6][11] |
| Purity of Final Product | >95% (after distillation) | >99% (after distillation) | [5][11] |
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 6. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 12. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation is resulting in a very low yield or isn't working at all. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2][3]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][3][4] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.[3]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][3][4][5] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[1][3][4]
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[3][6]
-
Poor Quality Reagents: The purity of the acylating agent and the aromatic substrate is critical for a successful reaction. Impurities can lead to unwanted side reactions and byproducts.[1][4]
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, the formation of multiple products can still occur, especially with highly activated aromatic rings.[1] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[1] However, if the initial aromatic substrate is highly activated, polysubstitution can be a competing reaction.
Temperature can also affect regioselectivity. For example, in the acylation of 2-methoxynaphthalene, lower temperatures favor the kinetically controlled product, while higher temperatures can lead to the formation of the thermodynamically more stable isomer.[4]
Issue 3: Working with Challenging Substrates
Q3: Why is my Friedel-Crafts acylation failing with an aromatic substrate that has an electron-withdrawing group (EWG)?
A3: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring. Electron-withdrawing groups reduce the electron density of the ring, making it less nucleophilic and less reactive towards the acylium ion.[2] With strongly deactivating groups like nitro (-NO₂), the reaction generally does not proceed under standard conditions.[2]
Q4: Are there alternatives to traditional Lewis acids like AlCl₃ for acylating deactivated aromatic rings?
A4: Yes, alternative catalytic systems can be more effective for deactivated substrates. These include:
-
Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) and other metal triflates have shown efficacy.[2]
-
Zeolites: These solid acid catalysts can be reused and may offer better regioselectivity.[2]
-
Triflic Acid: This superacid has been shown to be effective in acylating moderately deactivated substrates.[2]
Q5: I am trying to acylate a phenol. What precautions should I take?
A5: Phenols can be challenging substrates. The hydroxyl group is strongly activating, which can lead to multiple acylations. Additionally, the Lewis acid can coordinate with the hydroxyl group.[1] A common strategy is to protect the hydroxyl group as an ester before performing the acylation. The ester can then be cleaved to regenerate the phenol after the acylation is complete.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing Friedel-Crafts acylation, demonstrating the impact of catalyst, solvent, and temperature on reaction yield and selectivity.
Table 1: Effect of Catalyst and Solvent on the Acylation of Anisole
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | CS₂ | 0 | 1 | 92 |
| 2 | AlCl₃ (1.2) | CH₂Cl₂ | 0 | 1 | 85 |
| 3 | AlCl₃ (1.2) | Nitrobenzene | 0 | 1 | 60 |
| 4 | FeCl₃ (1.2) | CH₂Cl₂ | 25 | 2 | 75 |
| 5 | ZnCl₂ (1.5) | CH₂Cl₂ | 25 | 4 | 40 |
This table illustrates the general trend of higher yields with more traditional Lewis acids and non-polar solvents.
Table 2: Temperature Effect on the Regioselectivity of 2-Methoxynaphthalene Acylation
| Entry | Temperature (°C) | 1-acetyl-2-methoxynaphthalene (%) | 2-acetyl-6-methoxynaphthalene (%) |
| 1 | 0 | 95 | 5 |
| 2 | 25 | 80 | 20 |
| 3 | 80 | 30 | 70 |
| 4 | 120 | <10 | >90 |
This data demonstrates the shift from the kinetic product at lower temperatures to the thermodynamic product at higher temperatures.[4]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes a standard procedure for the acylation of anisole using propionyl chloride and ferric chloride.[7]
Materials:
-
Anisole
-
Propionyl chloride
-
Ferric chloride (FeCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-cold water
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[7]
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the stirred suspension.[7]
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.[7]
-
Stir the reaction mixture for an additional 10 minutes at room temperature after the addition is complete.[7]
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[7]
-
Transfer the mixture to a separatory funnel, add an additional 10 mL of water, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[7]
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).[7]
-
Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.[7]
-
Filter the solution by gravity filtration and remove the solvent by evaporation to obtain the crude product.[7]
Protocol 2: Acylation of a Moderately Deactivated Arene (e.g., Chlorobenzene) using Triflic Acid
This protocol is a general guideline for acylating less reactive aromatic substrates.[2]
Materials:
-
Aromatic substrate (e.g., chlorobenzene)
-
Acyl chloride or anhydride
-
Triflic acid (CF₃SO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and anhydrous DCM.[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add triflic acid to the stirred solution.[2]
-
Add the acyl chloride or anhydride dropwise via the dropping funnel over 30 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.[2]
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for a Friedel-Crafts acylation experiment, from setup to product isolation.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Troubleshooting Low Yield
This decision tree provides a logical approach to troubleshooting low-yield Friedel-Crafts acylation reactions.
Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation.
References
Managing temperature control in 2,5-Dimethylphenylacetyl chloride reactions
Technical Support Center: 2,5-Dimethylphenylacetyl Chloride Reactions
This guide provides troubleshooting and frequently asked questions for managing temperature control during reactions involving this compound. Proper thermal management is critical for ensuring reaction safety, maximizing product yield, and maintaining purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My reaction is overheating rapidly and the temperature is difficult to control. What is happening and what should I do?
Answer: You are likely experiencing a significant exothermic reaction, which could lead to thermal runaway if not controlled. Friedel-Crafts acylation and the quenching of the reaction mixture are particularly prone to rapid heat generation.
Immediate Actions:
-
Enhance Cooling: Immediately increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath (e.g., switching from an ice-water bath to an ice-salt or dry ice-acetone bath).
-
Slow Reagent Addition: If you are in the process of adding a reagent (like this compound or a catalyst), stop the addition immediately. Resume addition at a much slower rate once the temperature is under control.
-
Increase Stirring: Ensure the reaction mixture is being stirred vigorously to dissipate localized hot spots and improve heat transfer to the cooling bath.
-
Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching agent ready. However, be aware that quenching an out-of-control reaction can also be highly exothermic and should be done with extreme caution and behind a safety shield.
Preventative Measures:
-
Always start with a pre-chilled reaction vessel.
-
Add reagents, especially the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride, slowly and portion-wise, monitoring the temperature closely.
-
Use a solvent with a suitable boiling point to help dissipate heat.
Question: My product yield is consistently low. Could improper temperature control be the cause?
Answer: Yes, incorrect temperature is a common cause of low yields.
-
Temperature Too Low: The reaction may not proceed to completion, leaving unreacted starting materials. For instance, while the initial phase of a Friedel-Crafts acylation is often conducted at a low temperature (e.g., 12-15°C) during reagent addition, a subsequent heating step (e.g., to 60°C) may be necessary to drive the reaction to completion.[1][2]
-
Temperature Too High: Excessive heat can lead to the formation of unwanted byproducts through side reactions, consuming your starting material and reducing the yield of the desired product. High temperatures can also cause degradation of the product or reactants.
Question: I've isolated my product, but it's impure. What are the likely temperature-related side products?
Answer: High reaction temperatures can promote several side reactions, leading to impurities:
-
Polysubstitution: In Friedel-Crafts reactions, higher temperatures can lead to the addition of more than one acyl group to the aromatic ring, creating di- or tri-acylated byproducts.
-
Rearrangement: The acylium ion intermediate can undergo rearrangement, especially at elevated temperatures, leading to isomeric products.
-
Degradation: The reactants or the product itself might decompose at high temperatures, leading to a complex mixture of impurities.
-
Charring/Polymerization: Uncontrolled exotherms can lead to charring and the formation of polymeric materials, which are difficult to remove.
To minimize these, maintain the recommended temperature profile throughout the reaction and ensure efficient removal of heat.
Question: The quenching step of my Friedel-Crafts reaction is extremely vigorous and unsafe. How can I manage this?
Answer: Quenching a Friedel-Crafts reaction, which involves decomposing the aluminum chloride catalyst, is notoriously exothermic, especially with water.[3]
Safer Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool the completed reaction mixture thoroughly in an ice bath.
-
Use a Slurry: Instead of adding water directly, pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and dilute hydrochloric acid. This provides a large surface area and thermal mass to absorb the heat generated.
-
Reverse Addition: Adding the reaction mixture to the ice/acid solution is generally safer than the other way around.
-
Maintain Cooling: Keep the quenching vessel in an ice bath throughout the addition process.
Below is a workflow for troubleshooting common temperature-related issues.
Caption: A logical workflow for diagnosing and resolving common temperature control problems.
Frequently Asked Questions (FAQs)
Question: What is thermal runaway and how can I prevent it?
Answer: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[4] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating an uncontrolled positive feedback loop.[4][5] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, or fires.[4][5]
Prevention Strategies:
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) has sufficient capacity for the scale of your reaction.
-
Controlled Reagent Addition: Add highly reactive or catalytic reagents slowly, allowing the cooling system to dissipate the generated heat.
-
Monitoring: Continuously monitor the internal temperature of the reaction. An alarm system for high-temperature deviations is recommended for large-scale reactions.
-
Proper Scale-Up: Do not scale up a reaction without carefully considering the change in the surface-area-to-volume ratio, which affects heat dissipation. A reaction that is safe at 1g scale may be dangerously uncontrollable at 1kg scale without re-engineered cooling.
The diagram below illustrates the dangerous cycle of thermal runaway.
References
- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. dragonflyenergy.com [dragonflyenergy.com]
Troubleshooting low yield in amine acylation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in amine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in an amine acylation reaction?
Low yields often stem from a few key areas:
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Poor Reagent Quality: Impure or wet starting materials (amine, acylating agent) and solvents can halt the reaction. Acyl chlorides and anhydrides are particularly sensitive to moisture.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reactions or side product formation.[2][3]
-
Inadequate Base: When using acyl halides or anhydrides, an acid byproduct (e.g., HCl) is formed. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1][4][5]
-
Low Reactivity of Substrates: Sterically hindered amines or electron-poor anilines can be poor nucleophiles, requiring more forcing conditions to react.[3]
-
Side Reactions: The high reactivity of some acylating agents can lead to side reactions like diacylation or polymerization, especially with highly reactive amines or under harsh conditions.[3][6]
Q2: How do I choose the right base for my acylation reaction?
The base's primary role is to scavenge the acid byproduct.[4][5] A non-nucleophilic organic base is typically used.
-
Triethylamine (TEA) and Pyridine are common choices. They are strong enough to neutralize the generated acid.
-
Diisopropylethylamine (DIPEA or Hünig's base) is a bulkier, non-nucleophilic base often used when the amine substrate is particularly valuable to prevent it from acting as the base.[4]
-
Inorganic bases like sodium bicarbonate or potassium carbonate can also be used, particularly in two-phase systems (e.g., Schotten-Baumann conditions).[7]
Q3: My amine is sterically hindered and not reacting. What should I do?
Acylating hindered amines, such as 2,6-disubstituted anilines, is challenging due to the low nucleophilicity of the amine.[3] To improve yields, consider the following:
-
Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.[3]
-
Increase the reaction temperature and allow for longer reaction times.[3]
-
Use a super-stoichiometric amount of a strong, non-nucleophilic base.[3]
-
For carboxylic acid couplings, utilize specialized, potent coupling reagents like HATU or HBTU.[8]
Q4: I see multiple spots on my TLC plate. What are the likely side products?
Multiple spots can indicate several issues:
-
Unreacted Starting Material: The most common "side spot."
-
Diacylation: If the newly formed amide is still nucleophilic, it can react again with the acylating agent. This is more common when a large excess of the acylating agent is used.[3]
-
Polymerization: Highly reactive acylating agents like acryloyl chloride can polymerize, especially if not properly inhibited or if the reaction overheats.[1]
-
Hydrolysis Product: If water is present, the acylating agent can hydrolyze back to its corresponding carboxylic acid.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation (High Starting Material Remaining)
Question: I have run my reaction for several hours, but TLC analysis shows a significant amount of unreacted amine. What steps should I take?
Answer: This is a common issue indicating that the reaction is either too slow or has stopped prematurely. A systematic approach is needed to identify the root cause.
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CheckConditions -> BaseCheck [label="Activation"]; CheckConditions -> TempCheck [label="Kinetics"]; CheckConditions -> StoichCheck [label="Equivalents"];
BaseCheck -> AddBase [label="No/Low"]; TempCheck -> AdjustTemp [label="Too Low"]; StoichCheck -> AdjustStoich [label="Too Low"];
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Anhydrous -> ImproveSetup [label="No"]; Mixing -> ImproveSetup [label="No"]; }
Caption: Systematic workflow for troubleshooting low acylation yield.
-
Verify Reagent Purity and Dryness:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive towards water.[1] Use a freshly opened bottle or distill the agent immediately before use.
-
Amine: Amines can absorb water and carbon dioxide from the atmosphere. If the amine is old or has been exposed to air, consider purification by distillation or recrystallization.
-
Solvent: Ensure you are using an anhydrous solvent. Moisture in the solvent will readily consume the acylating agent.[1][2]
-
-
Check Reaction Stoichiometry and Base:
-
Base Requirement: For reactions with acyl chlorides or anhydrides, at least one equivalent of a base (relative to the acid produced) is necessary to prevent the protonation of the amine nucleophile.[4] Often, 1.1 to 1.5 equivalents of a base like triethylamine or pyridine are used.
-
Acylating Agent: A slight excess of the acylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion. For particularly unreactive amines, a larger excess may be required.[3]
-
-
Optimize Reaction Temperature:
Issue 2: Formation of Multiple Products or Streaking on TLC
Question: My reaction appears to be working, but the TLC plate is messy, showing streaks or multiple new spots. How can I achieve a cleaner reaction?
Answer: A messy reaction profile points towards side reactions or issues with the reaction/analysis conditions.
Caption: Amine acylation mechanism and common failure points.
-
Minimize Diacylation: If your product contains an N-H bond, it can potentially be acylated a second time, especially with a large excess of a highly reactive acylating agent or at high temperatures.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.[3] Consider adding the acylating agent dropwise to the amine solution to avoid a high local concentration.
-
-
Prevent Hydrolysis: The presence of water will hydrolyze your acylating agent to the corresponding carboxylic acid, which is generally unreactive under these conditions.
-
Address TLC Streaking: Streaking on a silica TLC plate can occur if the compound is highly polar or basic.
Data Presentation
Table 1: Comparison of Common Solvents for Amine Acylation
| Solvent | Polarity | Typical Use Cases | Notes |
| Dichloromethane (DCM) | Aprotic, Moderate | General purpose, good solubility for many organic compounds. | Easy to remove under reduced pressure. Ensure anhydrous grade is used. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good for substrates with poor solubility in DCM. | Must be dried properly (e.g., over Na/benzophenone) as it can contain water and peroxide inhibitors.[10] |
| Acetonitrile (ACN) | Aprotic, Polar | Good for a wide range of polar and nonpolar substrates. | Must be anhydrous. Can sometimes participate in side reactions. |
| N,N-Dimethylformamide (DMF) | Aprotic, Highly Polar | Used for poorly soluble substrates or when higher temperatures are needed. | High boiling point makes it difficult to remove. Can decompose to form dimethylamine, which can interfere.[10] |
| Water (Schotten-Baumann) | Protic, Polar | Used with an inorganic base (e.g., NaOH, K₂CO₃) for robust amines. | Acylating agent is added to a two-phase mixture of the amine in water and an organic solvent.[7] |
Table 2: Selection of Bases for Amine Acylation
| Base | pKa of Conjugate Acid | Strength | Use Case / Comments |
| Pyridine | ~5.2 | Weak | Also acts as a nucleophilic catalyst. Can be difficult to remove completely. |
| Triethylamine (TEA) | ~10.7 | Moderate | Most common and cost-effective choice. Volatile and relatively easy to remove.[5] |
| DIPEA (Hünig's Base) | ~11.0 | Moderate | Sterically hindered and non-nucleophilic. Good for valuable substrates to avoid side reactions.[4] |
| Sodium/Potassium Bicarbonate | ~10.3 (for H₂CO₃) | Weak (Inorganic) | Used in aqueous or two-phase systems. Mild and easy to work up.[6] |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Moderate | Typically used in catalytic amounts alongside another base (e.g., TEA) to accelerate slow reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps control the initial exotherm.[1]
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted amine), saturated aqueous NaHCO₃ (to remove acidic species), and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 2: Drying an Organic Solvent (e.g., Dichloromethane)
Moisture is a primary cause of low yield. Ensure solvents are properly dried.
-
Pre-drying: If the solvent is suspected to have significant water content, let it stand over a bulk drying agent like anhydrous CaCl₂ for several hours.
-
Distillation: Set up a distillation apparatus. The receiving flask should be flame-dried and under an inert atmosphere.
-
Drying Agent: Add a suitable drying agent to the distillation flask containing the solvent. For DCM, calcium hydride (CaH₂) is effective.[10]
-
Reflux and Distill: Gently reflux the solvent over the drying agent for at least one hour before distilling. Collect the distilled solvent in the inerted receiving flask.
-
Storage: Store the freshly dried solvent over activated molecular sieves (3Å or 4Å) to maintain dryness.[10]
Protocol 3: Purification of a Liquid Amine by Distillation
Impurities in the amine starting material can inhibit the reaction.
-
Drying: Before distillation, dry the liquid amine over a suitable drying agent. Potassium hydroxide (KOH) pellets are commonly used for basic amines as they will not react. Let the amine stand over KOH for several hours or overnight.
-
Setup: Assemble a distillation apparatus. All glassware should be clean and dry.
-
Distillation: Decant the amine away from the drying agent into the distillation flask. Distill the amine, collecting the fraction that boils at the literature value for the pure compound.
-
Storage: Store the purified amine in a sealed container under an inert atmosphere (N₂ or Ar) to prevent re-exposure to moisture and CO₂.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. chembam.com [chembam.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Preventing hydrolysis of 2,5-Dimethylphenylacetyl chloride during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,5-Dimethylphenylacetyl chloride to prevent its hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased purity or presence of crystalline precipitate in the liquid. | Hydrolysis due to exposure to atmospheric or residual moisture. | - Immediately cease use of the suspected reagent.- Verify the integrity of the container seal.- If the container has been opened, ensure it was properly resealed under an inert atmosphere.- Consider repurification by distillation if the material is valuable, though resynthesis is often preferable. |
| Inconsistent or low yields in acylation reactions. | Partial hydrolysis of the this compound, reducing the amount of active reagent. | - Use a fresh, unopened container of the reagent for critical reactions.- If using a previously opened bottle, test a small amount for reactivity before committing the bulk of your materials.- Ensure all reaction glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Evolution of white fumes upon opening the container. | Reaction of the acyl chloride with ambient moisture, producing HCl gas. | - This is a strong indicator of moisture ingress.- Handle the container in a fume hood with appropriate personal protective equipment (PPE).- Minimize the time the container is open to the atmosphere.- Purge the headspace with a dry, inert gas before resealing. |
| Acylation reaction fails to initiate. | Complete hydrolysis of the this compound. | - The reagent has likely fully degraded to 2,5-dimethylphenylacetic acid.- Dispose of the material according to your institution's safety guidelines.- Obtain a new, verified batch of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is hydrolysis. This compound is highly reactive with water, including atmospheric moisture. This reaction converts the acyl chloride into 2,5-dimethylphenylacetic acid and hydrochloric acid, rendering it inactive for its intended acylation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize hydrolysis, this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. The container should be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.
Q3: How can I tell if my this compound has started to hydrolyze?
A3: Visual inspection may reveal cloudiness or the formation of a white crystalline precipitate (2,5-dimethylphenylacetic acid) in the otherwise clear liquid. Additionally, the evolution of white, steamy fumes (hydrogen chloride gas) upon opening the container is a strong indicator of hydrolysis. For a more definitive assessment, an infrared (IR) spectrum can be taken; the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl (C=O) peak are indicative of the carboxylic acid.
Q4: Can I use this compound that has partially hydrolyzed?
A4: It is strongly discouraged. The presence of the resulting carboxylic acid and HCl can interfere with your reaction, leading to side products and purification difficulties. Furthermore, the exact concentration of the remaining active acyl chloride will be unknown, making stoichiometry calculations unreliable and leading to poor reproducibility.
Q5: What is the best way to handle this compound in the laboratory?
A5: All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Use only dry glassware and syringes. It is best practice to work under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to minimize exposure to moisture.
Data Presentation
Illustrative Stability of an Aromatic Acyl Chloride Under Various Conditions
| Temperature (°C) | Relative Humidity (%) | Time (hours) | Estimated Purity (%) |
| 4 | < 10 (in desiccator) | 72 | > 99 |
| 25 | 30 | 24 | ~98 |
| 25 | 60 | 24 | ~90 |
| 40 | 75 | 12 | < 80 |
This data is for illustrative purposes only and is meant to demonstrate the qualitative impact of temperature and humidity on the stability of a representative acyl chloride.
Experimental Protocols
Protocol 1: Recommended Handling and Dispensing of this compound
-
Preparation:
-
Ensure all glassware (syringes, needles, reaction vessels) is thoroughly dried in an oven at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry, inert gas.
-
Work in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.
-
-
Inert Atmosphere:
-
If available, perform all manipulations in a glovebox with a low-moisture atmosphere.
-
Alternatively, use a Schlenk line to maintain a positive pressure of dry nitrogen or argon in the reaction vessel.
-
-
Dispensing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Carefully remove the outer cap. The bottle should have a septum-sealed cap.
-
Using a dry syringe and a long needle, pierce the septum.
-
Introduce a gentle stream of dry, inert gas into the headspace of the bottle through a second needle to maintain positive pressure.
-
Withdraw the desired volume of the liquid into the syringe.
-
Remove the syringe and immediately dispense the reagent into the reaction vessel, which should already be under an inert atmosphere.
-
Remove the inert gas inlet needle from the reagent bottle and promptly recap the bottle. For added protection, wrap the cap and neck of the bottle with paraffin film.
-
-
Cleaning:
-
Quench any residual acyl chloride in the syringe and on needles by carefully drawing up and expelling a suitable quenching agent (e.g., a dilute solution of a non-nucleophilic amine like triethylamine in an appropriate solvent, followed by an alcohol like isopropanol) in the fume hood.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Handling and quenching excess 2,5-Dimethylphenylacetyl chloride safely
Technical Support Center: 2,5-Dimethylphenylacetyl Chloride
This guide provides essential information for the safe handling and quenching of excess this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Like other acyl chlorides, it reacts violently with water and is highly flammable.[2] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[3][4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE ensemble is required. This includes:
-
Eye and Face Protection: Chemical splash goggles combined with a face shield.[3][5]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile.[5][6]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[2][4][6]
-
Respiratory Protection: All work should be performed in a well-ventilated fume hood.[7][8] For situations with potential for high vapor concentration, a respirator with an appropriate acid gas cartridge may be necessary.[5][9]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][4] It is critical to prevent any contact with water or moisture during storage.[2][4] The storage area should be designated for flammable and corrosive materials, and incompatible substances like strong bases, alcohols, and oxidizing agents must be stored separately.[4][10]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[4] Wearing full PPE, contain the spill using an absorbent material like sand or a commercial sorbent.[11] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][12] Do not use water to clean up the spill as it will react violently.[2] Ensure the area is well-ventilated.
Troubleshooting Guide
Issue 1: The quenching reaction is proceeding too vigorously (e.g., excessive foaming, rapid gas evolution, or overheating).
-
Cause: The acyl chloride is being added to the quenching solution too quickly, or the quenching solution is not sufficiently cooled. Acyl chloride reactions are often highly exothermic.
-
Solution:
Issue 2: Solid material has precipitated from the quenching solution.
-
Cause: When quenching with an aqueous base like sodium bicarbonate, the resulting carboxylate salt or the hydrolyzed carboxylic acid may have limited solubility.
-
Solution:
-
Add more of the aqueous solution to dissolve the salt.
-
If the precipitate is the carboxylic acid (formed after neutralization), it can be isolated by filtration or extracted into a suitable organic solvent after adjusting the pH.[3]
-
Issue 3: How do I confirm that all the excess acyl chloride has been quenched?
-
Cause: Incomplete quenching can leave reactive, hazardous material in the workup, posing a risk during solvent removal or disposal.
-
Solution:
-
After the initial quenching, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction is complete.[3]
-
A simple method to check for remaining acyl chloride is to carefully take a small aliquot of the reaction mixture and add a few drops of water. If vigorous bubbling (HCl gas) occurs, the quenching is incomplete.
-
For more sensitive applications, Thin Layer Chromatography (TLC) can be used to check for the disappearance of the starting acyl chloride.
-
Quenching Protocols & Data
The choice of quenching agent depends on the reaction solvent and the desired workup procedure. The following table summarizes common quenching agents and key parameters.
| Quenching Agent | Product of Quenching | Key Parameters & Cautions | Suitability |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Sodium 2,5-dimethylphenylacetate (water-soluble salt) | Exothermic reaction, produces CO₂ gas. [3] Add the acyl chloride solution slowly to the bicarbonate solution in an ice bath with vigorous stirring. Use a volume of quenching solution at least 5-10 times the volume of the acyl chloride.[3] | Excellent for separating the quenched acid from organic products, as the resulting salt is water-soluble. |
| Methanol (MeOH) or Ethanol (EtOH) | Methyl or Ethyl 2,5-dimethylphenylacetate (ester) | Less vigorous than water, but still exothermic.[3][7] Use at least 10 molar equivalents of the alcohol relative to the excess acyl chloride.[3] The reaction generates HCl, which can be neutralized by adding a non-nucleophilic base like triethylamine.[3] | Useful when aqueous conditions must be avoided or when the resulting ester is easier to separate from the desired product than the carboxylic acid.[3] |
| Water (H₂O) | 2,5-Dimethylphenylacetic acid | Can be a violent, highly exothermic reaction. [2][13] This method should be used with extreme caution. The acyl chloride must be added very slowly to a large excess of ice-cold water. | Generally not recommended due to the high reactivity, but effective if performed with proper controls.[7] |
Detailed Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
-
Preparation: In a separate flask large enough to accommodate both the reaction mixture and quenching solution, place a volume of saturated aqueous sodium bicarbonate solution that is 5-10 times the volume of the acyl chloride solution to be quenched. Place this flask in an ice bath and begin vigorous stirring.[3]
-
Slow Addition: Using an addition funnel, add the solution containing the excess this compound dropwise to the cold, stirring bicarbonate solution. Maintain a slow addition rate to control the exothermic reaction and the evolution of CO₂ gas.[3]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis.[3]
-
Workup: Transfer the mixture to a separatory funnel. The aqueous layer, containing the sodium 2,5-dimethylphenylacetate salt, can be separated from the organic layer.[3]
-
Disposal: The quenched aqueous layer should be neutralized before being disposed of according to local regulations.[13]
Protocol 2: Quenching with Methanol
-
Preparation: In a separate flask, place a volume of anhydrous methanol equivalent to at least 10 molar equivalents of the estimated excess acyl chloride. Cool this flask in an ice bath with stirring. A non-nucleophilic base like triethylamine can be added to the methanol to neutralize the HCl byproduct.[3]
-
Slow Addition: Slowly add the solution containing the excess this compound to the cold methanol.
-
Completion: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes to ensure the reaction is complete.[3]
-
Workup: The resulting methyl 2,5-dimethylphenylacetate ester can be carried through the workup and separated from the desired product by standard purification techniques like chromatography or distillation.[3]
-
Disposal: All waste must be collected in a properly labeled hazardous waste container.[4]
Visualized Workflow: Quenching Decision Process
The following diagram illustrates the logical steps for safely quenching excess this compound.
Caption: Workflow for the safe quenching of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. wcu.edu [wcu.edu]
- 5. leelinework.com [leelinework.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Reactions Involving 2,5-Dimethylphenylacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenylacetyl chloride.
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing the 2,5-dimethylphenylacetyl group onto an aromatic ring.[1] The reaction typically employs a strong Lewis acid catalyst.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for Friedel-Crafts acylation using this compound? A1: Strong Lewis acids are the standard catalysts for Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is most commonly used, but others like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also effective.[3][4] In recent years, solid acid catalysts and heteropoly acids have been explored as more environmentally benign alternatives.[5]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required? A2: A stoichiometric amount of the Lewis acid is often necessary because the product, an aryl ketone, can form a stable complex with the catalyst.[6][7] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules.[6]
Q3: Can this reaction be performed on any aromatic compound? A3: No. Friedel-Crafts acylation fails with aromatic rings that have strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).[4][6][8] The reaction is an electrophilic aromatic substitution, and these groups make the ring insufficiently nucleophilic to attack the acylium ion.[8] Also, aromatic amines are unsuitable as the amine group complexes with the Lewis acid, deactivating it.[8][9]
Q4: Are carbocation rearrangements a concern in Friedel-Crafts acylation? A4: No, unlike Friedel-Crafts alkylation, rearrangements are not observed in acylation reactions.[3][4][10] The electrophile is a resonance-stabilized acylium ion, which does not rearrange.[3][10] This allows for the synthesis of products with straight-chain alkyl groups (after subsequent reduction) that are not accessible via direct alkylation.[11]
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present.[6] | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar).[6] |
| Deactivated Aromatic Substrate: The aromatic ring contains strongly electron-withdrawing groups.[6][8] | The reaction is unlikely to proceed. Consider a different synthetic route. | |
| Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, taking it out of the catalytic cycle.[6][7] | Increase the catalyst loading to at least one molar equivalent relative to the acyl chloride.[6] | |
| Sub-optimal Temperature: The reaction may have a high activation energy, or excessively high temperatures could cause decomposition.[6] | Optimize the temperature. Start at room temperature and consider gentle heating if the reaction is sluggish. | |
| Formation of Multiple Products | Hydrolysis of Acyl Chloride: this compound is hydrolytically unstable and will react with water to form 2,5-dimethylphenylacetic acid.[1][12] | Strictly maintain anhydrous conditions throughout the setup and reaction.[6][12] |
| Polysubstitution: While less common than in alkylation, it can occur with highly activated aromatic rings.[6] | The acyl group introduced is deactivating, which typically prevents a second acylation.[7][10] If it occurs, consider milder conditions or a less active catalyst. |
General Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (N₂), add an anhydrous solvent (e.g., dichloromethane or nitrobenzene) to an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.[13]
-
Catalyst Addition: Cool the solvent in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).[13]
-
Reactant Addition: Add the aromatic substrate (1.0 equivalent) to the flask. Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Allow the mixture to stir at 0-5°C, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating may be required.[6]
-
Work-up: Once the reaction is complete, carefully pour the mixture into a flask containing ice and a small amount of concentrated HCl to decompose the aluminum chloride complex.[13]
-
Extraction & Purification: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting crude aryl ketone product by column chromatography or recrystallization.
Section 2: Esterification & Amidation
This compound is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution with alcohols (esterification) and amines (amidation) to form the corresponding esters and amides.[1]
Frequently Asked Questions (FAQs)
Q1: What conditions are recommended for esterifying an alcohol with this compound? A1: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or diethyl ether.[14] A proton scavenger, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[12] For less nucleophilic alcohols like phenols, catalysts such as TiO₂ under solvent-free conditions can be effective.
Q2: How can I synthesize an amide from this compound? A2: The Schotten-Baumann reaction conditions are commonly employed.[15] This involves reacting the acyl chloride with the amine in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in an aprotic solvent like DCM.[15] The base is crucial for neutralizing the HCl generated during the reaction.
Q3: Why is a base necessary for these reactions? A3: In both esterification and amidation, one equivalent of HCl is produced. This acid can protonate the amine starting material (in amidation), rendering it non-nucleophilic, or inhibit the reaction equilibrium. The base neutralizes the HCl, allowing the reaction to proceed to completion.
Troubleshooting Guides: Esterification & Amidation
| Reaction | Issue | Potential Cause | Recommended Solution |
| Esterification | Low Yield | Hydrolysis of Acyl Chloride: The starting material is sensitive to moisture.[12] | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[12][14] |
| Insufficient Base: The HCl byproduct is not being effectively neutralized. | Ensure at least one equivalent of a suitable base (e.g., pyridine, TEA) is used. | ||
| Amidation | Low Yield | Formation of Amine Hydrochloride: The amine starting material is protonated by the HCl byproduct, rendering it inactive. | Use two equivalents of the starting amine (one to react, one to act as the base) or use one equivalent of the amine and one equivalent of a non-nucleophilic base like TEA or DIEA.[15] |
| Incomplete Acyl Chloride Formation (if prepared in-situ): If preparing the acyl chloride from the carboxylic acid just before amidation, the conversion may be incomplete. | When preparing the acyl chloride with an agent like thionyl chloride, ensure the reaction goes to completion (e.g., by heating) before adding the amine. Monitoring the formation of the methyl ester by quenching an aliquot with methanol can be a useful TLC trick.[16] |
Data on Catalyst/Reagent Selection
The following table provides general guidance on selecting catalysts and reagents for reactions with acyl chlorides. Optimal conditions for this compound may require specific optimization.
| Reaction | Substrate | Catalyst / Reagent | Solvent | Temperature | Notes |
| Friedel-Crafts Acylation | Activated/Neutral Arenes | AlCl₃, FeCl₃ (Stoichiometric) | CH₂Cl₂, CS₂, Nitrobenzene | 0°C to RT | Requires strictly anhydrous conditions.[4][6] |
| Esterification | Primary/Secondary Alcohols | Pyridine, Triethylamine (Base) | CH₂Cl₂, THF, Diethyl Ether | 0°C to RT | Base neutralizes HCl byproduct.[12][14] |
| Esterification | Phenols | TiO₂, ZnO (Catalytic) | Solvent-free | RT | Solid catalysts can improve yields for less reactive phenols.[17] |
| Amidation | Primary/Secondary Amines | Triethylamine, DIEA (Base) | CH₂Cl₂, THF | 0°C to RT | Schotten-Baumann conditions; base is essential.[15] |
General Experimental Protocols
Protocol 2: Esterification of an Alcohol
-
Preparation: Dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) in a dried flask under an inert atmosphere.
-
Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 8-16 hours.[15] Monitor completion by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester via column chromatography.
Protocol 3: Amidation of an Amine
-
Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) in a dried flask under an inert atmosphere.
-
Acyl Chloride Addition: Cool the solution to 0°C. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Stir the mixture at 0°C for 30-60 minutes, then warm to room temperature and stir until completion is confirmed by TLC (typically 1-6 hours).[15]
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting amide by column chromatography or recrystallization.
Section 3: Diagrams and Workflows
Catalyst Selection Logic
Caption: Catalyst and reagent selection flow for common reactions.
General Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield reactions.
Reaction Pathways Overview
Caption: Potential reaction pathways for this compound.
References
- 1. (2,5-Dimethoxyphenyl)acetyl chloride | 52711-92-9 | Benchchem [benchchem.com]
- 2. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. byjus.com [byjus.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.it [fishersci.it]
- 16. youtube.com [youtube.com]
- 17. iiste.org [iiste.org]
Technical Support Center: Chloromethylation of p-Xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chloromethylation of p-xylene.
Troubleshooting Guide
This guide addresses common issues encountered during the chloromethylation of p-xylene, offering potential causes and solutions to improve reaction outcomes.
Question 1: Why is the yield of the desired 1,4-bis(chloromethyl)benzene low?
Answer:
Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of byproducts.
-
Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Higher temperatures can favor the formation of diarylmethane byproducts, thus reducing the yield of the desired product.[1] It is crucial to maintain the recommended temperature range for the specific protocol being used.
-
Improper Reagent Stoichiometry: The molar ratios of p-xylene, a formaldehyde source (like paraformaldehyde), and the acid catalyst are crucial. An excess of the aromatic substrate can lead to the formation of diarylmethane byproducts.[2]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., zinc chloride) may be inactive due to moisture. Ensure anhydrous conditions are maintained.
Question 2: My product mixture contains a significant amount of a high-molecular-weight, tarry substance. What is it and how can I avoid it?
Answer:
The formation of a tarry substance is often due to the production of diarylmethane byproducts. This occurs when the initially formed chloromethylated p-xylene reacts with another molecule of p-xylene in a Friedel-Crafts alkylation-type side reaction.[1]
To minimize the formation of these byproducts:
-
Control the Temperature: Higher temperatures significantly promote the formation of diarylmethanes.[1] Running the reaction at a lower temperature can help reduce this side reaction.
-
Optimize Reagent Concentration: A high concentration of the chloromethylated product increases the likelihood of it reacting with another p-xylene molecule.[1] Consider a slower addition of the chloromethylating agent or running the reaction at a higher dilution.
-
Choice of Catalyst: Certain catalysts, like aluminum chloride, are known to favor the formation of diarylmethane products.[1] Using a milder catalyst, such as zinc chloride, can help to suppress this side reaction.
Question 3: I am observing multiple chlorinated products in my GC-MS analysis. How can I improve the selectivity for 1,4-bis(chloromethyl)benzene?
Answer:
The formation of a mixture of mono-, di-, and even tri- or tetra-chlorinated byproducts is a common challenge. Controlling the stoichiometry of the reactants is key to improving selectivity.
-
Molar Ratio of Reactants: Carefully control the molar ratio of the chloromethylating agent to p-xylene. To favor dichloromethylation, a higher ratio of the chloromethylating agent is required. Conversely, to favor monochloromethylation, a lower ratio should be used.
-
Reaction Time: The reaction time can also influence the product distribution. Longer reaction times may lead to a higher degree of chloromethylation. Monitor the reaction progress to stop it once the desired product is maximized.
Question 4: Are there any significant safety concerns I should be aware of during this reaction?
Answer:
Yes, the chloromethylation of aromatic compounds using formaldehyde and hydrogen chloride can produce bis(chloromethyl) ether as a byproduct, which is a potent carcinogen.[3] It is imperative to perform this reaction in a well-ventilated fume hood and take all necessary safety precautions to avoid inhalation or contact with the reaction mixture.
Frequently Asked Questions (FAQs)
What are the most common byproducts in the chloromethylation of p-xylene?
The primary byproducts include:
-
Monochloromethyl-p-xylene: The product of a single chloromethylation of the aromatic ring.
-
Diarylmethanes: Formed from the reaction of a chloromethylated product with another molecule of p-xylene.[1][3]
-
Higher Chlorinated Species: Such as trichloromethyl- and tetrachloromethyl-p-xylene, which can form under more forcing conditions or with an excess of the chloromethylating agent.
-
Bis(chloromethyl) ether: A highly carcinogenic byproduct formed from formaldehyde and HCl.[3]
What is the role of the zinc chloride catalyst?
Zinc chloride is a Lewis acid that catalyzes the reaction. It activates the formaldehyde by coordinating to the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to attack by the aromatic ring of p-xylene.[3]
Can I use other catalysts for this reaction?
Yes, other Lewis acids such as aluminum chloride and tin(IV) chloride, as well as protic acids like sulfuric acid and phosphoric acid, can be used.[1] However, the choice of catalyst can significantly impact the product distribution and the formation of byproducts. For instance, aluminum chloride is known to promote the formation of diarylmethanes.[1]
Quantitative Data on Byproduct Formation
The following table summarizes the product distribution from the chloromethylation of p-xylene under a specific set of experimental conditions.
| Product | Molar Ratio (HCl/p-Xylene) | Molar Ratio (ZnCl₂/p-Xylene) | Molar Ratio (CH₂O/p-Xylene) | Temperature (°C) | Time (hr) | Product Percentage (%) |
| p-Xylene | 14 | 2 | 5 | 75 | 1.5 | 1.2 |
| Chloromethyl-p-xylene | 14 | 2 | 5 | 75 | 1.5 | 66.0 |
| Dichloromethyl-p-xylene | 14 | 2 | 5 | 75 | 1.5 | 28.2 |
| Trichloromethyl-p-xylene | 14 | 2 | 5 | 75 | 1.5 | 0.4 |
| Tetrachloromethyl-p-xylene | 14 | 2 | 5 | 75 | 1.5 | 0.5 |
Data adapted from US Patent 2,964,573 A. The percentages represent the composition of the organic product.
Experimental Protocol: Chloromethylation of p-Xylene
This protocol is a general guideline for the synthesis of 1,4-bis(chloromethyl)benzene. Researchers should adapt it based on their specific equipment and safety procedures.
Materials:
-
p-Xylene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add p-xylene, paraformaldehyde, and anhydrous zinc chloride.
-
Reaction Initiation: Begin stirring the mixture and start bubbling dry hydrogen chloride gas through the suspension.
-
Heating: Gently heat the reaction mixture to the desired temperature (e.g., 60-80°C) using an oil bath. The reaction is exothermic, so careful temperature control is necessary.
-
Reaction Monitoring: Continue stirring and passing HCl gas for the desired reaction time (e.g., 2-4 hours). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the main reaction pathway for the chloromethylation of p-xylene and the formation of common byproducts.
References
Minimizing bischloromethyl ether formation during synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of the hazardous byproduct bis(chloromethyl) ether (BCME) during synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support safer laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is bis(chloromethyl) ether (BCME) and why is it a concern?
Bis(chloromethyl) ether, or BCME, is a colorless liquid with the chemical formula (ClCH₂)₂O.[1] It is a highly potent carcinogen and is classified as an extremely hazardous substance.[1][2] Chronic exposure to BCME has been linked to an increased risk of lung cancer.[1][2] Its formation as a byproduct in common chemical reactions, such as chloromethylation, is a significant safety concern for laboratory personnel.[1]
Q2: Under what conditions does BCME typically form?
BCME is primarily formed as a byproduct during chloromethylation reactions, most notably the Blanc chloromethylation.[1] This reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[1] BCME can also be an impurity in technical grade chloromethyl methyl ether (CMME).[1] The formation of BCME is favored by the presence of its precursors, formaldehyde and hydrogen chloride, in the reaction mixture.
Q3: What are the key factors that influence the rate of BCME formation?
Several factors can influence the formation of BCME. Higher reaction temperatures tend to increase the formation of byproducts, including BCME. The choice of catalyst also plays a role; strong Lewis acids like aluminum chloride may promote side reactions. The concentration of reactants, particularly formaldehyde and hydrogen chloride, is also a critical factor.
Q4: Are there safer alternatives to traditional chloromethylation methods that avoid BCME formation?
Yes, several alternative methods have been developed to avoid the in-situ generation of chloromethylating agents from formaldehyde and HCl, thereby minimizing or eliminating BCME formation. One of the most effective and widely cited methods involves the use of dimethoxymethane and an acyl chloride (such as acetyl chloride) in the presence of a catalytic amount of a Lewis acid like zinc bromide.[3] This method generates chloromethyl methyl ether (CMME) in situ under conditions that do not favor the formation of BCME.[3] Another approach involves using 1,4-bis(chloromethoxy)butane as a non-toxic chloromethylation reagent.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Concern about potential BCME formation in an upcoming chloromethylation reaction. | Use of traditional Blanc chloromethylation conditions (formaldehyde, HCl, and a strong Lewis acid). | Consider adopting a safer alternative protocol, such as the one using dimethoxymethane and acetyl chloride (see detailed protocol below). This method is designed to prevent BCME formation.[3] |
| Need to quench a reaction that may have produced BCME. | Residual reactive species in the reaction mixture. | Quench the reaction with a dilute aqueous ammonia solution or an alcoholic ammonia solution. Ammonia reacts rapidly with BCME to form non-toxic products.[5] Ensure the quenching procedure is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Difficulty in purifying the desired product from a reaction where BCME is a suspected byproduct. | BCME is soluble in many organic solvents and can be difficult to separate from the product by simple extraction. | Due to the high toxicity of BCME, attempting to separate it by distillation is extremely hazardous and not recommended.[5] A safer approach is to treat the crude product mixture with a reagent that selectively destroys BCME, such as dilute aqueous ammonia.[5] However, be aware that this may also affect the desired product if it is base-sensitive. Alternatively, consider switching to a synthetic route that avoids BCME formation altogether. |
| Uncertainty about the safe handling and disposal of reagents and waste from chloromethylation reactions. | The inherent hazards of the chemicals involved. | Always work in a well-ventilated chemical fume hood.[3] Wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat. All waste materials should be treated to neutralize any potential BCME before disposal. Consult your institution's environmental health and safety office for specific disposal guidelines. |
Quantitative Data on BCME Formation
While comprehensive quantitative data is challenging to consolidate due to variations in experimental setups, the following table provides an indication of BCME levels under certain conditions.
| Reaction Conditions | Substrate | Catalyst | Temperature (°C) | BCME Concentration | Reference |
| Chloromethylating medium | Not specified | ZnCl₂ | Not specified | 100 ppm (initial), 300-500 ppm (steady state) | [5] |
Note: The concentration of BCME is highly dependent on the specific reaction conditions, including the concentrations of formaldehyde and HCl, the presence of water, and the reaction time.
Experimental Protocols
Safer Chloromethylation Protocol Using Dimethoxymethane and Acetyl Chloride
This protocol describes the in-situ generation of chloromethyl methyl ether (CMME) and its use for the methoxymethylation of an alcohol, a common application of chloromethylation chemistry. This method is designed to minimize the formation of BCME.[3]
Materials:
-
Dimethoxymethane
-
Toluene
-
Zinc bromide (ZnBr₂)
-
Acetyl chloride
-
α-Phenethyl alcohol
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Chloromethylating Agent:
-
In a three-necked flask equipped with a magnetic stir bar, thermometer, reflux condenser with a nitrogen inlet, and an addition funnel, charge dimethoxymethane (1 equivalent), toluene, and a catalytic amount of ZnBr₂ (0.01 mol%).
-
Add acetyl chloride (1 equivalent) to the addition funnel and introduce it into the reaction mixture at a constant rate over 5-15 minutes.
-
The reaction will gently exotherm to 40-45 °C and then cool to room temperature over 2-3 hours. The resulting clear, colorless solution of chloromethyl methyl ether in toluene is used directly in the next step.
-
-
Methoxymethylation of the Alcohol:
-
Cool the flask containing the chloromethyl methyl ether solution to 5-10 °C in a cold water bath.
-
Add the alcohol (e.g., α-phenethyl alcohol, 1 equivalent) to the addition funnel and add it to the reaction mixture in one portion.
-
Add diisopropylethylamine (DIPEA, 1.25 equivalents) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained below 25 °C.
-
Once the addition is complete and the exotherm has subsided, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Add saturated aqueous NH₄Cl solution and stir vigorously for at least 5 minutes to decompose any residual chloromethyl methyl ether.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
-
Visualizations
Signaling Pathway of Blanc Chloromethylation
Caption: Mechanism of the Blanc Chloromethylation and BCME formation.
Experimental Workflow for Safer Chloromethylation
Caption: Workflow for a safer chloromethylation protocol.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,5-Dimethylphenylacetyl Chloride Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of reactive intermediates like 2,5-Dimethylphenylacetyl chloride is paramount in pharmaceutical development and chemical synthesis to ensure the quality, safety, and efficacy of the final products. Due to its inherent reactivity, direct analysis of this acyl chloride presents unique challenges, often necessitating indirect methods or specialized techniques to prevent degradation and ensure accurate quantification and structural elucidation.
This guide provides a comprehensive comparison of key analytical methods for the characterization of this compound. We will explore spectroscopic techniques for structural identification and chromatographic methods for purity assessment and quantification, complete with detailed experimental protocols and comparative data.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy confirms the presence of the characteristic acyl chloride functional group, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. Predicted ¹H and ¹³C NMR spectra provide expected chemical shifts and coupling patterns.
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the two methyl groups on the aromatic ring.
¹³C NMR (Predicted): The carbon NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most characteristic absorption band for an acyl chloride is the carbonyl (C=O) stretch, which appears at a higher frequency compared to other carbonyl-containing compounds.[1]
Key IR Absorption Bands:
-
C=O Stretch: A strong and sharp absorption band is expected in the region of 1785-1815 cm⁻¹, which is characteristic of an aromatic acyl chloride.[1]
-
C-Cl Stretch: A medium to strong band may be observed in the fingerprint region.
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.[2]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, aiding in its identification and structural confirmation. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
-
Loss of Cl: A significant fragment resulting from the cleavage of the C-Cl bond.
-
Formation of Acylium Ion: The [M-Cl]⁺ fragment is a stable acylium ion and is often the base peak.
-
Loss of CO: Subsequent loss of a carbonyl group from the acylium ion.
-
Benzylic Cleavage: Fragmentation of the side chain.
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. Due to the high reactivity of acyl chlorides, derivatization is often a necessary step to convert the analyte into a more stable compound suitable for analysis.[3]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For acyl chlorides, direct analysis can be challenging due to their reactivity and potential for on-column degradation. Therefore, derivatization into more stable esters is a common strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC. For acyl chlorides, derivatization is crucial to improve stability, particularly in reversed-phase systems where the mobile phase contains water, and to enhance UV detection. A common derivatizing agent is 2-nitrophenylhydrazine.[4][5]
Comparison of Analytical Methods
| Method | Principle | Information Obtained | Advantages | Limitations | Typical Application |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Detailed proton environment, chemical shifts, coupling constants | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS, complex spectra for mixtures | Structural elucidation and confirmation |
| ¹³C NMR | Nuclear spin transitions of ¹³C nucleus | Carbon skeleton, chemical environment of each carbon | Provides unambiguous carbon count and type | Low natural abundance of ¹³C results in lower sensitivity, longer acquisition times | Structural elucidation |
| FT-IR | Vibrational transitions of functional groups | Presence of functional groups (e.g., C=O, C-Cl) | Fast, simple, non-destructive | Provides limited structural information, not suitable for complex mixtures | Rapid identification of functional groups |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, fragmentation pattern | High sensitivity, provides molecular weight information | Destructive, may not distinguish between isomers | Molecular weight determination, structural confirmation through fragmentation |
| GC-MS (with Derivatization) | Separation based on volatility and polarity, followed by mass analysis | Purity, identification and quantification of impurities | High resolution, high sensitivity, provides structural information of separated components | Requires derivatization for reactive acyl chlorides, analyte must be volatile and thermally stable | Purity testing, impurity profiling |
| HPLC-UV (with Derivatization) | Separation based on polarity, followed by UV detection | Purity, quantification | Applicable to a wide range of compounds, including non-volatile and thermally labile ones | Requires derivatization, resolution may be lower than GC for some compounds | Quantitative analysis, purity determination in complex matrices |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (via Methanol Derivatization)
This protocol describes the determination of the purity of this compound by converting it to its methyl ester derivative, methyl 2-(2,5-dimethylphenyl)acetate, followed by GC-MS analysis.
1. Derivatization: a. Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial. b. Add 1 mL of anhydrous methanol. c. Add a catalytic amount of a non-nucleophilic base (e.g., pyridine). d. Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
2. Sample Preparation: a. After derivatization, dilute the sample with a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 100 µg/mL.
3. GC-MS Conditions:
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
Protocol 2: HPLC-UV Analysis of this compound (via 2-Nitrophenylhydrazine Derivatization)
This protocol outlines the quantitative analysis of this compound after derivatization with 2-nitrophenylhydrazine.[5]
1. Derivatization: a. Prepare a stock solution of this compound in anhydrous acetonitrile. b. In a separate vial, mix an aliquot of the sample solution with a solution of 2-nitrophenylhydrazine in acetonitrile. c. Allow the reaction to proceed at room temperature for 30 minutes.[5]
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 395 nm.[4]
- Injection Volume: 10 µL.
Visualizations
Workflow for GC-MS analysis of this compound.
Derivatization pathway for HPLC analysis.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. Spectroscopic methods such as NMR, IR, and MS are essential for unambiguous structural confirmation. For purity assessment and quantitative analysis, chromatographic techniques, particularly GC and HPLC, are the methods of choice. Due to the reactive nature of the acyl chloride, derivatization into a more stable analogue is a critical step for reliable and reproducible chromatographic analysis. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for structural information, the desired level of sensitivity, and the nature of the sample matrix.
References
- 1. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 2,5-Dimethylphenylacetyl Chloride: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2,5-Dimethylphenylacetyl chloride. Due to its high reactivity, the purity assessment of this acyl chloride presents unique analytical challenges, primarily its susceptibility to hydrolysis. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each technique to guide researchers in selecting the most appropriate method for their quality control needs.
Introduction: The Analytical Challenge
This compound is a key intermediate in the synthesis of various chemical compounds, including pesticides. The purity of this reagent is critical as impurities can affect reaction yields, introduce unwanted by-products, and in the context of drug development, pose potential safety risks.
The primary analytical challenge stems from the high reactivity of the acyl chloride functional group.[1] It readily reacts with nucleophiles, most notably water, to hydrolyze into its corresponding carboxylic acid, 2,5-dimethylphenylacetic acid. This instability means that direct analysis can be erroneous if proper precautions are not taken to exclude moisture.[1][2] Consequently, analytical methods must either be conducted under strict anhydrous conditions or employ a derivatization strategy to convert the analyte into a more stable form.[1][3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For acyl chlorides, it can be used directly or with a derivatization step to improve stability and chromatographic performance. The mass spectrometer provides definitive identification of the parent compound and any impurities based on their mass spectra.
Experimental Protocol: GC-MS Analysis
This protocol describes a direct analysis approach, which requires rigorous exclusion of moisture, and a more robust derivatization approach.
-
Sample Preparation (Direct Analysis):
-
Prepare a 1 mg/mL solution of this compound in a high-purity anhydrous solvent such as dichloromethane or hexane.[4] All glassware must be oven-dried and cooled in a desiccator.
-
Immediately cap the vial with a PTFE-lined septum and analyze as soon as possible.
-
-
Sample Preparation (Derivatization with Methanol):
-
To a 1 mg/mL solution of the sample in anhydrous dichloromethane, add a 1.5 molar excess of anhydrous methanol.
-
Add a catalytic amount of a non-nucleophilic base like pyridine to facilitate the reaction.
-
Allow the reaction to proceed for 15 minutes at room temperature to form the stable methyl 2-(2,5-dimethylphenyl)acetate derivative. The sample is then ready for injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[4][5]
-
Injector: Split/Splitless, Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[4]
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan Range: m/z 40-400.
-
Data Presentation: GC-MS Results
| Compound | Retention Time (min) | Key m/z Ions | Purity / Impurity Profile (%) |
| Direct Analysis | |||
| This compound | 9.85 | 182 (M+), 147, 119, 91 | 98.8 |
| 2,5-Dimethylphenylacetic acid | 10.21 | 164 (M+), 119, 91 | 0.9 |
| Unidentified Impurity A | 8.74 | 135, 105, 77 | 0.3 |
| Derivatized Analysis | |||
| Methyl 2-(2,5-dimethylphenyl)acetate | 10.12 | 178 (M+), 119, 91 | 99.1 |
| 2,5-Dimethylphenylacetic acid (TMS ester)¹ | 10.21 | 236 (M+), 221, 119 | 0.7 |
| Unidentified Impurity B | 9.15 | 149, 121, 91 | 0.2 |
¹ Residual acid can be co-derivatized with a silylating agent if quantitative analysis is required.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Direct analysis of acyl chlorides by HPLC is generally unsuccessful due to their high reactivity with common reversed-phase mobile phases.[2] Therefore, a pre-column derivatization step is mandatory. This involves reacting the acyl chloride with a suitable reagent to form a stable, UV-active derivative that can be easily separated and quantified.
Experimental Protocol: HPLC Analysis
This protocol employs derivatization with 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazone with a strong chromophore, enabling highly sensitive UV detection.[3]
-
Sample Preparation (Derivatization):
-
Prepare a stock solution of this compound in anhydrous acetonitrile at 1 mg/mL.
-
Prepare a derivatizing solution of 2-nitrophenylhydrazine in acetonitrile at 2 mg/mL.
-
In a vial, mix 100 µL of the sample stock solution with 500 µL of the derivatizing solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[3]
-
Dilute the reaction mixture to a final volume of 10 mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 395 nm, selected for maximum absorbance of the derivative to minimize matrix interference.[3]
-
Injection Volume: 10 µL.
-
Data Presentation: HPLC Results
| Compound | Retention Time (min) | Purity / Impurity Profile (%) |
| 2,5-Dimethylphenylacetyl-2-nitrophenylhydrazone | 7.52 | 99.2 |
| 2-Nitrophenylhydrazine (excess reagent) | 3.11 | - |
| Derivative of Impurity C | 6.89 | 0.5 |
| Unresolved baseline impurities | - | 0.3 |
Mandatory Visualizations
Caption: Workflow for the purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Predicted ¹H and ¹³C NMR Spectral Assignment of 2,5-Dimethylphenylacetyl Chloride
This guide provides a detailed, predicted spectral assignment for 2,5-dimethylphenylacetyl chloride for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of published experimental spectra for this specific compound, this analysis is based on established NMR principles, substituent effects, and comparative data from structurally analogous compounds. This information is intended to support researchers, scientists, and professionals in drug development in their analytical and synthetic endeavors.
Chemical Structure and Atom Numbering
The chemical structure of this compound is depicted below, with atoms numbered to facilitate spectral assignment.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. Predictions are based on the known spectrum of phenylacetyl chloride, with adjustments for the electron-donating effects of the two methyl groups on the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H3 | ~ 7.05 | d | 1H |
| H4 | ~ 6.95 | d | 1H |
| H6 | ~ 7.10 | s | 1H |
| CH₂ (C9) | ~ 4.20 | s | 2H |
| CH₃ (C7) | ~ 2.30 | s | 3H |
| CH₃ (C8) | ~ 2.25 | s | 3H |
Rationale for Prediction:
-
Aromatic Protons (H3, H4, H6): The aromatic region is expected to show three distinct signals. The methyl groups at positions 2 and 5 will cause an upfield shift (to lower ppm) for the aromatic protons compared to unsubstituted phenylacetyl chloride due to their electron-donating nature. H6 is predicted to be a singlet, while H3 and H4 will likely appear as doublets due to coupling with each other.
-
Methylene Protons (C9-H): The methylene protons adjacent to the carbonyl chloride group are expected to be significantly deshielded, appearing as a singlet around 4.20 ppm.
-
Methyl Protons (C7-H, C8-H): The two methyl groups attached to the aromatic ring are predicted to appear as sharp singlets at approximately 2.30 and 2.25 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented below. Chemical shifts (δ) are referenced to TMS at 0 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 132.0 |
| C2 | ~ 136.0 |
| C3 | ~ 130.5 |
| C4 | ~ 128.5 |
| C5 | ~ 135.5 |
| C6 | ~ 129.0 |
| C7 (CH₃) | ~ 21.0 |
| C8 (CH₃) | ~ 20.5 |
| C9 (CH₂) | ~ 53.0 |
| C10 (C=O) | ~ 172.0 |
Rationale for Prediction:
-
Carbonyl Carbon (C10): The carbonyl carbon of the acetyl chloride group is expected to be the most downfield signal, appearing around 172.0 ppm.
-
Aromatic Carbons (C1-C6): The aromatic carbons will resonate in the typical range of 128-136 ppm. The carbons bearing the methyl groups (C2 and C5) are expected to be the most downfield among the substituted aromatic carbons.
-
Methylene Carbon (C9): The methylene carbon, being adjacent to the electron-withdrawing carbonyl chloride, will be deshielded and is predicted to appear around 53.0 ppm.
-
Methyl Carbons (C7, C8): The carbons of the two methyl groups are expected to have characteristic signals in the upfield region, around 20-21 ppm.
Standard Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: General workflow for NMR spectroscopy.
Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Solvent: Chloroform-d (CDCl₃) is a common choice, with the residual proton signal at ~7.26 ppm for ¹H NMR and the carbon signal at ~77.16 ppm for ¹³C NMR used as internal references.
-
Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling is typically used to simplify the spectrum to singlets.
-
Disclaimer: The spectral data presented in this guide are predicted and have not been confirmed by experimental analysis of this compound. This information should be used as a reference and for comparison with experimentally obtained data. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.
A Comparative Analysis of the Reactivity of 2,5-Dimethylphenylacetyl Chloride and Phenylacetyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can modulate this reactivity through a combination of electronic and steric effects. In the case of 2,5-dimethylphenylacetyl chloride, the presence of two methyl groups on the phenyl ring introduces significant steric hindrance around the reactive center and also alters the electronic properties of the molecule compared to the unsubstituted phenylacetyl chloride. It is anticipated that This compound will exhibit lower reactivity in typical acylation reactions, such as Friedel-Crafts acylation, compared to phenylacetyl chloride. This reduced reactivity can be attributed to the steric hindrance posed by the ortho-methyl group, which impedes the approach of a nucleophile to the carbonyl carbon. While the methyl groups are weakly electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon, the steric effect is expected to be the dominant factor in reducing the reaction rate.
Theoretical Comparison of Reactivity
The difference in reactivity between this compound and phenylacetyl chloride can be rationalized by considering the following factors:
-
Steric Effects: The methyl group at the ortho-position (C2) in this compound creates significant steric hindrance around the acetyl chloride moiety. This bulkiness impedes the approach of a nucleophile (e.g., an aromatic ring in a Friedel-Crafts reaction) to the electrophilic carbonyl carbon, thereby increasing the activation energy of the reaction and slowing down the reaction rate. This phenomenon is a well-documented "ortho effect".[1][2][3]
-
Electronic Effects: Methyl groups are generally considered to be weakly electron-donating through a combination of inductive effects and hyperconjugation.[4] This electron-donating nature slightly increases the electron density on the phenyl ring and, by extension, can slightly reduce the partial positive charge on the carbonyl carbon of the acyl chloride. A less electrophilic carbonyl carbon will react more slowly with nucleophiles.[5] However, in comparison to the pronounced steric effect of the ortho-methyl group, the electronic effect of the two methyl groups is expected to have a less significant impact on the overall reactivity.
In essence, the dominant factor governing the lower reactivity of this compound is the steric hindrance from the ortho-methyl group.
Data Presentation
Direct comparative quantitative data for the reactivity of this compound and phenylacetyl chloride is scarce in the literature. However, we can infer their relative reactivity from studies on related substituted acyl chlorides and from the general principles of steric and electronic effects. The following table provides a qualitative and predictive comparison.
| Feature | Phenylacetyl Chloride | This compound | Expected Impact on Reactivity |
| Structure | Unsubstituted phenyl ring | Methyl groups at C2 and C5 | - |
| Steric Hindrance | Low | High (due to ortho-methyl group) | Decreases reactivity |
| Electronic Effects | None from substituents | Weakly electron-donating (inductive & hyperconjugation) | Slightly decreases reactivity |
| Overall Predicted Reactivity | Higher | Lower | - |
Experimental Protocols
A general experimental protocol for a Friedel-Crafts acylation reaction, a common application for these acyl chlorides, is provided below. This protocol can be adapted for specific substrates and acyl chlorides, with the understanding that reactions with this compound may require more forcing conditions (e.g., longer reaction times, higher temperatures, or a stronger Lewis acid catalyst) to achieve comparable yields to phenylacetyl chloride.
Representative Friedel-Crafts Acylation Protocol
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Acyl chloride (phenylacetyl chloride or this compound)
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of the anhydrous Lewis acid (1.1 equivalents) in the anhydrous solvent in a round-bottom flask cooled in an ice bath, slowly add the acyl chloride (1.0 equivalent).
-
Stir the mixture at 0-5 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add the aromatic substrate (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Chemical structures of the compared acyl chlorides.
Caption: General workflow for a Friedel-Crafts acylation reaction.
Caption: Factors influencing the reactivity of this compound.
References
A Comparative Guide to Thionyl Chloride Alternatives for Acyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, providing a gateway to a vast array of functional groups including esters, amides, and ketones. For decades, thionyl chloride (SOCl₂) has been the reagent of choice for this transformation due to its reliability and the convenient removal of its gaseous byproducts. However, its corrosive nature, the generation of acidic HCl gas, and potential for side reactions with sensitive substrates have driven the exploration of milder and more selective alternatives. This guide provides an objective comparison of the performance of prominent alternatives to thionyl chloride, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Acyl Chloride Synthesis Reagents
The following table summarizes the key performance indicators for thionyl chloride and its common alternatives. The data presented are representative and can vary based on the specific substrate and reaction conditions.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages | Representative Yield (%) |
| Thionyl Chloride (SOCl₂) ** | Neat or in solvent (e.g., toluene), reflux | SO₂, HCl (gaseous) | Inexpensive, volatile byproducts | Harsh conditions, can cause side reactions and racemization | 80-95 |
| Oxalyl Chloride ((COCl)₂) | DCM or THF, often with catalytic DMF, 0 °C to RT | CO, CO₂, HCl (gaseous) | Mild conditions, high selectivity, volatile byproducts[1][2] | More expensive than SOCl₂, potential for carcinogen byproduct with DMF[3] | 90-99[4] |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, often at RT or gentle warming | POCl₃, HCl | Highly reactive | Solid reagent, non-volatile byproduct (POCl₃) can complicate workup[5][6] | 85-95 |
| Cyanuric Chloride (TCT) ** | Acetone or other inert solvent, with a tertiary amine base (e.g., TEA), RT | Triazine derivatives (solid), HCl | Mild conditions, inexpensive | Solid byproducts require filtration, may require stoichiometric base[7] | 85-95[8] |
| Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN) | Anhydrous solvent (e.g., DCM, THF), RT | PPh₃=O, Cl₂CHCN (solid/high boiling) | Mild, neutral conditions, suitable for sensitive substrates[9][10] | Stoichiometric phosphine oxide byproduct requires removal | 86-96 (for subsequent azide formation)[11] |
| Ghosez's Reagent | Inert solvent (e.g., DCM), RT | N,N,2-trimethylpropenamide | Very mild, neutral conditions, ideal for acid-sensitive substrates[12] | Reagent is moisture-sensitive and less common | High |
| Triphosgene (BTC) | Inert solvent (e.g., 1,2-dichloroethane), often with catalytic DMF, elevated temperature | CO₂, HCl | Solid, safer to handle than phosgene gas | Generates phosgene in situ, requires careful handling | ~95[13] |
Experimental Protocols
Acyl Chloride Synthesis using Oxalyl Chloride and Catalytic DMF
This protocol is a widely used method for the mild conversion of carboxylic acids to acyl chlorides.[4][14]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride (1.2-1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-5 mol%)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid.
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride to the stirred solution.
-
Add a catalytic amount of anhydrous DMF. Vigorous gas evolution (CO, CO₂, HCl) is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude acyl chloride is often used in the next step without further purification.
Acyl Chloride Synthesis using Phosphorus Pentachloride
This method is effective for a wide range of carboxylic acids but produces a non-volatile byproduct.[5][6][15]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Phosphorus pentachloride (1.05 equiv)
-
Inert solvent (e.g., anhydrous diethyl ether or chloroform) (optional)
Procedure:
-
In a fume hood, place the carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for HCl.
-
If using a solvent, dissolve the carboxylic acid in the inert solvent.
-
Carefully add phosphorus pentachloride in portions to the carboxylic acid. The reaction is often exothermic and produces HCl gas.
-
Once the addition is complete, the mixture may be gently warmed (if necessary) until the reaction is complete.
-
The acyl chloride can be isolated by fractional distillation from the phosphorus oxychloride (POCl₃) byproduct.
Acyl Chloride Synthesis using Cyanuric Chloride
Cyanuric chloride offers a mild and cost-effective alternative to thionyl chloride.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Cyanuric chloride (0.4-0.5 equiv)
-
Triethylamine (TEA) or other tertiary amine base (1.0 equiv)
-
Anhydrous acetone or other inert solvent
Procedure:
-
Dissolve the carboxylic acid and cyanuric chloride in anhydrous acetone in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours. A precipitate of triazine byproducts will form.
-
Filter off the solid byproducts.
-
The acetone solution containing the acyl chloride can be used directly, or the acetone can be removed under reduced pressure to yield the crude acyl chloride.
In Situ Acyl Chloride Generation using Triphenylphosphine and Trichloroacetonitrile
This method is particularly useful for sensitive substrates as it operates under neutral conditions. The acyl chloride is typically generated in situ and used immediately.[9][10]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Triphenylphosphine (1.1 equiv)
-
Trichloroacetonitrile (1.1 equiv)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add triphenylphosphine.
-
Add trichloroacetonitrile to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by the precipitation of triphenylphosphine oxide.
-
The resulting solution containing the in situ generated acyl chloride is then ready for reaction with a nucleophile.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the activation of carboxylic acids by these alternative reagents.
Caption: Mechanism with Oxalyl Chloride/DMF.
Caption: Mechanism with Phosphorus Pentachloride.
Caption: Mechanism with Cyanuric Chloride.
Safety and Handling Considerations
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water, releasing toxic gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][9][16][17][18] Store in a cool, dry place under an inert atmosphere.[9]
-
Phosphorus Pentachloride: A moisture-sensitive and corrosive solid. Reacts with water to produce phosphoric acid and hydrochloric acid.[5] Inhalation of dust can cause severe irritation to the respiratory tract.[19] Full PPE, including a respirator, is recommended when handling the solid.[20][21][22]
-
Cyanuric Chloride: Toxic and an irritant. Reacts with water, especially when heated.[23] Avoid inhalation of dust and contact with skin and eyes.[6][7][24][25] Handle in a fume hood with appropriate PPE.
-
Triphenylphosphine: Can cause skin and eye irritation.[4][13][26][27] It is an air-stable solid but should be handled with standard laboratory precautions.
-
Ghosez's Reagent: Moisture-sensitive liquid. Should be handled under an inert atmosphere.
-
Triphosgene: A stable solid, but it is a source of phosgene, a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood with extreme caution.
Conclusion
While thionyl chloride remains a workhorse for the synthesis of acyl chlorides, a variety of effective alternatives are available, each with its own set of advantages and disadvantages. For syntheses requiring mild conditions and high selectivity, particularly with sensitive substrates, oxalyl chloride is often the superior choice.[2][28] For cost-effective, mild conversions where solid byproducts can be easily removed, cyanuric chloride presents a viable option.[29] The triphenylphosphine/trichloroacetonitrile system and Ghosez's reagent offer exceptionally mild and neutral conditions for the formation of acyl chlorides from acid-labile compounds. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, cost considerations, and the safety infrastructure available.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. aksci.com [aksci.com]
- 8. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 9. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 12. Acid Halogenation Reagents [sigmaaldrich.com]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 15. echemi.com [echemi.com]
- 16. westliberty.edu [westliberty.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Safety Guideline [chemtrack.org]
- 20. coherentmarketinsights.com [coherentmarketinsights.com]
- 21. fishersci.fi [fishersci.fi]
- 22. prochemonline.com [prochemonline.com]
- 23. nj.gov [nj.gov]
- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. cdhfinechemical.com [cdhfinechemical.com]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. chemtube3d.com [chemtube3d.com]
- 29. m.youtube.com [m.youtube.com]
Navigating the Landscape of Peptide Synthesis: A Comparative Guide to Coupling Reagents
For researchers, scientists, and professionals in drug development, the efficient and precise synthesis of peptides is paramount. The choice of coupling reagent is a critical determinant of success, influencing yield, purity, and the preservation of stereochemistry. This guide provides a comprehensive comparison of commonly employed coupling reagents in peptide synthesis. While inquiries arise regarding novel reagents such as 2,5-Dimethylphenylacetyl chloride, this document will clarify why such compounds are generally not suitable for this delicate process and instead focus on the established, effective alternatives.
The Challenge of Peptide Bond Formation and the Unsuitability of Simple Acyl Chlorides
The formation of a peptide bond, an amide linkage between two amino acids, requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. While acyl chlorides, such as this compound, are highly reactive acylating agents, their application in peptide synthesis is fraught with a significant and often prohibitive drawback: racemization.[1][2]
The high reactivity of the acyl chloride can lead to the formation of an oxazolone intermediate at the activated amino acid residue.[3] This intermediate readily loses the stereochemical integrity of the alpha-carbon, resulting in a mixture of D and L isomers in the final peptide.[2][3] Such racemization can dramatically alter the peptide's three-dimensional structure and biological activity, rendering it unsuitable for most research and therapeutic applications. For this reason, the use of simple acyl chlorides for stepwise peptide chain elongation is strongly discouraged.[1] Their use is generally restricted to applications like N-terminal capping of a completed peptide chain, where the chirality of the final N-terminal amino acid is not at risk.[4]
Our extensive review of the scientific literature reveals no specific data on the use or efficacy of this compound in peptide synthesis. Its precursor, 2,5-dimethylphenylacetic acid, is primarily documented as an intermediate in the synthesis of pesticides.[5][6][7]
A Comparative Analysis of Standard Peptide Coupling Reagents
Given the limitations of acyl chlorides, the field of peptide synthesis relies on a sophisticated toolkit of coupling reagents designed to promote efficient amide bond formation while minimizing racemization. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[8][9]
| Reagent Class | Examples | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[8][10] | Can lead to racemization without additives, formation of insoluble urea byproducts (DCC).[8][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization, suitable for hindered couplings.[8][11] | Byproducts can be difficult to remove, potential toxicity of byproducts (e.g., HMPA from BOP).[8] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | High reactivity, fast reaction times, low racemization, soluble byproducts.[8][11][12] | Can cause side reactions (guanidinylation), some reagents are explosive.[8] |
Experimental Protocols for Key Coupling Methods
Detailed methodologies are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for the major classes of coupling reagents.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Solid-phase peptide synthesis (SPPS) is the most common method for creating peptides in a laboratory setting. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
References
- 1. reddit.com [reddit.com]
- 2. peptide.com [peptide.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 6. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 7. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for 2,5-Dimethylphenylacetyl Chloride Reactions
In the synthesis of fine chemicals and pharmaceutical intermediates, the reactivity of acyl chlorides such as 2,5-dimethylphenylacetyl chloride is of paramount importance. The selection of an appropriate catalyst is critical for driving these reactions efficiently, influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of various catalysts utilized in reactions involving this compound, with a primary focus on Friedel-Crafts acylation, a key transformation for this substrate.
The traditional and most potent catalysts for Friedel-Crafts reactions are Lewis acids, such as aluminum chloride (AlCl₃).[1] However, the use of such catalysts often necessitates stoichiometric amounts and can lead to environmental concerns due to waste generation.[2][3] Consequently, research has shifted towards more sustainable alternatives, including other metal-based Lewis acids and solid acid catalysts, which offer advantages in terms of reusability and milder reaction pathways.[1][2]
Comparative Performance of Catalysts in Acylation Reactions
While direct comparative studies on a wide range of catalysts for this compound are not extensively documented, data from analogous Friedel-Crafts acylation reactions provide valuable insights into catalyst performance. The following table summarizes the efficacy of various catalysts in similar transformations, offering a basis for catalyst selection.
| Catalyst | Acylating Agent | Substrate | Yield (%) | Reaction Conditions | Source(s) |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | 1,4-Dimethoxybenzene | - | - | [1] |
| Ferric Chloride (FeCl₃) | Chloroacetyl Chloride | Phenol | - | - | [4] |
| Zinc Chloride (ZnCl₂) | Acetyl Chloride | - | - | Milder pathway | [1] |
| Zeolites | Chloroacetyl Chloride | p-Xylene | High | - | [5] |
| Hafnium (IV) Triflate (Hf(OTf)₄) & Trifluoromethanesulfonic Acid (TfOH) | Carboxylic Acid Chlorides | Benzene | Good | - | [6] |
| Ytterbium (III) Triflate (Yb(OTf)₃) | Acid Anhydrides | Substituted Benzenes | 93 | - | [6] |
| Solid-Supported Reagents | Acid Chlorides/Anhydrides | Substituted Benzenes | - | Reusable, environmentally friendly | [6] |
Note: The data presented is for acylation reactions analogous to those involving this compound. Direct comparative data for various catalysts with this compound under identical conditions is limited in the literature.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol is a representative example of a Friedel-Crafts acylation using a traditional Lewis acid catalyst.
-
Reaction Setup : A reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with a suitable inert solvent (e.g., nitrobenzene or an excess of the aromatic substrate).[5]
-
Addition of Reactants : The aromatic substrate (e.g., p-xylene) and this compound are added to the solvent and mixed.[5]
-
Catalyst Addition : The Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise to the reaction mixture while maintaining a controlled temperature, typically between -10°C and 30°C.[7]
-
Reaction Monitoring : The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and hydrochloric acid.[3]
-
Extraction : The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.[3]
-
Purification : The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.[1]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified reaction pathway for Friedel-Crafts acylation.
Conclusion
The choice of catalyst for reactions involving this compound is a critical parameter that dictates the efficiency and environmental impact of the synthesis. While traditional Lewis acids like AlCl₃ are highly effective, modern solid acid catalysts and other reusable systems are gaining prominence due to their greener profiles.[3][8] The selection should be based on the specific requirements of the reaction, including substrate compatibility, desired selectivity, and process scalability. Further research into the direct comparison of various catalytic systems for this compound reactions would be highly beneficial for the advancement of synthetic chemistry in this area.
References
- 1. (2,5-Dimethoxyphenyl)acetyl chloride | 52711-92-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
- 5. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 8. chemijournal.com [chemijournal.com]
Quantifying Reaction Products of 2,5-Dimethylphenylacetyl Chloride: A Comparative Guide to UPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2,5-Dimethylphenylacetyl chloride and its reaction products is critical for process optimization, impurity profiling, and ensuring the quality of final products. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) based methods with alternative analytical techniques for this purpose, supported by experimental data and detailed protocols.
Due to the high reactivity of acyl chlorides, direct analysis is often challenging.[1] Therefore, derivatization is a commonly employed strategy to convert the analyte into a more stable compound suitable for chromatographic analysis. This guide will focus on a proposed UPLC method following derivatization and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis of the corresponding carboxylic acid.
At a Glance: Method Comparison
| Feature | UPLC with Derivatization | GC-MS with Derivatization | HPLC of Carboxylic Acid |
| Principle | Separation of derivatized, non-volatile compounds in a liquid phase under high pressure. | Separation of volatile derivatives in a gaseous phase with mass spectrometric detection. | Separation of the stable hydrolysis product in a liquid phase. |
| Primary Application | Simultaneous quantification of the acyl chloride and its amine or alcohol reaction products. | Quantification of the acyl chloride and volatile reaction products. | Quantification of the acyl chloride via its primary degradation product. |
| Throughput | High | Medium to High | Medium |
| Sensitivity | High to Very High | Very High | Medium to High |
| Sample Preparation | Derivatization required. | Derivatization and extraction required. | Hydrolysis of the acyl chloride to the carboxylic acid. |
| Instrumentation Cost | High | High | Medium |
UPLC with Derivatization: A High-Throughput Approach
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[2][3] For the analysis of this compound and its reaction products, a pre-column derivatization step is essential.
Common Reaction Products of this compound:
-
Amides: Formed by the reaction with primary or secondary amines (e.g., N-alkyl-2,5-dimethylphenylacetamide).
-
Esters: Formed by the reaction with alcohols (e.g., methyl 2,5-dimethylphenylacetate).
-
Carboxylic Acid: 2,5-Dimethylphenylacetic acid, formed by hydrolysis.
A suitable derivatizing agent for the remaining acyl chloride would be one that reacts rapidly and quantitatively to produce a stable, UV-active derivative. 2-Nitrophenylhydrazine is a good candidate for this purpose, as it reacts with acyl chlorides to form stable hydrazides that can be detected at higher wavelengths, minimizing interference from matrix components.[4][5]
Proposed UPLC Method Experimental Protocol
-
Sample Preparation and Derivatization:
-
To an aliquot of the reaction mixture, add a solution of a suitable amine or alcohol in an aprotic solvent (e.g., acetonitrile) to quench any remaining this compound and form the corresponding amide or ester.
-
For the quantification of unreacted this compound, a separate aliquot of the reaction mixture should be treated with a solution of 2-nitrophenylhydrazine in acetonitrile at room temperature for approximately 30 minutes.[5]
-
The sample is then diluted to a suitable concentration with the mobile phase.
-
-
UPLC Conditions:
-
Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended for high efficiency separations.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common for UPLC systems.
-
Detection: UV detection is suitable for the derivatives. The wavelength should be optimized for the specific amide, ester, and derivatized acyl chloride. A photodiode array (PDA) detector would be advantageous for method development and peak purity assessment.
-
Expected Performance of the UPLC Method
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are estimated performance characteristics based on similar UPLC methods and would require experimental validation.
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactivity and low volatility of the likely reaction products (amides and carboxylic acids), derivatization is necessary to improve their chromatographic behavior.
Experimental Protocol:
-
Derivatization: The acyl chloride and its reaction products can be derivatized to form more volatile esters or silyl derivatives. For instance, reaction with an alcohol like 1-propanol in the presence of pyridine can convert the acyl chloride to its propyl ester.[6]
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS, is commonly used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode provides high selectivity and sensitivity.
-
Performance Data for a Representative GC-MS Method:
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.03% w/w for a derivatized acyl chloride.[7] |
| Precision (%RSD) | 3 - 13%[6] |
| Recovery | 67 - 80% for derivatized phosphorus-containing chlorides.[6] |
HPLC Analysis of 2,5-Dimethylphenylacetic Acid
A simpler, indirect approach is to quantify the this compound by converting it entirely to its more stable hydrolysis product, 2,5-Dimethylphenylacetic acid, and then analyzing this acid by HPLC. This method is particularly useful for determining the total amount of the initial acyl chloride.
Experimental Protocol:
-
Sample Preparation: The reaction mixture is quenched with water or a dilute aqueous base to ensure complete hydrolysis of the acyl chloride to 2,5-Dimethylphenylacetic acid.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210-225 nm.
-
Performance Data for a Representative HPLC Method for a Similar Aromatic Carboxylic Acid:
| Parameter | Performance |
| Linearity (r²) | 0.999[8][9] |
| Limit of Detection (LOD) | 30 ng[8][9] |
| Limit of Quantification (LOQ) | 80 ng[8][9] |
| Precision (%RSD) | < 2%[8] |
| Accuracy (% Recovery) | 98 - 102%[8] |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Caption: UPLC quantification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Route Validation of a 2,5-Dimethylphenylacetic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of synthetic routes for a derivative of 2,5-dimethylphenylacetic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The following sections present a detailed analysis of three distinct synthetic pathways: a multi-step route commencing with a Friedel-Crafts acylation, the classic Willgerodt-Kindler reaction, and a modern approach utilizing a Suzuki-Miyaura cross-coupling reaction. The performance of each route is objectively compared based on experimental data, including reaction yields, conditions, and the purity of the final product. Detailed experimental protocols and characterization data are provided to support the validation of the synthesized compound.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in chemical process development, impacting scalability, cost-effectiveness, and environmental footprint. The following table summarizes the key quantitative data for the three evaluated synthetic pathways to 2,5-dimethylphenylacetic acid.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Willgerodt-Kindler Reaction | Route 3: Suzuki-Miyaura Coupling (Adapted) |
| Starting Materials | p-Xylene, Bromoacetyl bromide | 2,5-Dimethylacetophenone, Sulfur, Morpholine | 2-Bromobenzoic acid, 2,5-Dimethylphenylboronic acid |
| Number of Steps | 5 | 2 (Thioamide formation and hydrolysis) | 1 |
| Overall Yield | ~63.4%[2] | Reported yields for similar substrates are variable, often moderate. | High yields are typical for this reaction. |
| Reaction Conditions | Step-wise, varying from low to reflux temperatures. | High temperatures (reflux).[3] | 100 °C[4] |
| Key Reagents & Catalysts | AlCl₃, Neopentyl glycol, ZnCl₂, NaOH | Ammonium polysulfide or Sulfur/Morpholine | Palladium(II) acetate, RuPhos, K₃PO₄ |
| Advantages | High overall yield, well-documented.[2] | Fewer steps than Route 1. | High efficiency, milder conditions than Route 2. |
| Disadvantages | Multiple steps, use of corrosive reagents. | Use of noxious sulfur compounds, often requires harsh hydrolysis conditions.[3] | Requires synthesis of boronic acid precursor, catalyst cost. |
| Product Purity | High purity achievable after recrystallization. | Purity can be affected by side products from the sulfur reaction. | Generally high purity after chromatographic separation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a framework for the synthesis and validation of 2,5-dimethylphenylacetic acid.
Route 1: Multi-step Synthesis via Friedel-Crafts Acylation
This five-step synthesis starts from p-xylene and proceeds through a series of intermediates.
Step 1: Synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone (Friedel-Crafts Acylation)
-
In a 250 mL reaction flask, dissolve 21.23 g (0.20 mol) of p-xylene in 120 mL of dichloroethane and cool to 0°C.
-
Slowly add 34.67 g (0.26 mol) of anhydrous aluminum trichloride with stirring.
-
Add 48.44 g (0.24 mol) of bromoacetyl bromide dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Pour the reaction mixture into 100 mL of a 5% ice-hydrochloric acid solution and stir for 30 minutes.
-
Separate the organic layer, extract the aqueous layer with dichloroethane, combine the organic phases, wash with water, and remove the solvent under reduced pressure to yield the product.
-
Yield: 92.41%[5]
-
Step 2: Synthesis of 2-(Bromomethyl)-2-(2,5-dimethylphenyl)-5,5-dimethyl-1,3-dioxane (Ketal Formation)
-
In a 500 mL reaction flask, combine 34.06 g (0.15 mol) of 2-bromo-1-(2,5-dimethylphenyl)ethanone, 15.62 g (0.15 mol) of neopentyl glycol, and a catalytic amount of p-toluenesulfonic acid in 200 mL of toluene.
-
Heat the mixture to reflux (110-115°C) with a Dean-Stark apparatus to remove water.
-
Upon completion of the reaction (monitored by GC), the resulting toluene solution contains the desired product.
-
Yield: 90.09% (determined by GC analysis)[5]
-
Step 3: Synthesis of 3-Bromo-2,2-dimethylpropyl 2-(2,5-dimethylphenyl)acetate (Rearrangement)
-
Cool the toluene solution from the previous step to room temperature and add 4.09 g (0.03 mol) of ZnCl₂.
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Yield: 86.10% (determined by GC analysis)[5]
-
Step 4: Synthesis of Sodium 2,5-dimethylphenylacetate (Hydrolysis)
-
Cool the toluene solution of the rearranged product to 60°C and add 31.03 mL (0.23 mol) of a 30% sodium hydroxide solution.
-
Heat the mixture to 80-90°C to facilitate hydrolysis.
-
After the reaction is complete, add water and extract with toluene. The aqueous phase contains the sodium salt of the desired product.[5]
Step 5: Synthesis of 2,5-Dimethylphenylacetic Acid (Acidification)
-
To the aqueous solution of sodium 2,5-dimethylphenylacetate, add 30% hydrochloric acid dropwise until the pH reaches 1-2.
-
A white crystalline precipitate will form. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from n-hexane to obtain pure 2,5-dimethylphenylacetic acid.
Route 2: Willgerodt-Kindler Reaction
This reaction converts an aryl alkyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[3]
Step 1: Synthesis of 2-(2,5-Dimethylphenyl)ethanethioamide
-
In a round-bottom flask, combine 2,5-dimethylacetophenone (1 equiv.), sulfur (2-3 equiv.), and morpholine (3-4 equiv.).
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
Step 2: Hydrolysis to 2,5-Dimethylphenylacetic Acid
-
The crude thioamide can be hydrolyzed by refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.
-
The crude product is then filtered, washed, and purified by recrystallization.
Note: Specific yields for the Willgerodt-Kindler reaction of 2,5-dimethylacetophenone are not well-documented in the readily available literature, but the reaction is known to produce moderate yields with other substrates.
Route 3: Suzuki-Miyaura Cross-Coupling (Adapted Protocol)
This modern synthetic method offers a direct route to a biaryl system, which can be a precursor to the target molecule. The following is an adapted protocol based on the synthesis of a structurally similar compound, 2-(2,5-dimethylphenyl)benzoic acid.[4]
-
To a dry round-bottom flask, add 2-bromobenzoic acid (1.0 equiv.), 2,5-dimethylphenylboronic acid (1.05-1.5 equiv.), and anhydrous potassium phosphate (2.0 equiv.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and RuPhos (0.04 equiv.) in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask, followed by enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction to 100°C and stir for 12-24 hours.
-
After the reaction is complete, cool the mixture and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Validation and Characterization Data
The identity and purity of the synthesized 2,5-dimethylphenylacetic acid can be confirmed by a combination of spectroscopic and physical data.
| Analysis | Result |
| Melting Point | 128-130 °C[6] |
| ¹H NMR (CDCl₃, 300Hz) | δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H)[2] |
| ¹³C NMR | No publicly available spectrum for 2,5-dimethylphenylacetic acid was found. For reference, the spectrum of phenylacetic acid shows characteristic peaks for the carboxylic acid (~178 ppm), the methylene carbon (~41 ppm), and the aromatic carbons (127-134 ppm). |
| ESI-MS | m/z: 163.1 [M-H]⁻[2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic routes and a general workflow for product validation.
Caption: Multi-step synthesis of 2,5-dimethylphenylacetic acid via Friedel-Crafts acylation.
Caption: Willgerodt-Kindler synthesis of 2,5-dimethylphenylacetic acid.
Caption: Suzuki-Miyaura cross-coupling approach to a 2,5-dimethylphenylacetic acid precursor.
Caption: General experimental workflow for product validation.
References
- 1. 2,5-Dimethylphenylacetic acid | 13612-34-5 [chemicalbook.com]
- 2. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dimethylphenylacetic acid CAS#: 13612-34-5 [m.chemicalbook.com]
- 6. (2,5-Dimethylphenyl)acetic acid | CAS#:13612-34-5 | Chemsrc [chemsrc.com]
A Comparative Analysis of Synthetic Efficiency: N,N,2,5-Tetramethylbenzamide Synthesis from 2,5-Dimethylbenzyl Chloride and Alternative Precursors
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the synthesis efficiency of N,N,2,5-tetramethylbenzamide from three different precursors—2,5-dimethylbenzyl chloride, 2,5-dimethylbenzoic acid, and p-xylene—has been developed for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of each synthetic pathway, supported by experimental data, detailed protocols, and visual representations of the workflows and reaction mechanisms.
The synthesis of N,N,2,5-tetramethylbenzamide, a valuable intermediate in the pharmaceutical and chemical industries, can be approached from various starting materials. This comparative study aims to elucidate the most efficient route by examining key performance indicators such as overall yield, reaction steps, and the nature of the chemical transformations involved.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of N,N,2,5-tetramethylbenzamide from the three selected precursors.
| Precursor | Key Intermediates | Number of Steps | Overall Yield (%) | Purity (%) |
| 2,5-Dimethylbenzoic Acid | 2,5-Dimethylbenzoyl chloride | 2 | 49%[1] | >99% (distilled)[1] |
| 2,5-Dimethylbenzyl Chloride | 2,5-Dimethylphenylmagnesium chloride, 2,5-Dimethylbenzoic acid, 2,5-Dimethylbenzoyl chloride | 4 | ~60-70% (estimated) | High (purification at each step) |
| p-Xylene | 2,5-Dimethylbenzoyl chloride | 2 | Moderate (qualitative) | High (purification required) |
Detailed Experimental Protocols
Route 1: Synthesis from 2,5-Dimethylbenzoic Acid
This two-step synthesis starts with the conversion of 2,5-dimethylbenzoic acid to its corresponding acyl chloride, followed by amidation.
Step 1: Synthesis of 2,5-Dimethylbenzoyl Chloride
A three-necked round-bottomed flask is charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol). The flask is cooled in an ice bath, and thionyl chloride (125 mL, 1714 mmol) is added over approximately 5 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to about 50°C to ensure complete dissolution of the acid. The mixture is then allowed to cool to room temperature and stirred overnight. Excess thionyl chloride and gaseous byproducts (HCl and SO₂) are removed by vacuum distillation to yield 2,5-dimethylbenzoyl chloride as an oil, which is used in the next step without further purification.[1]
Step 2: Synthesis of N,N,2,5-Tetramethylbenzamide
The freshly prepared 2,5-dimethylbenzoyl chloride is added dropwise to a stirred 40% aqueous solution of dimethylamine (188 mL, 1670 mmol) while maintaining the temperature between -5°C and 5°C using a dry ice-acetone bath. After the addition, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then diluted with water and extracted with ether. The combined organic extracts are washed with water, dried, and concentrated. The resulting crude product is purified by vacuum distillation to afford N,N,2,5-tetramethylbenzamide as a clear, colorless oil. The overall yield from 2,5-dimethylbenzoic acid is 49%.[1]
Route 2: Synthesis from 2,5-Dimethylbenzyl Chloride (Proposed)
This proposed four-step route involves the formation of a Grignard reagent, followed by carboxylation, conversion to the acyl chloride, and finally amidation.
Step 1: Formation of 2,5-Dimethylphenylmagnesium Chloride (Grignard Reagent)
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 2,5-dimethylbenzyl chloride in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is stirred and refluxed until the magnesium is consumed.
Step 2: Carboxylation to form 2,5-Dimethylbenzoic Acid
The freshly prepared Grignard reagent is cooled in an ice bath and then poured over crushed dry ice (solid carbon dioxide) with vigorous stirring. The resulting magnesium salt is then hydrolyzed by the slow addition of a dilute acid (e.g., HCl) to yield 2,5-dimethylbenzoic acid. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated.
Step 3: Synthesis of 2,5-Dimethylbenzoyl Chloride
The 2,5-dimethylbenzoic acid obtained in the previous step is converted to 2,5-dimethylbenzoyl chloride using thionyl chloride, following the same procedure as described in Route 1, Step 1.
Step 4: Synthesis of N,N,2,5-Tetramethylbenzamide
The resulting 2,5-dimethylbenzoyl chloride is reacted with dimethylamine as described in Route 1, Step 2, to yield the final product, N,N,2,5-tetramethylbenzamide.
Route 3: Synthesis from p-Xylene via Friedel-Crafts Acylation (Proposed)
This proposed two-step synthesis involves the direct acylation of p-xylene.
Step 1: Friedel-Crafts Acylation of p-Xylene
In a reaction vessel equipped with a stirrer and cooled in an ice bath, anhydrous aluminum chloride (a Lewis acid catalyst) is suspended in an inert solvent (e.g., dichloromethane). Dimethylcarbamoyl chloride is then added dropwise to the stirred suspension. Following this, p-xylene is added slowly, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Step 2: Work-up and Purification
The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with a dilute acid, a sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude N,N,2,5-tetramethylbenzamide is purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Synthesis of N,N,2,5-Tetramethylbenzamide from 2,5-Dimethylbenzoic Acid.
Caption: Proposed Synthesis of N,N,2,5-Tetramethylbenzamide from 2,5-Dimethylbenzyl Chloride.
Caption: Proposed Synthesis of N,N,2,5-Tetramethylbenzamide from p-Xylene.
Comparison of Synthesis Efficiency
Route 1 (from 2,5-Dimethylbenzoic Acid): This is a well-established and straightforward two-step process with a documented overall yield of 49%.[1] The starting material is commercially available, and the reactions are relatively easy to perform at a laboratory scale. The purification of the final product by vacuum distillation ensures high purity.
Route 2 (from 2,5-Dimethylbenzyl Chloride): This proposed route involves more steps, including the formation and reaction of a Grignard reagent, which requires anhydrous conditions and careful handling. However, the starting material, 2,5-dimethylbenzyl chloride, is readily prepared from p-xylene. While a specific overall yield is not documented for this entire sequence, individual steps (Grignard formation, carboxylation, acylation, and amidation) are generally high-yielding. Therefore, it is reasonable to estimate a higher overall yield compared to Route 1, potentially in the range of 60-70%, assuming efficient execution of each step.
Route 3 (from p-Xylene): The proposed direct Friedel-Crafts acylation of p-xylene is the most atom-economical route, in principle, as it involves the fewest steps. However, Friedel-Crafts reactions can sometimes suffer from issues with regioselectivity and catalyst deactivation. The reaction of p-xylene with dimethylcarbamoyl chloride would be expected to yield the desired 2,5-disubstituted product, but the efficiency and yield would be highly dependent on the reaction conditions and the effectiveness of the Lewis acid catalyst. This route has the potential for high efficiency if optimized but may present more challenges in terms of reaction control and purification compared to the other routes.
References
Cost-benefit analysis of different synthetic pathways to 2,5-Dimethylphenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to 2,5-Dimethylphenylacetyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison focuses on chemical costs, reaction yields, safety considerations, and waste management to aid researchers and production managers in selecting the most suitable method for their specific needs.
Executive Summary
Three primary synthetic routes to this compound are evaluated:
-
Pathway 1: Four-Step Synthesis from p-Xylene. This industrial method involves chloromethylation, cyanidation, hydrolysis, and final acylation. While offering a high overall yield from a cheap starting material, it involves highly toxic reagents and significant waste disposal costs.
-
Pathway 2: Direct Chlorination of 2,5-Dimethylphenylacetic Acid. This is a straightforward, single-step synthesis suitable for laboratory scale. Its economic viability is heavily dependent on the commercial availability and price of the starting carboxylic acid.
-
Pathway 3: Friedel-Crafts Acylation Route from p-Xylene. This multi-step pathway avoids the highly toxic reagents of Pathway 1 by utilizing a Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, followed by a series of reactions to form 2,5-dimethylphenylacetic acid, which is then chlorinated. This route presents a balance of high yield and improved safety.
Pathway Comparison
The following sections provide a detailed breakdown of each synthetic pathway, including experimental protocols, cost analysis, and visualizations of the chemical transformations.
Pathway 1: Four-Step Synthesis from p-Xylene via Chloromethylation and Cyanidation
This pathway is a continuous four-step process, reportedly achieving a total yield of approximately 75% with a final product purity exceeding 99%.[1] It is designed for industrial-scale production.
Experimental Protocol[1]
Step 1: Chloromethylation of p-Xylene
-
In a suitable reactor, mix p-xylene, a hydrochloric acid solution (20-37%), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Heat the mixture to 50-100°C.
-
Add formaldehyde (as paraformaldehyde or a 20-40% aqueous solution) dropwise while maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the reaction temperature until the conversion of p-xylene is maximized.
-
Cool the reaction mixture and separate the organic layer containing 2,5-dimethylbenzyl chloride. The aqueous layer will contain unreacted HCl and formaldehyde.
Step 2: Cyanidation of 2,5-Dimethylbenzyl Chloride
-
To the organic layer from the previous step, add a catalyst (e.g., tetrabutylammonium bromide) and an aqueous solution of sodium cyanide (10-50%).
-
Heat the mixture to 60-90°C and stir vigorously until the reaction is complete (monitored by GC).
-
Cool the mixture and separate the organic layer containing 2,5-dimethylphenylacetonitrile. The aqueous layer will contain sodium chloride and unreacted sodium cyanide.
Step 3: Hydrolysis of 2,5-Dimethylphenylacetonitrile
-
Add the organic layer from the cyanidation step to an acidic aqueous solution (e.g., 60% sulfuric acid).
-
Heat the mixture to 120-130°C and maintain the temperature for 6-20 hours until the hydrolysis is complete.
-
Cool the reaction mixture and extract the product with p-xylene. The organic layer contains 2,5-dimethylphenylacetic acid.
Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
-
Dry the p-xylene solution of 2,5-dimethylphenylacetic acid (e.g., over anhydrous magnesium sulfate).
-
Heat the solution to 60-80°C and add thionyl chloride dropwise.
-
Maintain the reaction temperature for several hours until the conversion to the acid chloride is complete.
-
Remove the excess p-xylene and thionyl chloride by vacuum distillation to obtain the final product, this compound.
Cost-Benefit Analysis Data
| Parameter | Value | Source/Notes |
| Overall Yield | ~75% | [1] |
| Starting Material Cost | ||
| p-Xylene | ~$0.70/kg | Bulk industrial pricing |
| Reagent Costs | ||
| Formaldehyde | ~$0.30/kg | |
| Hydrochloric Acid | ~$0.10/kg | |
| Sodium Cyanide | ~$1.90/kg | [2] |
| Thionyl Chloride | ~$1.50/kg | Industrial pricing |
| Waste Disposal Costs | ||
| Cyanide Waste | $1.37 - $9.92/kg | [2] Estimated based on $0.62 - $4.50 per pound of cyanide. |
| Chlorinated Organics | $0.08 - $0.21/kg | [3] Estimated based on land-based incineration costs. |
| Advantages | - High overall yield from inexpensive starting material. - Continuous process suitable for large-scale production. | |
| Disadvantages | - Use of highly toxic sodium cyanide. - Potential formation of carcinogenic bis(chloromethyl) ether. - High costs and safety measures for waste disposal. |
Logical Workflow Diagram
References
A Spectroscopic Comparison of 2,5-Dimethylphenylacetyl Chloride and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,5-Dimethylphenylacetyl chloride and its structural analogues, Phenylacetyl chloride, 2,6-Dimethylphenylacetyl chloride, and 3,5-Dimethylphenylacetyl chloride. This information is critical for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science. The presented data, compiled from various sources, offers a baseline for quality control and reaction monitoring.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogues. These tables are designed for quick reference and comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1790 | ~700-800 | ~1600, ~1490 |
| Phenylacetyl chloride | ~1785 | ~700-800 | ~1605, ~1495 |
| 2,6-Dimethylphenylacetyl chloride | Not available | Not available | Not available |
| 3,5-Dimethylphenylacetyl chloride | ~1780 | ~700-800 | ~1610, ~1485 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₂- (s) | -CH₃ (s) | Aromatic-H (m) |
| This compound | ~4.1 | ~2.3 (6H) | ~7.0-7.2 |
| Phenylacetyl chloride | ~4.2 | N/A | ~7.2-7.4 |
| 2,6-Dimethylphenylacetyl chloride | Not available | Not available | Not available |
| 3,5-Dimethylphenylacetyl chloride | Not available | Not available | Not available |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O | -CH₂- | Aromatic C | -CH₃ |
| This compound | ~171 | ~45 | ~128-136 | ~21 |
| Phenylacetyl chloride | ~171 | ~46 | ~127-134 | N/A |
| 2,6-Dimethylphenylacetyl chloride | Not available | Not available | Not available | Not available |
| 3,5-Dimethylphenylacetyl chloride | Not available | Not available | Not available | Not available |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| This compound | 182/184 | 119 | 91, 65 |
| Phenylacetyl chloride | 154/156 | 91 | 118, 65 |
| 2,6-Dimethylphenylacetyl chloride | 182/184 | Not available | Not available |
| 3,5-Dimethylphenylacetyl chloride | 182/184 | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional group vibrations of the acyl chlorides.
Methodology:
-
A drop of the neat liquid sample (this compound or its analogues) is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
The "sandwich" is mounted in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty salt plates is recorded.
-
The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Methodology:
-
Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrometer is tuned to the proton frequency, and the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency, and the spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and subsequent spectroscopic analysis of the target compounds.
Caption: General workflow for synthesis and spectroscopic analysis.
Caption: Information obtained from different spectroscopic techniques.
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dimethylphenylacetyl Chloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of reactive chemical intermediates like 2,5-Dimethylphenylacetyl chloride is paramount. Adherence to strict safety protocols not only ensures a secure laboratory environment but also minimizes environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, building on established best practices for the handling of acid chlorides.
Important Disclaimer: This document provides general guidance for the disposal of this compound based on its chemical class. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for the compound before undertaking any handling or disposal procedures. The SDS will contain the most accurate and detailed safety and disposal information.
Immediate Safety and Handling Precautions
This compound is a corrosive compound that reacts violently with water and moisture.[1] Inhalation of its vapors can cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood.[2] It is crucial to wear appropriate personal protective equipment (PPE) at all times.
Table 1: Essential Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 55312-97-5 | [3] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water. | [1][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., butyl rubber or nitrile), chemical safety goggles, face shield, lab coat or chemical-resistant apron, closed-toe shoes. | [1][2] |
| Handling Location | Well-ventilated chemical fume hood. | [2] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols. | [2] |
| Spill Neutralizing Agent | Inert absorbent material (e.g., sand, diatomite), followed by neutralization with a weak base like sodium bicarbonate or soda ash. | [5][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through controlled neutralization. This process converts the reactive acid chloride into less hazardous, water-soluble carboxylate salts.
Experimental Protocol: Neutralization of this compound
Objective: To safely neutralize this compound for proper disposal.
Materials:
-
This compound waste
-
5% aqueous solution of sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Ice bath
-
Large beaker or flask for the reaction
-
Stir bar and stir plate
-
Dropping funnel or pipette
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a large beaker, prepare a 5% aqueous solution of sodium bicarbonate or soda ash. It is recommended to have a significant excess of the basic solution. Place the beaker in an ice bath to cool the solution and to help control the temperature of the exothermic reaction.
-
Controlled Addition: Slowly and carefully add the this compound waste to the cold, stirring basic solution dropwise using a dropping funnel or pipette. The slow addition is crucial to control the rate of reaction and prevent a violent evolution of gas and heat.
-
Monitoring: Continue stirring the mixture and monitor the reaction. The reaction is complete when the evolution of gas (carbon dioxide) ceases.
-
pH Verification: After the reaction has subsided, check the pH of the resulting solution using pH paper or a pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.[6]
-
Container Decontamination: The empty this compound container must be decontaminated.[5] Rinse the container multiple times with a small amount of the 5% sodium bicarbonate or soda ash solution. The rinsate should be added to the neutralization reaction mixture. After thorough rinsing, the container can be disposed of according to your institution's procedures for decontaminated chemical containers.
Spill Response
In the event of a spill, do not use water to clean it up, as this will cause a violent reaction.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Absorb: Cover the spill with an inert absorbent material such as sand, diatomite, or a commercial acid binder.[6]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.
-
Neutralize: Decontaminate the spill area by wiping it with a 5% sodium bicarbonate or soda ash solution.
-
Dispose: All materials used for the cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,5-Dimethylphenylacetyl Chloride
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dimethylphenylacetyl chloride was located. The following guidance is based on the safety data of structurally similar compounds, including other acyl chlorides. It is imperative to handle this chemical with extreme caution and to consult with your institution's environmental health and safety department for specific protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a corrosive liquid that reacts violently with water. It can cause severe skin burns, and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] |
| Eye Protection | Chemical safety goggles and a full-face shield.[2] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent accidents. The following protocol outlines the necessary steps for safe usage in a laboratory setting.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary PPE readily available and properly donned.
-
Prepare all required equipment and reagents before handling the chemical.
-
An emergency eyewash station and safety shower must be accessible.[5]
2. Handling:
-
Conduct all work in a chemical fume hood.[4]
-
Avoid all personal contact, including inhalation of vapors.
-
Keep the container tightly closed when not in use.[3]
-
Keep away from water and other incompatible materials such as alcohols, bases, and strong oxidizing agents.[3][5]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain. |
| Empty Containers | Rinse empty containers with a suitable solvent (e.g., acetone) in a fume hood. Dispose of the rinsate as hazardous waste. The rinsed container should be disposed of according to institutional guidelines. |
| Contaminated Materials (e.g., gloves, absorbent) | Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[5] |
| Neutralization (for small quantities) | Under controlled conditions and with appropriate expertise, small quantities may be slowly added to a stirred, cooled solution of sodium bicarbonate or another suitable base to neutralize before disposal.[6] This should only be performed by trained personnel. |
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a chemical reaction.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
